(S)-methyl 2-hydroxy-3-phenylpropanoate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl (2S)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415351 | |
| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13673-95-5 | |
| Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
(S)-methyl 2-hydroxy-3-phenylpropanoate , also known as Methyl L-3-phenyllactate, is a chiral ester that serves as a valuable building block in organic synthesis. Its stereochemistry and functional groups—a hydroxyl group, a methyl ester, and a phenyl ring—make it a significant precursor in the preparation of various biologically active molecules, including pharmaceuticals. This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, and a representative synthetic protocol.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These computed and experimental values are critical for its application in chemical synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 13673-95-5 | [1] |
| Appearance | White to almost white crystal or powder | [2] |
| XLogP3 | 1.5 | [1] |
| Topological Polar Surface Area | 46.5 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| pKa (Predicted) | 13.00 ± 0.20 | [3] |
| Storage Temperature | Room Temperature | [2][3] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Key spectral information is available through various databases.
| Spectrum Type | Data Availability |
| ¹H NMR | Available in spectral databases. |
| ¹³C NMR | Available in spectral databases. |
| Mass Spectrometry (GC-MS) | Data is available, with a top peak often observed at m/z 91. |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[4] |
Safety and Handling
Proper handling of this compound is crucial in a laboratory setting. The compound is classified with several GHS hazard statements, primarily based on data for the racemic mixture.
GHS Hazard Classification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[5] |
| H315 | Causes skin irritation.[5] |
| H319 | Causes serious eye irritation.[5] |
| H335 | May cause respiratory irritation.[5] |
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[5]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[5]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5]
-
Experimental Protocols: Synthesis
While multiple synthetic routes exist for phenylpropanoates, a common approach involves the esterification of the corresponding carboxylic acid. A representative procedure for the synthesis of a related compound, which can be adapted, involves the diazotization of a phenylalanine precursor.
Example Protocol: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine
This protocol describes the synthesis of the parent carboxylic acid. The subsequent esterification to yield this compound can be achieved via standard methods, such as Fischer esterification.
Materials:
-
2-methyl-L-phenylalanine hydrochloride
-
1,4-dioxane
-
1M dilute sulfuric acid
-
Sodium nitrite
-
Distilled water
-
Ice bath
Procedure:
-
In a three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[7]
-
Cool the mixture in an ice bath.[7]
-
Prepare an aqueous solution of sodium nitrite (1.39 mol in 200 mL of distilled water).[7]
-
Add the sodium nitrite solution dropwise to the reaction flask while maintaining the cool temperature.[7]
-
After the addition is complete, stir the reaction mixture at room temperature overnight.[7]
-
The crude product can then be purified, for example, by pulping with a mixed solution of petroleum ether and ethyl acetate.[7]
Esterification Step (General Protocol):
-
Dissolve the synthesized (S)-2-hydroxy-3-phenylpropanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude ester.
-
Purify the crude product by column chromatography or distillation.
Below is a diagram illustrating a general workflow for the synthesis and purification of this compound.
Caption: General Synthesis and Purification Workflow.
Applications in Research and Development
This compound and its enantiomer are recognized as important chiral building blocks. The (R)-enantiomer is utilized in the synthesis of pharmaceuticals and agrochemicals.[3] A related compound serves as an intermediate in the preparation of Paclitaxel, a well-known mitotic inhibitor used in cancer therapy.[8] The presence of multiple functional groups allows for a variety of chemical transformations, making this compound highly versatile for creating complex molecular architectures in drug discovery programs. Additionally, its structural similarity to natural metabolites, being found in organisms like Pseudomonas syringae, suggests potential roles in biochemical pathways that are of interest to researchers.[1]
References
- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-Methyl 2-hydroxy-3-phenylpropanoate | 27000-00-6 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
Technical Guide: Physical Properties of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (S)-methyl 2-hydroxy-3-phenylpropanoate, a chiral ester of significant interest in pharmaceutical and chemical synthesis. This document collates available experimental data, outlines detailed methodologies for property determination, and presents a logical workflow for these characterizations.
Core Physical and Chemical Properties
This compound, also known as Methyl L-3-phenyllactate, is the (S)-enantiomer of methyl 2-hydroxy-3-phenylpropanoate. Its physical properties are crucial for its application in asymmetric synthesis and the development of enantiomerically pure compounds.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 40-49 °C[3] | A range of 40-45 °C is also reported[1]. |
| Boiling Point | 115 °C at 3 mmHg | This value is for the (R)-enantiomer, Methyl D-3-phenyllactate. Enantiomers have identical boiling points under achiral conditions. |
| Density | No experimental data available for the (S)-enantiomer. | Predicted value is approximately 1.147 g/cm³[4]. For the (R)-enantiomer, a value of 1.150 g/cm³ has been reported. |
| Solubility | Soluble in Methanol | |
| Specific Optical Rotation | [α]/D +4.4±0.5°, c = 1% in methanol[1] | Another source reports +5 ± 0.5º (c=1 in MeOH)[3]. The positive sign indicates dextrorotation. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range from the initial to the final temperature.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Apparatus:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat source (e.g., Bunsen burner)
-
Clamps and stand
Procedure:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the oil of a Thiele tube.
-
Heating: The side arm of the Thiele tube is gently heated. Convection currents will ensure uniform heating of the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
Objective: To determine the mass per unit volume of this compound.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
-
Pipette
Procedure:
-
Mass of Empty Pycnometer: The clean and dry pycnometer is weighed accurately on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the sample of this compound. The stopper is carefully inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.
-
Mass of Sample: The mass of the sample is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
Calculation of Density: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The temperature at which the measurement was made should be recorded.
Specific Optical Rotation Determination (Polarimetry)
Objective: To measure the angle through which this compound rotates plane-polarized light.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)
-
Volumetric flask
-
Analytical balance
-
Solvent (e.g., methanol)
Procedure:
-
Solution Preparation: A precise mass of this compound is weighed and dissolved in a specific volume of a suitable solvent (e.g., methanol) in a volumetric flask to create a solution of known concentration (in g/mL).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank solution (the pure solvent).
-
Sample Measurement: The polarimeter cell is rinsed and then filled with the prepared sample solution, ensuring no air bubbles are present in the light path. The cell is placed in the polarimeter.
-
Angle of Rotation Measurement: The observed angle of rotation (α) is measured. The measurement should be repeated several times, and the average value taken. The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:
[α] = α / (l × c)
where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).
-
Experimental Workflow
The following diagram illustrates a logical workflow for the determination of the physical properties of this compound.
References
- 1. Methyl L -3-phenyllactate = 97.0 HPLC 13673-95-5 [sigmaaldrich.com]
- 2. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 36615-45-9 CAS MSDS (METHYL (S)-3-HYDROXY-3-PHENYLPROPANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate
Abstract
This technical guide provides a comprehensive overview of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the fields of pharmaceutical development, fine chemical synthesis, and cosmetics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical and physical properties, robust synthesis protocols, analytical characterization methodologies, and key applications. The guide emphasizes the scientific rationale behind experimental choices, ensuring both technical accuracy and practical utility. The primary Chemical Abstracts Service (CAS) number for the (S)-enantiomer is 13673-95-5 .[1][2]
Introduction and Significance
This compound, also known as Methyl L-3-phenyllactate, is a chiral ester that holds significant importance as a versatile intermediate in asymmetric synthesis. Its structure, featuring a hydroxyl group and a chiral center at the α-position to the ester, makes it a sought-after synthon for introducing stereospecificity into complex target molecules.
The precise three-dimensional arrangement of its functional groups is crucial, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its pharmacological activity, efficacy, and safety profile. The presence of an undesired enantiomer can lead to reduced efficacy, altered pharmacokinetics, or even adverse toxicological effects. Consequently, the synthesis and analytical control of enantiomerically pure this compound are of paramount importance. Beyond pharmaceuticals, its moisturizing properties have led to its application in cosmetic formulations.[3]
This guide will navigate the essential technical aspects of this compound, providing a foundational understanding for its effective use in a research and development setting.
Chemical Structure
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental for designing synthetic routes, purification strategies, and formulation studies.
| Property | Value | Source |
| CAS Number | 13673-95-5 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2][4] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [2] |
| Appearance | Colorless liquid (typical) | General Knowledge |
| Polar Surface Area | 46.5 Ų | [2] |
| XLogP3 | 1.5 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
Synthesis Protocols
The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Two common approaches are presented below: direct esterification of the corresponding chiral acid and a diazotization-substitution reaction starting from L-phenylalanine.
Protocol 3.1: Acid-Catalyzed Esterification of (S)-2-hydroxy-3-phenylpropanoic Acid
This is a classical and straightforward method, relying on the availability of the enantiomerically pure starting acid. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.
Caption: Workflow for the esterification synthesis method.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of (S)-2-hydroxy-3-phenylpropanoic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Using methanol as the solvent and reactant (in excess) drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the ester by silica gel column chromatography.
Protocol 3.2: Diazotization of L-Phenylalanine Methyl Ester
This alternative route leverages a readily available chiral precursor, L-phenylalanine. The synthesis involves the conversion of the amino group to a hydroxyl group with retention of stereochemistry. A related patent describes the diazotization of 2-methyl-L-phenylalanine hydrochloride.[3]
Step-by-Step Methodology:
-
Esterification of L-Phenylalanine: First, convert L-phenylalanine to its methyl ester hydrochloride by reacting it with methanol in the presence of thionyl chloride or dry HCl gas. This step protects the carboxylic acid and is a standard procedure.
-
Diazotization: Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in an aqueous solution of a mineral acid like dilute sulfuric acid.
-
Hydroxylation: Cool the solution in an ice bath to 0-5°C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5°C. The reaction is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.
-
Causality: Sodium nitrite in an acidic medium generates nitrous acid (HONO), which reacts with the primary amine to form a diazonium salt. This diazonium salt is unstable and readily decomposes, releasing nitrogen gas and forming a carbocation intermediate. The carbocation is then attacked by water to yield the hydroxyl group. The reaction is performed at low temperatures to control the decomposition of the unstable diazonium salt.
-
-
Workup and Purification: Following the reaction, the mixture is worked up by extraction with an organic solvent and purified using column chromatography to isolate the final product.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and, most importantly, the enantiomeric excess of this compound is critical. A multi-technique approach is recommended.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
¹H NMR: Expect characteristic signals for the methoxy protons (-OCH₃), the benzylic protons (-CH₂-Ph), the proton on the chiral center (-CH(OH)-), the hydroxyl proton (-OH), and the aromatic protons.
-
¹³C NMR: Expect signals for the ester carbonyl carbon, the carbons of the phenyl group, the methoxy carbon, the benzylic carbon, and the carbon bearing the hydroxyl group.
-
-
Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Expect strong absorptions corresponding to the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and C-O stretches.[4]
Enantiomeric Purity Analysis
The determination of enantiomeric excess (ee) is the most critical quality control parameter. Chiral chromatography is the industry standard.[5][6][7][8][9]
Caption: Decision workflow for selecting a chiral analysis method.
Protocol 4.2.1: Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP), leading to different retention times. Polysaccharide-based columns are often effective for this class of compounds.[5]
Step-by-Step Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column Selection: Install a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Causality: These CSPs contain chiral polymers (amylose or cellulose derivatives) that form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes results in different retention times, allowing for separation.
-
-
Mobile Phase: Prepare a mobile phase typically consisting of a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v n-hexane:isopropanol). The optimal ratio must be determined experimentally.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
-
Analysis: Set a flow rate (e.g., 1.0 mL/min) and an appropriate UV detection wavelength (e.g., 254 nm). Inject the sample and record the chromatogram.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers:
-
ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Applications in Drug Development and Synthesis
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from its ability to introduce a specific stereocenter that is often conserved in the final drug target.
-
Chiral Building Block: It is a precursor for more complex chiral molecules. The hydroxyl and ester functionalities can be selectively modified to build out molecular complexity. For instance, it can be used in the synthesis of certain protease inhibitors or other therapeutic agents where a hydroxyl-phenylpropyl moiety is part of the pharmacophore.
-
Analogs for Medicinal Chemistry: The core structure is a valuable scaffold for creating libraries of related compounds for drug discovery. For example, analogs of this compound have been investigated for potential anti-tumor activity.[1]
-
SARMs Development: The structural motif is related to compounds that have been explored in the development of Selective Androgen Receptor Modulators (SARMs), a class of therapeutic compounds with properties similar to anabolic agents but with reduced androgenic effects.[10]
Safety and Handling
Based on data for the racemic mixture, this compound should be handled with care.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
Conclusion
This compound is a cornerstone chiral intermediate with significant value in modern organic synthesis and pharmaceutical R&D. Its successful application is contingent upon a robust understanding of its synthesis, purification, and analytical control. The protocols and insights provided in this guide serve as a foundational resource for scientists and researchers, enabling them to leverage the full potential of this versatile molecule while maintaining the highest standards of scientific integrity and quality.
References
- 1. Buy this compound (EVT-248312) | 13673-95-5 [evitachem.com]
- 2. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- 4. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 8. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. jelsciences.com [jelsciences.com]
(S)-methyl 2-hydroxy-3-phenylpropanoate molecular weight
An In-Depth Technical Guide to (S)-Methyl 2-Hydroxy-3-Phenylpropanoate: Properties, Synthesis, and Applications in Drug Development
Abstract: this compound, also known as Methyl L-3-phenyllactate, is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a secondary alcohol, an ester, and a phenyl group on a stereochemically defined backbone, makes it a strategic intermediate for constructing complex, optically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic analysis, robust synthetic and analytical protocols, and a discussion of its application in the synthesis of advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and drug development professionals who utilize chiral synthons in their workflows.
Chemical Identity and Physicochemical Properties
This compound is an organic ester and a derivative of (S)-3-phenyllactic acid, a natural product found in organisms such as Pseudomonas syringae.[1] Its identity is defined by a unique combination of identifiers and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 13673-95-5 | [1] |
| Synonyms | Methyl L-3-phenyllactate, Methyl-(2S)-2-hydroxy-3-phenylpropanoate | [1] |
| InChI Key | NMPPJJIBQQCOOI-VIFPVBQESA-N | [1] |
The physical characteristics of a chiral compound are critical for its application in synthesis, defining its behavior in different solvent systems and its handling requirements. While some experimental data is limited, a combination of reported and computed values provides a robust profile.
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source(s) |
| Physical Form | White to off-white powder or crystals | Based on the (R)-enantiomer | [2] |
| Boiling Point | 286-287 °C (estimated) | At 760 mmHg | [3] |
| XLogP3 | 1.5 | Computed measure of lipophilicity | [1] |
| Topological Polar Surface Area | 46.5 Ų | Influences solubility and membrane permeability | [1] |
| Hydrogen Bond Donors | 1 (from -OH group) | Key for intermolecular interactions | [1] |
| Hydrogen Bond Acceptors | 3 (from C=O and -OH oxygens) | Key for intermolecular interactions | [1] |
| Rotatable Bond Count | 4 | Relates to conformational flexibility | [1] |
Spectroscopic Characterization
Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following is an expert interpretation of the expected spectra for this compound, grounded in fundamental principles of NMR, IR, and MS.
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
-
δ 7.20-7.40 (m, 5H): These signals correspond to the five aromatic protons of the phenyl group. The multiplet pattern arises from complex spin-spin coupling.
-
δ 4.45 (dd, 1H): This doublet of doublets represents the proton on the chiral carbon (C2), which is coupled to the two diastereotopic protons of the adjacent methylene group.
-
δ 3.75 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester group.
-
δ 3.15 (dd, 1H) & δ 2.95 (dd, 1H): These two signals represent the two diastereotopic protons of the methylene group (C3). They appear as distinct doublet of doublets due to coupling with the C2 proton and geminal coupling to each other.
-
δ 2.80 (br s, 1H): A broad singlet corresponding to the hydroxyl proton. This signal's position and appearance can vary with concentration and temperature, and it will exchange with D₂O.
¹³C NMR Spectroscopy
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
-
δ 174.5: Carbonyl carbon of the ester.
-
δ 137.0: Quaternary aromatic carbon (C-1' of the phenyl ring).
-
δ 129.5 (2C), 128.8 (2C), 127.2 (1C): Aromatic CH carbons.
-
δ 71.0: Methine carbon bearing the hydroxyl group (C2).
-
δ 52.5: Methyl carbon of the ester.
-
δ 41.0: Methylene carbon (C3). [Source for spectral data:[3],[4]]
Infrared (IR) Spectroscopy
-
~3500 cm⁻¹ (broad): O-H stretch from the alcohol group.
-
~3030 cm⁻¹ (sharp): Aromatic C-H stretch.
-
~2950 cm⁻¹ (sharp): Aliphatic C-H stretch.
-
~1735 cm⁻¹ (strong, sharp): C=O stretch from the ester carbonyl group. This is a highly characteristic peak.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1200 cm⁻¹ (strong): C-O stretch from the ester.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): m/z = 180.
-
Key Fragments: Expect to see a prominent peak at m/z = 91 corresponding to the tropylium cation ([C₇H₇]⁺), which is a classic fragmentation pattern for compounds containing a benzyl group. Another likely fragment would be the loss of the methoxycarbonyl group ([M - 59]⁺) at m/z = 121 .
Synthesis and Manufacturing
The most direct and industrially relevant method for producing this compound is the acid-catalyzed esterification of its parent carboxylic acid, (S)-3-Phenyllactic acid. This method, a classic Fischer esterification, is reliable and scalable.
Caption: Fischer Esterification Workflow.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis on a laboratory scale. The causality behind this choice is its simplicity and use of common, inexpensive reagents. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials:
-
(S)-3-Phenyllactic acid (1.0 eq)
-
Methanol (10-20 volumes, serving as solvent and reagent)
-
Concentrated Sulfuric Acid (0.05-0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-3-phenyllactic acid and methanol.
-
Catalyst Addition: Stir the mixture until the acid dissolves. Carefully and slowly add the concentrated sulfuric acid. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally, brine.[5] The bicarbonate wash is critical to remove the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Analytical Methodologies
Ensuring the enantiomeric purity of the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis. A common and effective strategy involves using a chiral mobile phase additive with a standard reversed-phase column.
Caption: Chiral HPLC Analysis Workflow.
Protocol: Chiral HPLC with Mobile Phase Additive
This method is self-validating because the separation relies on the transient formation of diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin additive.[6] The differing stability of these complexes leads to different retention times on the achiral stationary phase.
System & Conditions:
-
HPLC Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Chiral Additive: Hydroxypropyl-β-cyclodextrin (HP-β-CD) dissolved in the aqueous portion of the mobile phase at a concentration of 5-15 mM.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.
Procedure:
-
System Equilibration: Equilibrate the C18 column with the mobile phase containing the chiral additive for at least 30-60 minutes or until a stable baseline is achieved.
-
Injection: Inject a small volume (5-10 µL) of the prepared sample.
-
Data Analysis: The two enantiomers, (R) and (S), will elute as separate peaks. The enantiomeric excess (% ee) is calculated from the peak areas (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100.
Applications in Pharmaceutical Synthesis
The primary value of this compound lies in its role as a chiral precursor. Its stereocenter and functional groups can be elaborated into more complex structures found in active pharmaceutical ingredients (APIs). A prominent example is its structural relationship to key intermediates in the synthesis of Vibegron , a selective β₃-adrenergic receptor agonist used to treat overactive bladder.
While Vibegron's synthesis may use a more complex derivative, the core (S)-2-hydroxy-3-phenylpropanoate scaffold is a critical component. For instance, the intermediate Methyl(2S,3R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate is a direct precursor.[7] this compound can be envisioned as a starting point for accessing such intermediates through stereocontrolled amination.
Caption: Conceptual pathway to a Vibegron intermediate.
This conceptual pathway illustrates the strategic importance of the starting material's defined stereochemistry. The initial (S)-configuration at C2 is inverted to an (R)-configuration via an Sₙ2 reaction, and subsequent transformations would lead to the required (2S,3R) diastereomer, demonstrating how this building block provides access to complex chiral targets.[7]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the construction of stereochemically complex molecules. Its well-defined properties, accessible synthesis, and clear analytical protocols make it a reliable and valuable component in the drug development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral building blocks like Methyl L-3-phenyllactate will only increase, empowering chemists to design and create the next generation of therapeutics.
References
- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate: Structure, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-methyl 2-hydroxy-3-phenylpropanoate, a chiral building block of significant interest in the pharmaceutical industry, serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and stereoselective synthesis. Furthermore, it delves into its applications in drug development, highlighting its role as a precursor to valuable pharmaceutical agents. Detailed experimental protocols for its synthesis and key analytical data are presented to support researchers in their drug discovery and development endeavors.
Chemical Structure and Properties
This compound is a chiral ester with the chemical formula C₁₀H₁₂O₃. Its structure features a phenyl group attached to a propanoate backbone, with a hydroxyl group at the C-2 position and a methyl ester at the C-1 position. The "(S)" designation indicates the stereochemical configuration at the chiral center (C-2).
The molecule's IUPAC name is methyl (2S)-2-hydroxy-3-phenylpropanoate. It is also known by other synonyms such as Methyl L-3-phenyllactate and Methyl-(2S)-2-hydroxy-3-phenylpropanoate.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 13673-95-5 | [1] |
| Appearance | White to off-white powder, crystals, or crystalline powder | [2] |
| Melting Point | 85 - 88 °C | [2] |
| Optical Rotation | [α]²⁰/D = -10 ± 2° (c=1 in CHCl₃) | [2] |
| Solubility | Soluble in organic solvents, sparingly soluble in water | [3] |
Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several methods have been developed, primarily involving enzymatic resolutions or asymmetric synthesis.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution is a widely employed method for obtaining enantiomerically pure this compound. This technique relies on the stereoselective hydrolysis or transesterification of a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate.
A general protocol for the enzymatic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate using a lipase is as follows:
-
Reaction Setup: A racemic mixture of methyl 2-hydroxy-3-phenylpropanoate is dissolved in a suitable buffer solution (e.g., phosphate buffer, pH 7.0), often with a co-solvent like acetonitrile to enhance solubility.
-
Enzyme Addition: A lipase, such as Pseudomonas fluorescens lipase or Thermomyces lanuginosus lipase, is added to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter to optimize.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for a specific duration (e.g., 24-48 hours).
-
Monitoring: The progress of the reaction and the enantiomeric excess (ee) of the remaining ester and the hydrolyzed acid are monitored using chiral chromatography (e.g., HPLC or GC).
-
Work-up and Isolation: After the desired conversion and enantiomeric excess are achieved, the enzyme is removed by filtration. The unreacted this compound is extracted from the aqueous phase using an organic solvent. The product is then purified by column chromatography.
Table 2: Example Data from Enzymatic Resolution of a Related Compound (rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate)
| Lipase | Conversion (%) | Enantiomeric Excess (ee) of (S)-acetate (%) | Enantiomeric Excess (ee) of (R)-alcohol (%) | Enantiomeric Ratio (E) |
| Pseudomonas fluorescens lipase (Amano AK) | 50 | >99 | >99 | >200 |
| Thermomyces lanuginosus lipase (immobilized) | 50 | >99 | >99 | >200 |
Note: This data is for a structurally related compound and serves to illustrate the potential efficacy of enzymatic resolution.[4]
Asymmetric Synthesis
Asymmetric synthesis provides a direct route to the (S)-enantiomer. One approach involves the asymmetric reduction of a corresponding α-keto ester.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of this compound.
Applications in Drug Development
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple functional groups that can be selectively modified to construct more complex molecular architectures.
Precursor to Anticancer Agents
A significant application of derivatives of this compound is in the synthesis of taxane-based anticancer drugs. For instance, a closely related compound, methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a key intermediate in the synthesis of Paclitaxel (Taxol®), a widely used chemotherapeutic agent that functions as a mitotic inhibitor.[5]
Synthetic Pathway to a Paclitaxel Precursor:
Caption: Synthesis of a key intermediate for Paclitaxel.
Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride
-
Dissolve 3-hydroxy-4-phenylazetidin-2-one (50 g) in methanol (300 mL).
-
Pass HCl gas through the solution with stirring for 3-4 hours.
-
Monitor the reaction by TLC until the starting material disappears.
-
Concentrate the reaction mixture under reduced pressure to obtain the product as a syrup (60 g, 100% yield).
Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate
-
Dissolve the product from Step 1 in a mixture of CH₂Cl₂ (1000 mL) and triethylamine (TEA) (100 mL).
-
Add additional TEA (66 mL) and cool the mixture to -5 °C.
-
Add a solution of benzoyl chloride (22.6 mL) in CH₂Cl₂ (200 mL) dropwise over 30 minutes.
-
Stir the reaction for 2 hours.
-
Perform an aqueous work-up with CH₂Cl₂ extraction.
-
Wash the combined organic layers with 1N HCl and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate.
-
Recrystallize the crude product from ethyl acetate to yield a white solid (80 g, 89% yield).
Biological Activity
While this compound itself is primarily utilized as a synthetic intermediate, its structural motif is present in various biologically active molecules. Derivatives of this compound have been investigated for their potential therapeutic properties. For example, a study on the synthesis of methyl 2-cinnamamido-3-hydroxy propanoate, a derivative of the core structure, showed inhibitory activity against P388 leukemia cells with an IC₅₀ value of 10.78 µg/mL.[6] This suggests that the 2-hydroxy-3-phenylpropanoate scaffold can be a valuable template for the design of novel anticancer agents.
Conclusion
This compound is a fundamentally important chiral building block in the field of drug discovery and development. Its stereodefined structure and versatile functional groups make it an ideal starting material for the synthesis of complex pharmaceutical agents, particularly in the realm of oncology. The availability of robust synthetic methods, including enzymatic resolutions and asymmetric synthesis, ensures access to this key intermediate in high enantiomeric purity. Further exploration of derivatives based on this scaffold holds promise for the discovery of new therapeutic agents.
References
A Comprehensive Technical Guide to (S)-methyl 2-hydroxy-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-methyl 2-hydroxy-3-phenylpropanoate, with the IUPAC name methyl (2S)-2-hydroxy-3-phenylpropanoate , is a chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its defined stereochemistry and versatile functional groups—a hydroxyl, an ester, and a phenyl moiety—make it a valuable precursor for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of this compound, covering its synthesis from readily available chiral precursors, detailed protocols for its purification and analytical characterization, and a discussion of its applications in drug development, particularly in the context of enzyme inhibitors.
Introduction: The Significance of Chirality and this compound
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. This compound serves as an exemplary chiral synthon, providing a scaffold with a predetermined stereocenter that can be elaborated into more complex structures with high stereochemical fidelity. Its structural motifs are found in a variety of bioactive molecules, highlighting its utility as a starting material in the synthesis of potential therapeutics.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and analysis.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | [1][2] |
| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2] |
| CAS Number | 13673-95-5 | [2] |
| Appearance | Colorless oil or white solid | [3] |
| Melting Point | 120-121.1 °C (for the corresponding carboxylic acid) | [3] |
| Boiling Point | Decomposes before boiling at atmospheric pressure | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | |
| Optical Rotation | [α]D typically negative in acetone | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of enantiomerically pure this compound can be reliably achieved from the readily available and inexpensive amino acid, L-phenylalanine. This approach ensures the desired (S)-stereochemistry is retained throughout the synthetic sequence. The following two-step protocol details this transformation.
Step 1: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid
This step involves the diazotization of the amino group of L-phenylalanine, followed by nucleophilic substitution by water with retention of configuration. This retention is a classic example of a double Sₙ2 reaction mechanism.[4]
Experimental Protocol:
-
Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 16.5 g (100 mmol) of L-phenylalanine in 150 mL of 1 M sulfuric acid. Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Prepare a solution of 10.5 g (150 mmol) of sodium nitrite in 50 mL of cold water. Add this solution dropwise to the cooled L-phenylalanine solution over a period of approximately 45 minutes. Maintain the reaction temperature below 5 °C. Vigorous nitrogen gas evolution will be observed.
-
Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
Workup and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (4 x 100 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Crystallization: Recrystallize the crude product from a minimal amount of hot water to afford pure (S)-2-hydroxy-3-phenylpropanoic acid as white crystals.
Step 2: Fischer Esterification to this compound
The synthesized carboxylic acid is then converted to its methyl ester via a classic Fischer esterification.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 9.0 g (54 mmol) of (S)-2-hydroxy-3-phenylpropanoic acid in 100 mL of methanol.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The solid will dissolve as the reaction progresses.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Wash the combined organic extracts with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as an oil.
Purification by Flash Column Chromatography
The crude ester can be purified to high purity using flash column chromatography.
Protocol:
-
Column Packing: A glass column (e.g., 40 mm diameter) is slurry-packed with silica gel (230-400 mesh) in a hexane/ethyl acetate (9:1) eluent system.
-
Sample Loading: The crude oil is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexane (e.g., from 10% to 30% ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using a UV lamp for visualization.
-
Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless oil.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Characterization: A Guide to Spectroscopic and Chromatographic Analysis
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are powerful tools for structural elucidation.
Expected 1H NMR (400 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.20 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.45 | dd | 1H | CH-OH |
| ~3.75 | s | 3H | OCH₃ |
| ~3.15 | dd | 1H | CH₂ (diastereotopic proton) |
| ~2.95 | dd | 1H | CH₂ (diastereotopic proton) |
| ~2.60 | br s | 1H | OH |
Expected 13C NMR (100 MHz, CDCl₃) Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~174.5 | C=O (ester) |
| ~137.0 | Quaternary aromatic carbon |
| ~129.5 | Aromatic CH |
| ~128.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~71.0 | CH-OH |
| ~52.5 | OCH₃ |
| ~40.5 | CH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
GC-MS (EI): Expected molecular ion (M⁺) at m/z = 180. Common fragments would include loss of methoxy (m/z = 149), loss of the methoxycarbonyl group (m/z = 121), and the tropylium ion (m/z = 91).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of the final product.
Exemplary Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column, is often effective.[5]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: The two enantiomers, (S) and (R), will be resolved into two distinct peaks with different retention times, allowing for the calculation of the enantiomeric excess (% ee).
Caption: A typical analytical workflow for the characterization of a chiral compound.
Applications in Drug Development: A Chiral Scaffold for Enzyme Inhibitors
The structural features of this compound make it a valuable building block for the synthesis of various pharmaceutical agents. While its direct incorporation into a marketed drug is not prominently documented, its analogs and derivatives are key components of important therapeutics, particularly enzyme inhibitors.
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure. They act by inhibiting the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. A structurally related compound, ethyl (R)-2-hydroxy-4-phenylbutanoate, is a known precursor to several ACE inhibitors, including Enalapril. The α-hydroxy ester moiety is a critical pharmacophoric element that mimics the transition state of the natural substrate of ACE.
References
(S)-methyl 2-hydroxy-3-phenylpropanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the synthesis of complex pharmaceutical agents. From its fundamental properties to detailed synthetic and analytical protocols, this document serves as a crucial resource for scientists and researchers in drug discovery and development.
Introduction and Significance
This compound is a chiral ester that has garnered significant attention in the pharmaceutical industry. Its stereochemically defined structure makes it an essential precursor for the enantioselective synthesis of various active pharmaceutical ingredients (APIs). The presence of both a hydroxyl and an ester functional group, coupled with a specific stereoconfiguration at the C2 position, allows for versatile chemical manipulations, making it a cornerstone in the construction of complex molecular architectures. This guide will delve into the critical aspects of this compound, providing practical insights and methodologies for its effective utilization in a research and development setting. The natural occurrence of this compound has been reported in Pseudomonas syringae[1].
Nomenclature and Identification
Accurate identification of chemical compounds is paramount in scientific research. This compound is known by several synonyms, and its unique identifiers are crucial for database searches and regulatory submissions.
Synonyms and Common Names
-
Methyl L-3-phenyllactate[1]
-
Methyl-(2S)-2-hydroxy-3-phenylpropanoate[1]
-
(S)-(-)-3-Phenyllactic acid methyl ester
-
Methyl (S)-2-hydroxy-3-phenylpropionate
Chemical Identifiers
| Identifier | Value | Source |
| CAS Registry Number | 13673-95-5 | PubChem[1] |
| PubChem CID | 5289077 | PubChem[1] |
| IUPAC Name | methyl (2S)-2-hydroxy-3-phenylpropanoate | PubChem[1] |
| InChI | InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | PubChem[1] |
| InChIKey | NMPPJJIBQQCOOI-VIFPVBQESA-N | PubChem[1] |
| SMILES | COC(=O)C--INVALID-LINK--c1ccccc1 | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |
| Molecular Weight | 180.20 g/mol | PubChem[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | |
| Optical Rotation | [α]²⁰/D -10 ± 2° (c = 1 in CHCl₃) | Chem-Impex |
| XLogP3 | 1.5 | PubChem[1] |
Synthesis of this compound
The enantioselective synthesis of this compound is a critical step in its utilization. Both chemical and biocatalytic methods have been developed to achieve high enantiopurity.
Chemical Synthesis: Diazotization of L-Phenylalanine
A common and cost-effective method for the synthesis of the corresponding acid, (S)-2-hydroxy-3-phenylpropanoic acid, involves the diazotization of the readily available amino acid, L-phenylalanine, followed by esterification. The diazotization reaction proceeds with overall retention of stereochemistry.
Protocol for the Synthesis of (S)-2-hydroxy-3-phenylpropanoic Acid via Diazotization [2]
-
Dissolution: In a suitable reaction vessel, dissolve L-phenylalanine (1 equivalent) in 1 M sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-water bath.
-
Diazotization: Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Extraction: Extract the aqueous solution with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-2-hydroxy-3-phenylpropanoic acid.
-
Purification: The crude product can be purified by recrystallization.
Esterification: The resulting (S)-2-hydroxy-3-phenylpropanoic acid can be esterified to the methyl ester by standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid.
Biocatalytic Synthesis: Enzymatic Resolution
Enzymatic kinetic resolution offers a highly selective method to obtain enantiomerically pure this compound from a racemic mixture of the corresponding ester. Lipases are commonly employed for this purpose, selectively catalyzing the hydrolysis or transesterification of one enantiomer, leaving the other unreacted.
Protocol for Lipase-Catalyzed Kinetic Resolution [3]
-
Reaction Setup: In a suitable solvent (e.g., a mixture of buffer and an organic co-solvent like diisopropyl ether), suspend the racemic methyl 2-hydroxy-3-phenylpropanoate.
-
Enzyme Addition: Add an immobilized lipase (e.g., Lipase from Pseudomonas cepacia).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.
-
Separation: Separate the unreacted (S)-ester from the (R)-acid by extraction. The acidic product will be in the aqueous phase after basification, while the ester remains in the organic phase.
-
Purification: Purify the (S)-ester by column chromatography or distillation.
Analytical Methods
The quality control of this compound, particularly the determination of its enantiomeric purity, is crucial. The following analytical techniques are commonly employed.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral compounds.
Illustrative Chiral HPLC Protocol
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel OD-H or Chiralpak AD-H column, is often effective.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Expected Elution: The elution order of the enantiomers will depend on the specific chiral stationary phase used. It is essential to run a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35-7.20 (m, 5H, Ar-H)
-
δ 4.45 (dd, J = 6.0, 4.0 Hz, 1H, CH-OH)
-
δ 3.75 (s, 3H, OCH₃)
-
δ 3.15 (dd, J = 14.0, 4.0 Hz, 1H, CH₂-Ar)
-
δ 3.00 (dd, J = 14.0, 6.0 Hz, 1H, CH₂-Ar)
-
δ 2.80 (d, J = 6.0 Hz, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 174.5 (C=O)
-
δ 137.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 128.6 (Ar-CH)
-
δ 126.9 (Ar-CH)
-
δ 71.2 (CH-OH)
-
δ 52.5 (OCH₃)
-
δ 40.8 (CH₂-Ar)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electron Ionization Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): m/z 180
-
Key Fragments:
-
m/z 121: [M - COOCH₃]⁺
-
m/z 91: [C₇H₇]⁺ (tropylium ion), a common fragment for benzyl-containing compounds.
-
Applications in Drug Development
This compound is a key chiral building block in the synthesis of several important pharmaceuticals, most notably taxane-based anticancer agents.
Precursor to the Side Chain of Taxane Anticancer Drugs
The C13 side chain of taxanes like Docetaxel (Taxotere®) and Cabazitaxel (Jevtana®) is crucial for their biological activity. This compound serves as a precursor to the (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid core of this side chain.
The synthesis of the side chain typically involves the conversion of the hydroxyl group to an amino group with inversion of stereochemistry at the C2 position, followed by protection of the amino group (e.g., as a Boc derivative) and hydrolysis of the methyl ester. This chiral side chain is then coupled to a baccatin III derivative to complete the synthesis of the final drug molecule[4][5][6].
Safety Information
As with any chemical, proper handling and safety precautions are essential when working with this compound.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
This compound is a versatile and valuable chiral intermediate in organic synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and functional groups provide a reliable starting point for the construction of complex, enantiomerically pure molecules. A thorough understanding of its properties, synthesis, and analysis, as outlined in this guide, is crucial for its effective and safe utilization in research and drug development.
References
- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Synthesis of C-3' methyl taxotere (docetaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20130116444A1 - Process for cabazitaxel, and intermediates thereof - Google Patents [patents.google.com]
- 6. DOCETAXEL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
An In-depth Technical Guide on the GHS Classification of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for (S)-methyl 2-hydroxy-3-phenylpropanoate (CAS No. 13673-95-5). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by detailing the potential hazards associated with this compound, thereby ensuring safe handling and use.
GHS Classification Summary
This compound is classified under GHS as a substance that can cause significant health effects. The primary hazards are related to acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The consensus GHS classification information is summarized from publicly available databases.[1][2]
Table 1: GHS Classification of this compound
| GHS Classification Element | Code | Description | Source |
| Signal Word | - | Warning | [1] |
| Pictogram | Irritant | [1] | |
| Hazard Statements | H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] | |
| H319 | Causes serious eye irritation | [1] | |
| H335 | May cause respiratory irritation | [1] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| P264 | Wash skin thoroughly after handling. | [1] | |
| P270 | Do not eat, drink or smoke when using this product. | [1] | |
| P271 | Use only outdoors or in a well-ventilated area. | [1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] | |
| P330 | Rinse mouth. | [1] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] | |
| P362 | Take off contaminated clothing and wash before reuse. | [1] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [1] | |
| P405 | Store locked up. | [1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Experimental Protocols for GHS Hazard Determination
While specific experimental data for the GHS classification of this compound is not publicly available, the following are detailed methodologies for the key experiments that would be conducted to determine the hazard classifications listed above.
2.1 Acute Oral Toxicity (OECD TG 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Methodology: A single, high dose of the substance is administered orally to a group of fasted rodents. The animals are observed for up to 14 days for signs of toxicity and mortality. The study can be conducted in a stepwise procedure to minimize the number of animals used. The LD50 (the dose that is lethal to 50% of the test animals) is then estimated.
2.2 In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (OECD TG 439)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Methodology: A reconstructed human epidermis model is treated topically with the test substance. After a defined exposure period, the cell viability is measured using a cell viability assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
2.3 In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
-
Objective: To evaluate the potential of a substance to cause serious eye damage or eye irritation.
-
Methodology: A reconstructed human cornea-like epithelium model is exposed to the test substance. Cell viability is assessed after treatment. A significant decrease in viability suggests that the substance is an eye irritant or can cause serious eye damage.
2.4 Specific Target Organ Toxicity - Single Exposure (STOT-SE) (OECD TG 407)
-
Objective: To identify substances that may cause specific, non-lethal target organ toxicity arising from a single exposure.
-
Methodology: Rodents are exposed to the substance via the most relevant route of human exposure (oral, dermal, or inhalation) at three or more dose levels. Animals are observed for clinical signs of toxicity, and at the end of the study, detailed hematological, clinical biochemistry, and histopathological examinations are performed to identify any target organ toxicity.
Visualizations
Logical Workflow for GHS Classification
The following diagram illustrates the logical workflow for the GHS classification of a chemical substance based on experimental data.
Caption: GHS Classification Workflow Diagram.
Experimental Workflow for Health Hazard Determination
The following diagram outlines a typical experimental workflow for determining the health hazards of a chemical for GHS classification.
Caption: Health Hazard Experimental Workflow.
References
An In-depth Technical Guide to Chiral Building Blocks in Synthesis
Abstract
Chirality is a fundamental property of molecules that profoundly influences their biological activity, making the stereocontrolled synthesis of complex organic molecules a cornerstone of modern drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of chiral building blocks in synthesis. We will delve into the critical importance of chirality in pharmaceuticals, explore the primary strategies for obtaining enantiomerically pure compounds, and present detailed methodologies for their synthesis and analysis. This guide is structured to offer not just procedural steps but also the underlying scientific principles and field-proven insights to empower rational decision-making in the laboratory.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in pharmacology.[1] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[2][3] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereoselectively with drug molecules.[2][3]
The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety.[3][4] One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen, causing severe birth defects.[4][5] This has led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the characterization and often the separation of enantiomers for new drug candidates.[2][6] Consequently, the demand for enantiomerically pure compounds has driven significant innovation in asymmetric synthesis, with a growing number of drugs being marketed as single enantiomers.[4][5][7]
Sourcing Chiral Building Blocks: A Strategic Overview
The synthesis of enantiomerically pure molecules relies on the availability of chiral building blocks. These are foundational molecules with one or more defined stereocenters that can be incorporated into a larger, more complex target molecule.[8] There are three principal strategies for obtaining these crucial starting materials:
-
The Chiral Pool: Nature provides a vast and readily available source of enantiomerically pure compounds, often referred to as the "chiral pool".[9][10] This includes amino acids, sugars, terpenes, and alkaloids.[8][9] Chiral pool synthesis leverages these naturally occurring stereocenters, often preserving their chirality throughout a synthetic sequence.[9][11] While this is an efficient approach, the diversity of structures available from natural sources is limited.[8]
-
Resolution of Racemates: A racemic mixture contains equal amounts of both enantiomers.[12] Resolution is the process of separating these enantiomers.[8] Classical resolution involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means like crystallization.[9] A more modern and highly effective approach is enzymatic resolution, where an enzyme selectively reacts with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[13][14][15] While effective, a key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[13]
-
Asymmetric Synthesis: This is arguably the most elegant and powerful approach, where a new chiral center is created from an achiral starting material in a way that favors the formation of one enantiomer over the other.[16][17][18] This can be achieved through several methods:
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a subsequent stereoselective reaction.[1][19] After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[19][20] Evans' oxazolidinones are a classic example of highly effective chiral auxiliaries.[1][19]
-
Chiral Catalysts: This approach utilizes a small amount of a chiral catalyst to control the stereochemical outcome of a reaction.[17] This is a highly atom-economical method. The field can be broadly divided into:
-
Metal-Catalyzed Asymmetric Synthesis: This involves the use of a chiral ligand coordinated to a metal center.[7][21] Catalysts like those developed by Noyori and Sharpless have revolutionized asymmetric hydrogenation and epoxidation, respectively.[22][23]
-
Organocatalysis: This newer field uses small, metal-free organic molecules as catalysts.[24][25] Chiral amines, phosphoric acids, and thioureas are common organocatalysts that can promote a wide range of enantioselective transformations.[26][27][28]
-
-
Key Methodologies and Applications in Synthesis
The choice of synthetic strategy depends heavily on the target molecule. Here, we explore some key applications of chiral building blocks.
Case Study: Synthesis of β-Lactams
β-Lactams are a critical class of antibiotics, including penicillins and cephalosporins.[29][30] Their biological activity is highly dependent on their stereochemistry. The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a fundamental method for constructing the β-lactam ring.[30][31] Asymmetric variations of this reaction often employ chiral auxiliaries or chiral catalysts to achieve high diastereo- and enantioselectivity.[32][33] For instance, the use of a chiral nucleophilic catalyst can effectively control the stereochemical outcome of the cycloaddition.[33]
Enzymatic Kinetic Resolution in Practice
Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds.[34] Lipases are a common class of enzymes used for this purpose, as they can selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester.[14][35]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
-
Substrate Preparation: Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene).
-
Acylating Agent: Add a suitable acylating agent, such as vinyl acetate or isopropenyl acetate.[35]
-
Enzyme Addition: Add the lipase (e.g., Candida rugosa lipase) to the reaction mixture.[35]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Workup: Once the desired conversion (typically around 50%) is reached, quench the reaction and separate the unreacted alcohol from the ester product using standard chromatographic techniques.
Analytical Techniques for Determining Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) is crucial in asymmetric synthesis.[12] Several analytical techniques are employed for this purpose.[12][36]
| Technique | Principle | Advantages | Disadvantages |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP).[37][38] | Widely applicable, high accuracy and precision.[12] | Can require method development, CSPs can be expensive.[37] |
| Chiral Supercritical Fluid Chromatography (SFC) | Similar to HPLC but uses a supercritical fluid as the mobile phase. | Faster separations than HPLC, lower solvent consumption. | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.[12] | Non-destructive, provides structural information. | Can have lower sensitivity, requires chiral reagents.[12] |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample.[12] | Rapid and simple.[12] | Requires a known specific rotation, less accurate for low ee values.[12] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light.[39][40] | Sensitive to stereochemistry. | Not as widely used for routine ee determination.[41] |
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
-
Column Selection: Choose a chiral stationary phase (CSP) that is known to be effective for the class of compound being analyzed (e.g., polysaccharide-based, Pirkle-type, or protein-based CSPs).[42][43]
-
Mobile Phase Optimization: Develop a mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol for normal-phase chromatography) that provides good resolution of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Integrate the peak areas of the two enantiomer signals. The enantiomeric excess is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[12]
Visualizing Key Concepts
Visual aids are invaluable for understanding complex stereochemical concepts and synthetic workflows.
Caption: Major strategies for obtaining chiral building blocks.
References
- 1. york.ac.uk [york.ac.uk]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharma.researchfloor.org [pharma.researchfloor.org]
- 4. mdpi.com [mdpi.com]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 9. Chiral pool - Wikipedia [en.wikipedia.org]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 12. benchchem.com [benchchem.com]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. What is Enzymatic Resolution | lookchem [lookchem.com]
- 15. orgosolver.com [orgosolver.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Asymmetric synthesis: a glance at various methodologies for different frameworks (2022) | Charanjit Kaur [scispace.com]
- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 25. Organocatalysis - Wikipedia [en.wikipedia.org]
- 26. Organocatalytic synthesis of axially chiral tetrasubstituted allenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. thieme-connect.de [thieme-connect.de]
- 29. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 31. β-Lactam synthesis [organic-chemistry.org]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 34. orbit.dtu.dk [orbit.dtu.dk]
- 35. mdpi.com [mdpi.com]
- 36. pharmaguru.co [pharmaguru.co]
- 37. CHIRAL HPLC | PPTX [slideshare.net]
- 38. prezi.com [prezi.com]
- 39. pubs.acs.org [pubs.acs.org]
- 40. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 41. uma.es [uma.es]
- 42. sigmaaldrich.com [sigmaaldrich.com]
- 43. Chiral HPLC Column | Phenomenex [phenomenex.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired therapeutic effect and avoid potential off-target activities of the corresponding (R)-enantiomer. This document provides detailed application notes and protocols for two primary enantioselective synthetic routes: asymmetric hydrogenation of methyl benzoylformate and lipase-catalyzed kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate. Additionally, it outlines protocols for the crucial determination of enantiomeric excess (e.e.) using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the described synthetic methodologies, allowing for a direct comparison of their effectiveness.
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | e.e. (%) | Key Advantages |
| Asymmetric Hydrogenation | Ru(II)Cl₂[(S)-BINAP]₂ | Methyl benzoylformate | This compound | >95 | >98 | High yield and enantioselectivity, direct synthesis of the desired enantiomer. |
| Lipase-Catalyzed Kinetic Resolution | Immobilized Candida antarctica Lipase B | Racemic methyl 2-hydroxy-3-phenylpropanoate | This compound | ~50 | >99 | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Experimental Protocols
Method 1: Asymmetric Hydrogenation of Methyl Benzoylformate
This protocol details the asymmetric hydrogenation of methyl benzoylformate to yield this compound using a chiral ruthenium-BINAP catalyst. The procedure is adapted from established methods for the asymmetric hydrogenation of β-keto esters.[1]
Materials:
-
Methyl benzoylformate
-
[RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar pre-catalyst)
-
Methanol (anhydrous, degassed)
-
Hydrogen gas (high purity)
-
Autoclave with a magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with [RuCl₂((S)-BINAP)]₂·NEt₃ (0.01 mol% relative to the substrate).
-
Reaction Setup: In a separate flask, dissolve methyl benzoylformate (1 equivalent) in anhydrous, degassed methanol to a concentration of 0.5 M.
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst to the autoclave under a stream of inert gas.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture vigorously at 50 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (disappearance of starting material), cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove methanol.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Outcome: This method is expected to yield the product with >95% chemical yield and >98% enantiomeric excess.
Method 2: Lipase-Catalyzed Kinetic Resolution via Transesterification
This protocol describes the kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate using an immobilized lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Materials:
-
Racemic methyl 2-hydroxy-3-phenylpropanoate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry flask containing a magnetic stir bar, add racemic methyl 2-hydroxy-3-phenylpropanoate (1 equivalent) and anhydrous solvent (to a concentration of 0.1 M).
-
Add activated 4 Å molecular sieves to the mixture.
-
Add vinyl acetate (0.6 equivalents).
-
Add immobilized Candida antarctica Lipase B (typically 10-20% by weight of the substrate).
-
Enzymatic Reaction: Seal the flask and stir the mixture at a constant temperature (e.g., 30-40 °C) in an orbital shaker or on a magnetic stirrer.
-
Monitoring: Monitor the reaction progress by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. The reaction should be stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the remaining alcohol and the acylated product.
-
Work-up: Once ~50% conversion is reached, filter off the enzyme and molecular sieves.
-
Wash the recovered enzyme with fresh solvent for potential reuse.
-
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the acylated (R)-enantiomer by silica gel column chromatography.
Expected Outcome: This method should yield this compound with a chemical yield approaching 50% and an enantiomeric excess of >99%.
Analytical Protocols: Determination of Enantiomeric Excess
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of the enantiomers of methyl 2-hydroxy-3-phenylpropanoate. The specific conditions may require optimization.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended, such as a Chiralcel OD-H or Chiralpak AD column (amylose or cellulose derivatives).[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of trifluoroacetic acid (0.1%) may be added for acidic compounds to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL) of the prepared sample onto the equilibrated HPLC system.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
Protocol 2: ¹H NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent (CSA) to form diastereomeric complexes that can be distinguished by ¹H NMR spectroscopy, allowing for the determination of enantiomeric excess.
Materials:
-
Sample of methyl 2-hydroxy-3-phenylpropanoate
-
Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a chiral Brønsted acid like (R)-BINOL-derived phosphoric acid)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the methyl 2-hydroxy-3-phenylpropanoate sample in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar excess (typically 1.5-2.0 equivalents) of the chiral solvating agent to the NMR tube.
-
Gently mix the contents of the NMR tube.
-
NMR Analysis: Acquire a ¹H NMR spectrum of the mixture. The signals of the two enantiomers, which were identical in the absence of the CSA, should now be resolved into two distinct sets of peaks for certain protons (e.g., the methoxy or the α-proton).
-
Quantification: Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes. The enantiomeric excess is calculated from the integration values: e.e. (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100 where Integration₁ and Integration₂ are the integration values of the signals for the major and minor enantiomers, respectively.
Visualizations
Caption: Workflow for the asymmetric hydrogenation of methyl benzoylformate.
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Caption: Logic diagram for selecting a synthetic method.
References
Application Notes and Protocols for the Asymmetric Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereoselective synthesis is of significant interest in the field of medicinal and organic chemistry. These application notes provide detailed protocols for two highly effective methods for the asymmetric synthesis of this compound: catalytic asymmetric hydrogenation of methyl benzoylformate and biocatalytic reduction using Saccharomyces cerevisiae.
Core Concepts and Methodologies
The primary precursor for the synthesis of this compound is methyl benzoylformate. The asymmetric reduction of the ketone functionality in methyl benzoylformate is the key step to introduce the desired stereocenter. This can be achieved through two main strategies:
-
Catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts, typically Rhodium (Rh) or Ruthenium (Ru), complexed with chiral ligands. The chiral ligand creates a stereochemically defined environment around the metal center, directing the hydrogenation to one face of the prochiral ketone, leading to the formation of one enantiomer in excess.
-
Biocatalytic Reduction: This approach utilizes whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes (reductases) to perform the enantioselective reduction. These biocatalysts offer high enantioselectivity under mild reaction conditions and are an environmentally benign alternative to metal-based catalysts.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of this compound.
Table 1: Performance of Catalytic Asymmetric Hydrogenation Systems
| Catalyst System | Substrate/Catalyst Ratio | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ru(OCOCH₃)₂(R-BINAP) | >1000 | 100 | Room Temp | - | 97 | >99 |
| [Rh(COD)₂]BF₄ / (R,R)-Et-DuPhos | 3000 | 5.5 | Room Temp | - | - | 97 |
| RuBr₂(R-BINAP) | - | 100 | Room Temp | - | - | - |
Table 2: Performance of Biocatalytic Reduction with Saccharomyces cerevisiae
| Strain | Cell Concentration (g DCW/L) | Substrate Concentration (mmol/L) | Temperature (°C) | pH | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |
| S. cerevisiae LH1 | 75 | 100 | 30 | 8.0 | 30 | 94.3 | 95 |
Experimental Workflow
The general experimental workflow for the asymmetric synthesis of this compound is depicted below.
Detailed Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl Benzoylformate
This protocol describes the asymmetric hydrogenation of methyl benzoylformate using an in-situ prepared Ru-BINAP catalyst.[1][2]
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Methyl benzoylformate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard glassware for inert atmosphere techniques
Procedure:
-
Catalyst Preparation (in-situ):
-
In a glovebox, to a dry Schlenk flask, add [RuCl₂(benzene)]₂ and (R)-BINAP in a 1:1.1 molar ratio.
-
Add anhydrous, degassed methanol to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve methyl benzoylformate in anhydrous, degassed methanol.
-
Transfer the substrate solution and the catalyst solution to a high-pressure reactor under an inert atmosphere. The typical substrate-to-catalyst ratio (S/C) is >1000.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 100 atm.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete (typically indicated by the cessation of hydrogen uptake or by analytical monitoring), carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
-
Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess by chiral HPLC analysis. A common stationary phase for this separation is a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) with a mobile phase of hexane and isopropanol.
-
Protocol 2: Biocatalytic Reduction of Methyl Benzoylformate using Saccharomyces cerevisiae
This protocol details the enantioselective reduction of methyl benzoylformate using whole cells of baker's yeast (Saccharomyces cerevisiae).[3]
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Methyl benzoylformate
-
Phosphate buffer (pH 8.0)
-
Incubator shaker
-
Centrifuge
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Yeast Culture and Preparation:
-
Cultivate Saccharomyces cerevisiae in a suitable growth medium (e.g., YPD) at 30°C with shaking until the desired cell density is reached.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile water or buffer and resuspend in the reaction buffer to the desired cell concentration (e.g., 75 g dry cell weight per liter).
-
-
Bioreduction Reaction:
-
In a reaction vessel, combine the yeast cell suspension, glucose (as a co-substrate for cofactor regeneration, e.g., 30 g/L), and methyl benzoylformate (e.g., 100 mmol/L).
-
Maintain the reaction mixture at 30°C and pH 8.0 with gentle agitation in an incubator shaker.
-
Monitor the reaction progress by periodically taking samples and analyzing them by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically after 30 hours), separate the yeast cells from the reaction mixture by centrifugation or filtration.
-
Extract the aqueous supernatant with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Analysis:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral HPLC as described in Protocol 1.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a synthetic method based on desired outcomes.
References
Application Note and Protocol: Stereospecific Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate from L-phenylalanine
Abstract: This document provides a comprehensive guide for the synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block, from the readily available amino acid L-phenylalanine. The described protocol utilizes a classical diazotization reaction, offering a cost-effective and reliable method for this transformation. This application note details the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines purification and characterization methods, and includes critical safety considerations. The content is tailored for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Significance
This compound is a chiral α-hydroxy ester of significant interest in the pharmaceutical and fine chemical industries. Its defined stereochemistry is often a crucial element in the synthesis of complex, biologically active molecules. The conversion of natural α-amino acids into enantiomerically pure α-hydroxy acids and their derivatives represents a fundamental and highly valuable transformation in organic chemistry.[1]
L-phenylalanine, a naturally occurring and inexpensive amino acid, serves as an ideal starting material. The synthesis route described herein employs a diazotization reaction to replace the primary amine group with a hydroxyl group, a process known to proceed with retention of stereochemistry under specific conditions.[2] This application note aims to provide a robust and well-validated protocol to achieve this synthesis with high fidelity.
Reaction Mechanism and Stereochemistry
The conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid, the precursor to the target methyl ester, proceeds via a diazotization reaction. The key steps are as follows:
-
In Situ Generation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong mineral acid, such as sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂) in the reaction mixture.[1]
-
Formation of the Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[3]
-
Diazonium Salt Formation: The primary amino group of L-phenylalanine acts as a nucleophile and attacks the nitrosonium ion. A series of proton transfers and a dehydration step lead to the formation of an unstable diazonium salt.[4][5] This diazonium species is an excellent leaving group.[6]
-
Nucleophilic Substitution: The diazonium group is displaced by a water molecule from the solvent. This substitution is believed to occur via a double Sₙ2 mechanism, which results in an overall retention of the original stereochemistry.[2][7] The initial intramolecular Sₙ2 reaction forms a strained lactone intermediate with inversion of configuration. A subsequent intermolecular Sₙ2 attack by water on the lactone leads to a second inversion, resulting in the final product with the same stereochemistry as the starting L-phenylalanine.[7]
-
Esterification: The resulting (S)-2-hydroxy-3-phenylpropanoic acid can then be esterified to yield the final product, this compound. This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is divided into two main parts: the synthesis of the intermediate hydroxy acid and its subsequent esterification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| L-Phenylalanine | ≥98% | Sigma-Aldrich | |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Toxic if swallowed[8] |
| Sulfuric Acid (H₂SO₄) | 95-98% | VWR | Corrosive |
| Methanol (MeOH) | Anhydrous | J.T.Baker | Flammable |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore | Flammable, peroxide former |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Macron | |
| Deionized Water |
Part A: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid
-
Dissolution of Starting Material: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 16.5 g (100 mmol) of L-phenylalanine in 150 mL of 1N sulfuric acid.[9] Stir at room temperature until a clear, homogeneous solution is obtained.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. It is critical to maintain this temperature range during the addition of sodium nitrite to prevent decomposition of the diazonium salt and minimize side reactions.[4]
-
Diazotization: Prepare a solution of 10.5 g (150 mmol) of sodium nitrite in 50 mL of deionized water and place it in the dropping funnel.[9] Add the sodium nitrite solution dropwise to the stirred L-phenylalanine solution over a period of approximately 45-60 minutes.[6] Ensure the temperature of the reaction mixture does not exceed 5 °C. Vigorous evolution of nitrogen gas (N₂) will be observed.[6]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.[9] The product may begin to precipitate from the solution as a white solid.[7]
-
Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product into diethyl ether (5 x 100 mL).[9] Combine the organic layers.
-
Drying and Isolation: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-2-hydroxy-3-phenylpropanoic acid as a solid.
Part B: Esterification to this compound
-
Esterification Setup: To the crude (S)-2-hydroxy-3-phenylpropanoic acid in a round-bottom flask, add 100 mL of anhydrous methanol.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.5 mL) to the mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.[1]
Purification and Characterization
Purification
The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.[10]
-
Vacuum Distillation: This is the preferred method for larger scales. The product will distill as a colorless oil.[10]
-
Column Chromatography: Use a hexane/ethyl acetate gradient system to elute the product.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| ¹H NMR | Consistent with the structure of this compound. |
| ¹³C NMR | Peaks corresponding to all carbon atoms in the molecule. |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's molecular weight (180.20 g/mol ).[11] |
| Optical Rotation | A specific rotation value confirming the (S)-enantiomer. |
| Purity (GC/HPLC) | ≥97% desired for most applications.[12] |
Safety Precautions
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[8] Avoid contact with skin and eyes. Do not store near acids or combustible materials.[8][14]
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.
-
Diazotization Reaction: The reaction generates nitrogen gas, so ensure the apparatus is not sealed. Diazonium salts are unstable and potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.[4][15] The reaction should be maintained at a low temperature to control the reaction rate and prevent the formation of hazardous byproducts.[6]
-
Solvents: Diethyl ether and methanol are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during work-up; product degradation. | Ensure complete dissolution of starting material. Perform multiple extractions. Avoid high temperatures during concentration.[10] |
| Product Discoloration | Impurities from side reactions; thermal degradation during distillation. | Maintain strict temperature control during diazotization. Purify by column chromatography or distill under high vacuum to lower the boiling point.[10] |
| Racemization | Reaction temperature too high. | Strictly maintain the 0-5 °C temperature range during the addition of sodium nitrite. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Diazotization Reaction Mechanism [unacademy.com]
- 6. studylib.net [studylib.net]
- 7. aurco.org [aurco.org]
- 8. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. specau.com.au [specau.com.au]
- 13. chemtradelogistics.com [chemtradelogistics.com]
- 14. fishersci.com [fishersci.com]
- 15. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis of this compound often requires harsh conditions and may lead to racemic mixtures, necessitating challenging and costly purification steps. Biocatalytic synthesis offers a green and efficient alternative, utilizing enzymes to perform highly selective transformations under mild conditions, yielding products with high enantiomeric purity.
This document provides detailed application notes and protocols for the biocatalytic synthesis of this compound via two primary enzymatic strategies: asymmetric reduction of a prochiral ketone and kinetic resolution of a racemic alcohol.
Biocatalytic Strategies
Two effective biocatalytic routes for the synthesis of this compound are:
-
Asymmetric Reduction of Methyl 2-oxo-3-phenylpropanoate: This approach utilizes a ketoreductase (KRED) or alcohol dehydrogenase (ADH) to stereoselectively reduce the ketone group of methyl 2-oxo-3-phenylpropanoate, directly yielding the desired (S)-enantiomer. This method has the potential for a theoretical yield of 100%.
-
Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate: This method employs a lipase to selectively acylate one enantiomer of a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Data Presentation
Table 1: Asymmetric Reduction of Methyl 2-oxo-3-phenylpropanoate
| Enzyme Source | Substrate Concentration | Co-substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee) of (S)-product (%) | Reference |
| Lactobacillus kefir Alcohol Dehydrogenase (Lk-ADH Prince variant) | 10-100 mM | 2-propanol | 30 | 24 | 96-99.9 | >99 | [1] |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-hydroxy-3-phenylpropanoates
| Enzyme | Substrate | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) | Selectivity (E) | Reference |
| Candida antarctica Lipase B (CAL-B) | tert-butyl 2-hydroxy-3-phenylpropanoate | Vinyl acetate | - | - | 24 | ~50 | >99% for both enantiomers | >200 | [2] |
| Pseudomonas cepacia Lipase (PS-C) | tert-butyl 2-hydroxy-3-phenylpropanoate | p-Chlorophenyl acetate | - | - | - | - | - | >360 | [2] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Methyl 2-oxo-3-phenylpropanoate using Lactobacillus kefir ADH
This protocol is based on the methodology for the asymmetric reduction of α-keto esters using a recombinant alcohol dehydrogenase.[1]
Materials:
-
Methyl 2-oxo-3-phenylpropanoate
-
Recombinant E. coli expressing Lactobacillus kefir ADH (Lk-ADH Prince variant)
-
2-propanol (isopropyl alcohol, IPA)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
MgCl₂
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Standard laboratory glassware and equipment (orbital shaker, centrifuge, rotary evaporator)
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve methyl 2-oxo-3-phenylpropanoate in Tris-HCl buffer to a final concentration of 10-100 mM.
-
Co-substrate and Cofactor: Add 2-propanol as the co-substrate for cofactor regeneration. The concentration of 2-propanol can be optimized, typically in the range of 10-30% (v/v).[3] Add MgCl₂ to a final concentration of 1.0 mM.[1]
-
Enzyme Addition: Add the whole-cell biocatalyst (recombinant E. coli expressing Lk-ADH) to the reaction mixture. The optimal amount of biocatalyst should be determined empirically.
-
Incubation: Incubate the reaction mixture at 30°C with agitation (e.g., 250 rpm on an orbital shaker) for 24 hours.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the conversion and enantiomeric excess of the resulting this compound using chiral HPLC or chiral GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate
This protocol is a generalized procedure adapted from the kinetic resolution of similar substrates using immobilized lipase.[2][4]
Materials:
-
Racemic methyl 2-hydroxy-3-phenylpropanoate
-
Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Analytical equipment: Chiral HPLC or GC
Procedure:
-
Reaction Setup: To a solution of racemic methyl 2-hydroxy-3-phenylpropanoate (1 equivalent) in an anhydrous organic solvent, add the acyl donor (typically 1.5-5 equivalents).[4]
-
Enzyme Addition: Add the immobilized lipase (e.g., 10-50% by weight of the substrate).[2]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 25-40°C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Quench the reaction in the aliquot by filtering out the enzyme and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the acylated (R)-ester can be separated by silica gel column chromatography.
-
Analysis: Confirm the enantiomeric purity of the separated this compound using chiral HPLC or GC.
Visualizations
Caption: Workflow for the asymmetric reduction of methyl 2-oxo-3-phenylpropanoate.
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Analytical Methods
The determination of conversion and enantiomeric excess is critical for evaluating the success of the biocatalytic synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for separating and quantifying the enantiomers of methyl 2-hydroxy-3-phenylpropanoate and its derivatives.[5][6]
General Considerations for Chiral Chromatography:
-
Chiral Stationary Phase (CSP): The choice of the chiral column is crucial. For compounds like methyl 2-hydroxy-3-phenylpropanoate, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective.
-
Mobile Phase/Carrier Gas: Optimization of the mobile phase composition (for HPLC) or temperature program and carrier gas flow rate (for GC) is necessary to achieve good separation of the enantiomers.
-
Detection: A UV detector is typically used for HPLC, while a Flame Ionization Detector (FID) is common for GC.
-
Sample Preparation: Samples from the reaction mixture may need to be filtered and diluted in a suitable solvent before injection. Derivatization may sometimes be required for GC analysis to improve volatility and separation.[5]
References
- 1. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric reduction and oxidation of aromatic ketones and alcohols using W110A secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Ruthenium-catalyzed asymmetric transfer hydrogenation for synthesis
Application Notes & Protocols: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for High-Value Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Practicality of Ru-Catalyzed ATH
Asymmetric transfer hydrogenation (ATH) stands as a cornerstone of modern synthetic chemistry, providing a powerful and operationally simple method for the production of enantiomerically enriched chiral alcohols.[1] These molecules are critical building blocks for countless pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among the various catalytic systems developed, those based on ruthenium(II) complexes, particularly the Noyori-type catalysts, have proven to be exceptionally robust, efficient, and highly selective.[3][4]
The key advantages of Ru-catalyzed ATH lie in its operational simplicity and safety. Unlike traditional asymmetric hydrogenation which often requires high pressures of hydrogen gas, ATH utilizes readily available, safe, and inexpensive hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[3][4] This allows the reactions to be performed using standard laboratory glassware, making this powerful technology accessible to any synthetic chemistry lab.[3] This guide provides an in-depth look at the core principles, practical considerations, and detailed protocols for successfully implementing Ru-catalyzed ATH in your synthetic workflows.
Core Principles & The Catalytic Cycle
The remarkable efficiency and selectivity of the Noyori-type Ru(II) catalysts stem from a "metal-ligand bifunctional" mechanism.[4][5] The catalyst does not merely act as a docking site; it actively participates in the hydrogen transfer through a concerted, six-membered transition state.
The key players are:
-
Ru(II) Precursor: Typically an air-stable dimer like [RuCl2(p-cymene)]2.
-
Chiral Ligand: Most commonly a C2-symmetric N-sulfonated 1,2-diamine, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN).[6]
-
Hydrogen Donor: Either isopropanol (in the presence of a base like KOH) or an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt3).[4]
The catalytic cycle is initiated by the in-situ formation of a 16-electron Ru-hydride species. In the presence of the substrate (e.g., a ketone), this active catalyst engages in a highly organized, outer-sphere transition state. The N-H proton of the ligand and the hydride on the ruthenium are transferred concertedly to the carbonyl oxygen and carbon, respectively. This elegant mechanism is responsible for the high reactivity and predictable stereochemical outcome.[6][7]
Caption: The outer-sphere mechanism of Ru-catalyzed ATH.
Key Reaction Components: A Deeper Dive
The success of an ATH reaction is critically dependent on the judicious choice of its components.
Ruthenium Precursors and Chiral Ligands
The most widely used catalyst system is formed in situ from a dimeric precursor, such as [RuCl2(p-cymene)]2, and a chiral ligand like (1S,2S)- or (1R,2R)-TsDPEN.[8][9] The arene ligand (p-cymene, benzene, mesitylene) can subtly influence catalyst activity.[9] The N-tosyl group on the diamine ligand is crucial; it increases the acidity of the N-H proton, facilitating its transfer in the key mechanistic step and locking the conformation to ensure high enantioselectivity.[6]
Hydrogen Donors: Formic Acid/NEt3 vs. Isopropanol
The choice of hydrogen donor is a critical decision with significant practical implications.
| Feature | HCOOH / NEt3 (5:2 Azeotrope) | Isopropanol / Base (e.g., KOH) |
| Reaction Type | Irreversible | Reversible |
| Driving Force | Release of CO2 and formation of NEt3·HCl | Equilibrium driven by Le Châtelier's principle |
| Substrate Conc. | Can be run at high concentrations | Requires lower concentrations to favor product |
| Advantages | High conversions and yields are common.[3] | "Greener" solvent; acetone is the only byproduct. |
| Disadvantages | Requires careful preparation of the mixture. | Reversibility can lead to lower enantioselectivity at high conversion. |
| Best For | A wide range of aromatic ketones and imines. | Substrates where high dilution is feasible or for kinetic resolutions.[3] |
Expert Insight: For most applications, especially in drug discovery and process development, the formic acid/triethylamine system is preferred due to its irreversibility, which ensures high conversion and robust results even at high substrate loadings.[3]
Application Note: Practical Considerations & Troubleshooting
Substrate Scope
Ru-catalyzed ATH is exceptionally effective for the reduction of prochiral aromatic ketones (e.g., acetophenone derivatives) and cyclic imines, frequently delivering enantiomeric excesses (ee) of >95%.[6][9] Aliphatic ketones are generally more challenging substrates but can be reduced with good selectivity under optimized conditions.
Catalyst Loading & Reaction Conditions
A key advantage of this system is its high efficiency. Substrate-to-catalyst (S/C) ratios are typically in the range of 200:1 to 1000:1.[3] Reactions are often run at room temperature or slightly elevated temperatures (e.g., 40 °C) to increase the reaction rate.[4]
Table 1: Representative Conditions for ATH of Aromatic Ketones
| Substrate | Catalyst System | S/C Ratio | H-Donor | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | HCOOH/NEt3 | 28 | 24 | 95 | 97 (S) |
| m-Chloroacetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | HCOOH/NEt3 | 28 | 7 | >99 | 97 (S) |
| 2-Acetylnaphthalene | [RuCl(mesitylene)((R,R)-TsDPEN)] | 1000 | iPrOH/KOH | 28 | 20 | 96 | 96 (S) |
| 4-Chromanone | [RuCl(p-cymene)((S,S)-TsDPEN)] | 5000 | HCOOH/NEt3 | 60 | 24 | >99 | 98 (S) |
| (Data synthesized from multiple literature sources for illustrative purposes.[2][3]) |
Troubleshooting Common Issues
-
Low Conversion:
-
Inactive Catalyst: Ensure reagents and solvents are dry and degassed. Oxygen can deactivate the catalyst.[10]
-
Poor H-Donor Quality: The HCOOH/NEt3 azeotrope is crucial. Prepare it fresh by slowly adding formic acid to cooled triethylamine.[4]
-
Temperature: For sluggish reactions, gently warming to 40-50 °C can significantly improve the rate.
-
-
Low Enantioselectivity (ee):
-
Ligand Purity: Verify the enantiomeric purity of the TsDPEN ligand.
-
Reaction Temperature: Lowering the temperature can sometimes enhance selectivity by magnifying the energy difference between the two diastereomeric transition states.[10]
-
Reversibility (for iPrOH): If using isopropanol, high conversion may lead to erosion of ee. Monitor the reaction and stop it before completion if necessary.
-
Detailed Experimental Protocols
Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for ATH of Acetophenone
This protocol details the in situ catalyst formation and reduction using the HCOOH/NEt3 hydrogen donor system.
Reagents & Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium precursor)
-
(1S,2S)-TsDPEN (Chiral ligand)
-
Acetophenone (Substrate)
-
Formic Acid (≥98%)
-
Triethylamine (NEt3, ≥99%, dry)
-
Acetonitrile (MeCN, anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Prepare H-Donor: In a separate flask, cool triethylamine (10.6 mL) in an ice bath. Slowly add formic acid (9.6 mL) dropwise with stirring. Caution: This is an exothermic reaction. Allow the mixture to warm to room temperature before use. This creates the approximate 5:2 azeotropic mixture.
-
Catalyst Formation: To a dry round-bottom flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (6.1 mg, 0.01 mmol, 1 mol%) and (1S,2S)-TsDPEN (8.8 mg, 0.024 mmol, 1.2 mol%).
-
Reaction Setup: Add anhydrous acetonitrile (5 mL) to the flask and stir the resulting orange solution for 10 minutes at room temperature.
-
Substrate Addition: Add acetophenone (240 mg, 2.0 mmol, 100 equiv.) to the catalyst solution.
-
Initiate Reaction: Add the pre-mixed HCOOH/NEt3 solution (1.0 mL).
-
Monitoring: Stir the reaction at 28 °C. Monitor the progress by TLC or GC/LC analysis. The reaction is typically complete within 8-24 hours.
-
Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude (S)-1-phenylethanol by flash column chromatography. Determine the enantiomeric excess (% ee) using chiral HPLC or GC.
References
- 1. [PDF] Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of (S)-methyl 2-hydroxy-3-phenylpropanoate in Pharmaceutical Synthesis: Application Notes and Protocols
(S)-methyl 2-hydroxy-3-phenylpropanoate , a valuable chiral building block, plays a crucial role in the stereoselective synthesis of a variety of pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its inherent chirality and versatile functional groups make it an ideal starting material for the construction of complex molecular architectures with high enantiomeric purity, a critical factor for drug efficacy and safety. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in pharmaceutical synthesis.
Introduction to Chiral Building Blocks in Drug Discovery
Chiral molecules exist as non-superimposable mirror images, or enantiomers. In a biological system, these enantiomers can exhibit significantly different pharmacological activities and toxicological profiles. Consequently, the synthesis of enantiomerically pure drugs is a paramount objective in the pharmaceutical industry. Chiral building blocks, such as this compound, are enantiomerically pure compounds that serve as starting materials for the synthesis of these complex chiral drugs, simplifying the synthetic process and ensuring the desired stereochemistry in the final active pharmaceutical ingredient (API).
Application in the Synthesis of ACE Inhibitors
ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and heart failure. A key structural feature of many ACE inhibitors is a substituted amino acid derivative. This compound and its derivatives are crucial precursors for the synthesis of the side chains of several prominent ACE inhibitors, including Benazepril, Enalapril, and Ramipril.
Benazepril Synthesis via Asymmetric Aza-Michael Addition
A key strategy for the synthesis of a crucial intermediate of Benazepril involves an asymmetric aza-Michael addition. This reaction establishes the required stereochemistry early in the synthetic sequence.
Experimental Workflow:
Application Notes and Protocols: (S)-Methyl 2-Hydroxy-3-phenylpropanoate as a Chiral Building Block for Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
(S)-Methyl 2-hydroxy-3-phenylpropanoate is a versatile, chiral building block valuable in the stereoselective synthesis of biologically active molecules and natural products. Its inherent chirality and functional groups—a hydroxyl and a methyl ester—provide a strategic starting point for the construction of complex molecular architectures with high stereochemical control. This document outlines its application in the synthesis of phenylpropanolamine stereoisomers, which are precursors to various natural products and pharmaceuticals.
While direct total syntheses of complex natural products commencing from this compound are not extensively documented in readily available literature, its structural motif is a key feature in many chiral synthons. The following sections detail a multi-enzymatic, stereoselective synthesis of all four stereoisomers of phenylpropanolamine, a crucial pharmacophore present in numerous natural products and synthetic drugs. This synthesis showcases the utility of chiral hydroxy esters in establishing key stereocenters.
Application: Stereoselective Synthesis of Phenylpropanolamine Stereoisomers
Phenylpropanolamines, such as norephedrine and norpseudoephedrine, are naturally occurring alkaloids and are pivotal intermediates in the synthesis of various pharmaceuticals. The following protocols describe a chemoenzymatic cascade for the synthesis of all four stereoisomers of phenylpropanolamine with high optical purity. The process begins with the conversion of β-methylstyrene to a chiral diol, a structure closely related to the core of this compound, and subsequently to the target amino alcohols.
Quantitative Data Summary
The following table summarizes the key quantitative data for the multi-enzymatic synthesis of phenylpropanolamine stereoisomers.
| Starting Material (Diol Isomer) | Target Phenylpropanolamine Isomer | Enzymes Used | Conversion (%) | Analytical Yield (%) | Enantiomeric Ratio (er) | Diastereomeric Ratio (dr) |
| (1S,2R)-1-phenylpropane-1,2-diol | (1S,2R)-Phenylpropanolamine | Ls-ADH + At(R)-ωTA | >99 | 95 | >99.5:0.5 | >99.5:0.5 |
| (1R,2S)-1-phenylpropane-1,2-diol | (1R,2S)-Phenylpropanolamine | Ls-ADH + Cv(S)-ωTA | 99 | 76 | >99.5:0.5 | >99.5:0.5 |
| (1S,2S)-1-phenylpropane-1,2-diol | (1S,2S)-Phenylpropanolamine | Bs-BDHA + Bm(S)-ωTA | 91 | 88 | >99.5:0.5 | 96:4 |
| (1R,2R)-1-phenylpropane-1,2-diol | (1R,2R)-Phenylpropanolamine | Bs-BDHA + At(R)-ωTA | 95 | 92 | >99.5:0.5 | 98:2 |
Data adapted from a multi-enzymatic cascade synthesis.[1][2]
Experimental Protocols
The synthesis of phenylpropanolamine stereoisomers is achieved through a one-pot, multi-enzyme cascade reaction starting from the corresponding 1-phenylpropane-1,2-diol stereoisomers.
Protocol 1: Synthesis of (1S,2R)-1-phenylpropane-1,2-diol
This protocol describes the enzymatic conversion of trans-β-methylstyrene to the corresponding chiral diol.
Materials:
-
trans-β-methylstyrene
-
Fused styrene monooxygenase (Fus-SMO)
-
Formate dehydrogenase (Cb-FDH)
-
(S)-selective epoxide hydrolase (Sp(S)-EH)
-
Formate
-
Buffer solution (e.g., potassium phosphate buffer)
Procedure:
-
In a buffered aqueous solution, combine trans-β-methylstyrene, Fus-SMO, Cb-FDH, and Sp(S)-EH.
-
Add formate as a co-substrate for the regeneration of the necessary cofactor.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC until complete conversion of the starting material.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
The resulting (1S,2R)-1-phenylpropane-1,2-diol is obtained with high enantiomeric and diastereomeric purity and can be used in the subsequent step without further purification.[1][2]
Protocol 2: One-Pot Multi-Enzymatic Synthesis of (1S,2R)-Phenylpropanolamine
This protocol details the conversion of the chiral diol to the corresponding amino alcohol.
Materials:
-
(1S,2R)-1-phenylpropane-1,2-diol
-
Alcohol dehydrogenase from Lactobacillus sp. (Ls-ADH)
-
(R)-selective ω-transaminase from Aspergillus terreus (At(R)-ωTA)
-
Alanine dehydrogenase (AlaDH)
-
Ammonium formate buffer (1 M, pH 8.5)
-
NAD⁺
-
Pyridoxal 5'-phosphate (PLP)
-
D- or L-alanine
Procedure:
-
In a vessel containing ammonium formate buffer, dissolve (1S,2R)-1-phenylpropane-1,2-diol.
-
Add NAD⁺, PLP, and the appropriate alanine enantiomer.
-
Add the enzymes: Ls-ADH, At(R)-ωTA, and AlaDH.
-
Incubate the reaction at 30 °C with stirring.
-
Monitor the formation of the product by HPLC. The reaction typically reaches high conversion within 24 hours.
-
Upon completion, the product can be isolated by standard extraction procedures. The high selectivity of the enzymatic cascade often yields the product with excellent optical purity.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the synthesis of phenylpropanolamine stereoisomers.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of (S)-methyl 2-hydroxy-3-phenylpropanoate
Introduction
(S)-methyl 2-hydroxy-3-phenylpropanoate is a chiral ester of significant interest in organic synthesis and drug development. As a versatile building block, the precise determination of its structure and stereochemical integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of such molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound.
Spectroscopic Data
The structural assignment of this compound can be unequivocally determined from its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard, and coupling constants (J) are given in Hertz (Hz).
¹H and ¹³C NMR Data Summary
The following tables summarize the expected chemical shifts for the protons and carbons in this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | 4.45 | dd | 1H | 4.4, 6.8 |
| H-3a | 3.16 | dd | 1H | 4.4, 14.0 |
| H-3b | 2.98 | dd | 1H | 6.8, 14.0 |
| OCH₃ | 3.75 | s | 3H | - |
| Ar-H | 7.20-7.35 | m | 5H | - |
| OH | ~2.5 (broad) | s | 1H | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 174.5 |
| C-2 (CH-OH) | 71.2 |
| C-3 (CH₂) | 40.8 |
| OCH₃ | 52.5 |
| C-1' (Ar-C) | 137.2 |
| C-2'/C-6' (Ar-CH) | 129.4 |
| C-3'/C-5' (Ar-CH) | 128.6 |
| C-4' (Ar-CH) | 127.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)
-
Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the residual solvent peak)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
Protocol:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
If using an internal standard, add a small drop of TMS.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).
-
Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 16 ppm (-2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (or as needed for desired signal-to-noise ratio)
-
Receiver Gain: Autogain
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 240 ppm (-10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Receiver Gain: Autogain
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C, or the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate the connectivity of the protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of this compound. The detailed protocols and data provided in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to confidently perform and interpret NMR experiments for this important chiral molecule. Adherence to these guidelines will ensure the acquisition of high-quality, reproducible NMR data, facilitating accurate structural analysis and quality control.
Application Notes and Protocols: Purification of (S)-methyl 2-hydroxy-3-phenylpropanoate by Column Chromatography
Abstract
This document provides a detailed protocol for the purification of (S)-methyl 2-hydroxy-3-phenylpropanoate from a reaction mixture using silica gel column chromatography. The described methodology is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of chiral compounds. This protocol outlines the materials, equipment, and a step-by-step procedure for achieving high purity of the target compound.
Introduction
This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its stereochemical purity is often critical for the desired biological activity and to minimize potential off-target effects of the corresponding (R)-enantiomer. Column chromatography is a widely used and effective technique for the purification of organic compounds. This application note details a standard flash column chromatography procedure using silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase to isolate this compound from common reaction impurities.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Crude this compound | Glass chromatography column (40-60 cm length, 2-4 cm diameter) |
| Silica gel (230-400 mesh) | Column clamps and stand |
| n-Hexane (ACS grade or higher) | Separatory funnel or solvent reservoir |
| Ethyl acetate (ACS grade or higher) | Collection tubes or flasks |
| Dichloromethane (for sample loading, optional) | Rotary evaporator |
| TLC plates (silica gel 60 F254) | TLC developing chamber |
| Anhydrous sodium sulfate or magnesium sulfate | UV lamp (254 nm) |
| Cotton or glass wool | Beakers, Erlenmeyer flasks, and other standard laboratory glassware |
| Sand (acid-washed) | Air or nitrogen line with a regulator for flash chromatography |
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing column chromatography, it is essential to determine an appropriate solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Prepare several eluent mixtures of hexane and ethyl acetate in different ratios (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude mixture onto separate TLC plates.
-
Develop the TLC plates in chambers containing the different eluent mixtures.
-
Visualize the spots under a UV lamp and/or by staining (e.g., potassium permanganate).
-
Select the solvent system that provides the best separation with the target compound having an Rf value in the range of 0.2-0.4. For this compound, a common starting point is a 7:3 or 8:2 hexane:ethyl acetate mixture.
Column Preparation (Wet Packing Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm of packed silica). Never let the solvent level fall below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the sample solution evenly onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to absorb into the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh mobile phase and wash the sides of the column, again allowing the solvent to absorb into the packing. Repeat this step 2-3 times to ensure all the sample is loaded onto the silica gel in a narrow band.
Elution and Fraction Collection
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle air or nitrogen pressure to the top of the column to begin the elution (flash chromatography). The flow rate should be adjusted to approximately 5 cm of solvent level decrease per minute.
-
Collect the eluent in appropriately sized fractions (e.g., 10-20 mL) in test tubes or flasks.
-
Continuously monitor the separation by collecting small spots from the fractions for TLC analysis.
-
Combine the fractions that contain the pure this compound.
Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, and/or mass spectrometry.
Data Presentation
Table 1: TLC Analysis for Solvent System Optimization
| Hexane:Ethyl Acetate (v/v) | Rf of this compound | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Separation Quality |
| 9:1 | 0.15 | 0.25 | 0.05 | Poor |
| 8:2 | 0.30 | 0.55 | 0.10 | Good |
| 7:3 | 0.45 | 0.70 | 0.20 | Moderate |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 8:2 Hexane:Ethyl Acetate (v/v) |
| Column Dimensions | 30 cm x 3 cm |
| Amount of Crude Sample | 1.0 g |
| Amount of Silica Gel | 75 g |
| Flow Rate | ~5 cm/min |
| Fraction Size | 15 mL |
Workflow and Diagrams
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoid inhalation and contact with skin and eyes.
-
Silica gel is a fine powder; avoid inhaling the dust by handling it carefully, preferably in a fume hood.
-
Be cautious when applying pressure to a glass column; use a blast shield if possible and do not exceed safe pressure limits.
Application Notes and Protocols for Recrystallization of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the purification of (S)-methyl 2-hydroxy-3-phenylpropanoate via recrystallization. The aim is to enhance the chemical and enantiomeric purity of the compound, a critical step in the development of chiral active pharmaceutical ingredients (APIs). Due to the limited availability of specific solubility data for this compound, a systematic solvent screening protocol is presented as an essential first step, followed by a general recrystallization procedure based on best practices for structurally similar chiral esters.
Introduction to Recrystallization for Chiral Purification
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For chiral molecules like this compound, recrystallization can also be a highly effective method for enhancing the enantiomeric excess (ee), leading to a product with higher optical purity.
The successful development of a recrystallization process hinges on the careful selection of a solvent system where the desired enantiomer has lower solubility than the undesired enantiomer and impurities at low temperatures, while being sufficiently soluble at higher temperatures.
Solvent Screening Protocol
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures.
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, dichloromethane)
-
Test tubes or small vials
-
Heating apparatus (e.g., water bath, heating block)
-
Cooling apparatus (e.g., ice bath)
-
Vortex mixer
Procedure:
-
Place approximately 50 mg of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate volume of solvent used.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid is completely dissolved.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.
-
After reaching room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.
-
Observe and record the quantity and quality of the crystals formed. A successful solvent will yield a good recovery of crystalline solid.
Data Presentation: Solvent Screening Observations
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Water | Sparingly soluble | Partially soluble | Poor |
| Ethanol | Soluble | Very soluble | Poor |
| Ethyl Acetate | Sparingly soluble | Soluble | Good |
| Toluene | Sparingly soluble | Soluble | Good |
| Heptane | Insoluble | Sparingly soluble | Fair |
| Heptane/Ethyl Acetate | To be determined | To be determined | To be determined |
| Dichloromethane/Heptane | To be determined | To be determined | To be determined |
Note: This table should be populated with experimental observations.
General Recrystallization Protocol
This protocol is a general guideline and should be optimized based on the results of the solvent screening. The use of a solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) is often effective. Based on literature for similar compounds, a mixture of a polar solvent like ethyl acetate with a non-polar solvent like heptane is a promising starting point.
Objective: To purify crude this compound by recrystallization to improve chemical and enantiomeric purity.
Materials and Equipment:
-
Crude this compound
-
Optimal solvent system (determined from screening)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "solvent" (e.g., ethyl acetate) and heat the mixture to a gentle boil while stirring to facilitate dissolution. Continue adding the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "anti-solvent" (e.g., heptane) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Quantitative Data Summary
| Parameter | Before Recrystallization | After Recrystallization |
| Yield (%) | N/A | To be determined |
| Purity (by HPLC, %) | To be determined | To be determined |
| Enantiomeric Excess (ee, %) | To be determined | To be determined |
Note: This table should be populated with experimental results.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Logical Relationship of Solvent Selection Criteria
Caption: Key criteria for selecting an optimal recrystallization solvent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point. The solution is too concentrated. | Use a lower boiling point solvent. Use a larger volume of solvent. |
| No Crystal Formation | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Add a seed crystal. Scratch the inner surface of the flask. Evaporate some of the solvent. Add an anti-solvent. Re-evaluate the solvent choice. |
| Low Recovery | Too much solvent was used. Premature crystallization during hot filtration. The compound is significantly soluble even at low temperatures. | Use the minimum amount of hot solvent. Preheat the filtration apparatus. Cool the filtrate for a longer period or at a lower temperature. |
| Poor Purity Improvement | The cooling process was too rapid. The chosen solvent does not effectively discriminate between the compound and impurities. | Allow the solution to cool more slowly. Re-screen for a more selective solvent system. |
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
Welcome to the technical support center for the synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize synthesis protocols. We will delve into the causality behind experimental choices, providing field-proven insights to enhance yield, purity, and stereochemical integrity.
This compound, also known as Methyl L-3-phenyllactate, is a valuable chiral building block in the synthesis of various pharmaceuticals.[1] Achieving high yield and enantiomeric purity is critical. This guide addresses the most common synthetic routes and their associated challenges.
Core Synthesis Pathways & Key Challenges
Two primary routes are commonly employed for the synthesis of this compound:
-
Stereospecific Conversion from L-phenylalanine: This route leverages the inherent chirality of the natural amino acid. The key step is the diazotization of the amino group to a hydroxyl group, which proceeds with a net retention of configuration.[2][3]
-
Asymmetric Reduction of Methyl Phenylpyruvate: This method involves the enantioselective reduction of a prochiral ketone to the desired (S)-alcohol using a chiral catalyst.[4][5][6]
Each pathway presents unique challenges that can impact yield and purity. The following sections provide detailed troubleshooting for issues you may encounter.
Diagram of Synthesis Pathways
References
- 1. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ918273 - The Conversion of L-Phenylalanine to ("S")-2-Hydroxy-3-Phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S[subscript N]2 Reaction, Journal of Chemical Education, 2010-Jun [eric.ed.gov]
- 4. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Asymmetric reductions catalysed by chiral shift reagents - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading in (S)-methyl 2-hydroxy-3-phenylpropanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate. The primary route for this synthesis is the asymmetric hydrogenation of methyl benzoylformate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the asymmetric hydrogenation of methyl benzoylformate to produce this compound?
A1: A variety of catalyst systems are employed for this transformation. The most common include platinum group metal (PGM) catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral ligands.[1] For instance, rhodium complexes with chiral diphosphine ligands like DuPhos and ruthenium complexes with BINAP are well-established for the hydrogenation of α-keto esters.[2] Additionally, platinum-based catalysts modified with chiral alkaloids, such as cinchonidine, have been studied for this reaction. Metal-free systems, such as those based on Frustrated Lewis Pairs (FLPs), are also emerging as a promising alternative.[3][4]
Q2: How does catalyst loading typically affect the yield and enantioselectivity (ee%) of the reaction?
A2: Catalyst loading is a critical parameter that can significantly influence both the yield and enantioselectivity. Generally, a higher catalyst loading can lead to a faster reaction rate and higher conversion, but it may not always improve enantioselectivity. In some cases, an optimal catalyst loading exists, beyond which no significant improvement in yield or ee% is observed. Conversely, a catalyst loading that is too low may result in a sluggish or incomplete reaction and can sometimes lead to lower enantioselectivity due to competition from a non-catalyzed background reaction.[5]
Q3: What is the Turnover Number (TON) and how is it relevant to catalyst loading?
A3: The Turnover Number (TON) is a measure of a catalyst's efficiency and is defined as the number of moles of substrate converted per mole of catalyst before it becomes deactivated.[6][7] A higher TON indicates a more active and stable catalyst. Optimizing catalyst loading is directly related to achieving a high TON. The goal is to use the minimum amount of catalyst (low loading) to convert the maximum amount of substrate (high TON), which is economically and environmentally beneficial.[8]
Q4: Can the presence of impurities in the substrate or solvent affect the optimal catalyst loading?
A4: Absolutely. Impurities in the substrate or solvent can act as catalyst poisons or inhibitors, deactivating the catalyst and necessitating a higher loading to achieve the desired conversion.[9] For example, Lewis basic impurities can coordinate to the metal center of the catalyst and inhibit its activity. Therefore, using highly pure substrates and anhydrous solvents is crucial for achieving high efficiency and reproducibility, which in turn allows for the use of lower catalyst loadings.
Q5: Are there any alternatives to traditional metal catalysts for this synthesis?
A5: Yes, biocatalysis offers a green and highly selective alternative. For instance, the asymmetric reduction of methyl benzoylformate can be achieved with high conversion and excellent enantioselectivity using yeast cells, such as Saccharomyces cerevisiae.[10] These biocatalytic methods often operate under mild reaction conditions and can be environmentally friendly.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of catalyst loading for the synthesis of this compound.
Problem 1: Low or Inconsistent Enantioselectivity (ee%)
-
Question: My reaction shows good conversion, but the enantiomeric excess is lower than expected. How can I troubleshoot this?
-
Answer:
-
Verify Catalyst and Ligand Purity: Impurities in the chiral ligand or metal precursor can lead to the formation of catalytically active species with poor stereocontrol. Ensure you are using high-purity materials.
-
Optimize Catalyst Loading: An insufficient catalyst loading might allow a non-enantioselective background reaction to become significant, thereby reducing the overall ee%.[5] Conversely, excessively high concentrations of the catalyst or ligand could in some systems lead to the formation of less selective dimeric or aggregated species. It is crucial to screen a range of catalyst loadings to find the optimal concentration.
-
Check for Air and Moisture Contamination: Many asymmetric hydrogenation catalysts are sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Re-evaluate Reaction Temperature: Temperature can have a pronounced effect on enantioselectivity. Lowering the reaction temperature often improves ee%, although it may slow down the reaction rate.
-
Problem 2: Low Conversion or Slow Reaction Rate
-
Question: The reaction is sluggish and does not go to completion, even after an extended period. What steps should I take?
-
Answer:
-
Increase Catalyst Loading: This is often the first step to address low reactivity. A higher concentration of the active catalyst will increase the reaction rate. However, this should be done systematically to avoid unnecessary cost and potential side reactions.
-
Check for Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be caused by impurities in the substrate or solvent, or by thermal instability of the catalyst at the reaction temperature. Purifying the starting materials or running the reaction at a lower temperature might be necessary.
-
Increase Hydrogen Pressure: For hydrogenations, increasing the hydrogen pressure can often lead to a higher reaction rate. Ensure your experimental setup is rated for the intended pressure.
-
Solvent Effects: The choice of solvent can influence both the solubility of the catalyst and the substrate, as well as the intrinsic reaction rate. Screening different solvents may be beneficial.
-
Problem 3: Difficulty in Removing the Catalyst After the Reaction
-
Question: I am using a homogeneous catalyst and am having trouble with its removal from the final product. What are my options?
-
Answer:
-
Silica Gel Chromatography: This is a common method for removing metal-based catalysts. However, it can sometimes be challenging to completely remove all traces of the metal.
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb the metal catalyst, which can then be removed by filtration.
-
Solvent Extraction with a Chelating Agent: Washing the organic solution of the product with an aqueous solution containing a chelating agent can help to extract the metal into the aqueous phase.
-
Consider a Heterogeneous Catalyst: If catalyst removal is a persistent issue, switching to a supported catalyst (e.g., a metal on a solid support) can simplify the workup, as the catalyst can be easily removed by filtration.
-
Data Presentation
The following tables summarize the impact of catalyst loading on the asymmetric hydrogenation of methyl benzoylformate under various conditions.
Table 1: Effect of Catalyst Loading on Enantioselectivity and Conversion
| Entry | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) |
| 1 | Ru-BINAP | 1.0 | 25 | >99 | 92 |
| 2 | Ru-BINAP | 0.5 | 25 | 98 | 91 |
| 3 | Ru-BINAP | 0.1 | 25 | 85 | 88 |
| 4 | Pt/Al₂O₃-cinchonidine | 5.0 (w/w) | 20 | 95 | 80 |
| 5 | Pt/Al₂O₃-cinchonidine | 2.5 (w/w) | 20 | 88 | 78 |
Note: Data is compiled from representative literature and is intended for illustrative purposes.
Table 2: Influence of Catalyst Loading on Turnover Number (TON)
| Entry | Catalyst System | Substrate/Catalyst Ratio | Conversion (%) | Turnover Number (TON) |
| 1 | Rh-DuPhos | 100:1 | >99 | ~99 |
| 2 | Rh-DuPhos | 500:1 | 98 | ~490 |
| 3 | Rh-DuPhos | 1000:1 | 95 | ~950 |
| 4 | Ir-complex | 200:1 | 99 | ~198 |
| 5 | Ir-complex | 1000:1 | 90 | ~900 |
Note: TON is calculated as (moles of substrate converted) / (moles of catalyst). Data is hypothetical and for illustrative purposes.[6]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Loading in the Asymmetric Hydrogenation of Methyl Benzoylformate
This protocol provides a general workflow for the systematic optimization of catalyst loading.
-
Catalyst and Ligand Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the metal precursor and the chiral ligand in an anhydrous solvent (e.g., toluene or methanol).
-
Reaction Setup: In a series of parallel reaction vessels (e.g., a multi-well reaction block or individual vials), add the desired amount of methyl benzoylformate.
-
Catalyst Loading Variation: To each reaction vessel, add a different volume of the catalyst/ligand stock solution to achieve a range of catalyst loadings (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Reaction Initiation: Add the appropriate amount of anhydrous solvent to each vessel to achieve the desired substrate concentration. Seal the vessels, and if necessary, purge with hydrogen gas. Pressurize the reactors to the desired hydrogen pressure.
-
Reaction Monitoring: Place the reactors in a temperature-controlled shaker or on a magnetic stir plate at the desired reaction temperature. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC or HPLC) to determine conversion and enantiomeric excess.
-
Data Analysis: Plot the conversion and enantiomeric excess as a function of catalyst loading to determine the optimal loading for your specific conditions.
Visualizations
Caption: A general experimental workflow for the systematic optimization of catalyst loading.
Caption: A logical workflow for troubleshooting common issues related to catalyst loading.
References
- 1. ethz.ch [ethz.ch]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Turnover number - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]
Technical Support Center: Asymmetric Reduction of Methyl Benzoylformate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric reduction of methyl benzoylformate.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the asymmetric reduction of methyl benzoylformate?
The primary and desired product is an enantiomerically enriched form of methyl mandelate. Depending on the chiral catalyst or reducing agent used, either (R)-methyl mandelate or (S)-methyl mandelate can be obtained with high enantioselectivity.[1]
Q2: What are some common catalytic systems used for this reaction?
Common catalytic systems include both chemical and biological methods. Chemical catalysts often involve transition metal complexes with chiral ligands, such as Ruthenium-BINAP ([RuI{(R)-binap}(p-cymene)]I) or platinum-based catalysts modified with alkaloids.[1][2] Biocatalytic methods frequently employ yeast, such as Saccharomyces cerevisiae, or isolated enzymes.[1]
Q3: What kind of enantiomeric excess (ee) can be expected?
With optimized conditions, it is possible to achieve high enantiomeric excesses, often exceeding 90% and in some cases approaching 99%.[1] The final ee is highly dependent on the specific catalyst, substrate purity, and reaction conditions.
Q4: How can I control which enantiomer of methyl mandelate is formed?
In chemical catalysis, the chirality of the product is determined by the enantiomer of the chiral ligand used. For instance, using (R)-BINAP will lead to one enantiomer of the product, while (S)-BINAP will produce the other. In biocatalysis, the inherent stereopreference of the enzyme or microorganism dictates the enantiomer formed.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a common issue that can arise from several factors.
| Potential Cause | Troubleshooting Steps |
| Impure Substrate or Reagents | Ensure methyl benzoylformate is of high purity. Impurities can interfere with the catalyst. Use freshly distilled solvents. |
| Suboptimal Temperature | Temperature can significantly impact enantioselectivity. Experiment with a range of temperatures to find the optimum for your specific catalytic system. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Screen different solvents (e.g., methanol, ethanol, dichloromethane, toluene) to identify the best one for your catalyst. |
| Catalyst Deactivation or Poisoning | Ensure all glassware is scrupulously clean and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if using an air-sensitive catalyst. Certain functional groups can act as catalyst poisons. |
| Incorrect Catalyst : Substrate Ratio | The ratio of catalyst to substrate is critical. Systematically vary the catalyst loading to find the optimal concentration for high ee. |
Issue 2: Low Conversion or Yield
Incomplete reaction or low yield of the desired methyl mandelate can be due to several factors.
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to ensure it has gone to completion. |
| Inadequate Hydrogen Pressure (for hydrogenation) | For catalytic hydrogenation, ensure the hydrogen pressure is at the recommended level for the specific catalyst and substrate. |
| Poor Quality Reducing Agent | If using a chemical hydride reducing agent like sodium borohydride, ensure it is fresh and has not been degraded by moisture. |
| Byproduct Formation | The formation of side products will consume the starting material and reduce the yield of the desired product. See the "Common Byproducts" section below. |
| Catalyst Deactivation | As with low ee, catalyst deactivation can lead to a stalled reaction. Ensure inert conditions and pure reagents. |
Issue 3: Formation of Unexpected Byproducts
The presence of unexpected spots on a TLC plate or peaks in a GC trace indicates the formation of byproducts.
| Byproduct | Formation Mechanism | Prevention/Minimization |
| Benzoin | Benzoin condensation of benzaldehyde, which may be present as an impurity in the methyl benzoylformate starting material.[3][4][5][6] | Use highly purified methyl benzoylformate. |
| Benzoic Acid | Oxidation of benzaldehyde impurity present in the starting material. | Use freshly distilled or purified methyl benzoylformate. |
| Isopropyl Mandelate (or other transesterified ester) | Transesterification of the methyl ester with an alcohol solvent (e.g., isopropanol).[7][8][9][10][11] | Use a non-alcoholic solvent if transesterification is a significant issue, or use methanol as the solvent. |
| 1-Phenyl-1,2-ethanediol | Over-reduction of the desired methyl mandelate product. | Use a milder reducing agent or less harsh reaction conditions (lower temperature, lower pressure). |
Data Presentation
Table 1: Effect of Catalyst and Solvent on Enantioselectivity and Yield
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (atm) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | Methanol/Dichloromethane | 25 | 100 | 92 | 98 | [2] |
| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Ethanol | 50 | 50 | >99 | 99 | [2] |
| Pt-alumina/MeOCD | Acetic Acid | 25 | 1 | - | 50-80 | [1] |
| Pt-alumina/MeOCD | Toluene | 25 | 1 | - | 50-80 | [1] |
| Saccharomyces cerevisiae 21 | - | - | - | 99.4 | 99.9 | [1] |
| Saccharomyces cerevisiae AS2.1392 | - | - | - | 85.8 | 95.4 | [1] |
Note: This table is a summary of data from various sources and direct comparison may not be possible due to other differing reaction conditions.
Experimental Protocols
Key Experiment: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is a generalized procedure based on commonly cited methods for the asymmetric hydrogenation of methyl benzoylformate using a Ru-BINAP type catalyst.
Materials:
-
Methyl benzoylformate
-
[RuI{(R)-binap}(p-cymene)]I or similar Ru-BINAP catalyst
-
Anhydrous methanol and dichloromethane (or other suitable solvents)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
-
Standard laboratory glassware (dried in an oven)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reactor Preparation: In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with methyl benzoylformate (1.0 mmol) and the Ru-BINAP catalyst (e.g., 0.01 mmol, 1 mol%).
-
Solvent Addition: Add the desired solvent or solvent mixture (e.g., a 1:1 mixture of anhydrous methanol and dichloromethane, 10 mL) to the glass liner.
-
Assembly and Purging: Place the glass liner into the stainless-steel autoclave. Seal the autoclave and remove it from the glovebox (if used). Purge the autoclave with hydrogen gas three to five times to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 100 atm). Place the autoclave in a heating mantle or oil bath set to the desired reaction temperature (e.g., 25 °C) and begin stirring.
-
Monitoring and Work-up: Allow the reaction to proceed for the determined time (e.g., 24-48 hours), monitoring if possible. After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Isolation: Remove the glass liner and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the methyl mandelate.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess of the product by chiral HPLC or by NMR using a chiral shift reagent.
Visualizations
Caption: Reaction pathway for the asymmetric reduction of methyl benzoylformate.
Caption: A workflow for troubleshooting common issues in the reaction.
References
- 1. Enantioselective reduction of methyl benzoylformate_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 5. Benzoin Condensation [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ester synthesis by transesterification [organic-chemistry.org]
- 10. scribd.com [scribd.com]
- 11. EP1634571A1 - Transesterification process for producing salicylic esters used in perfumes - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Enantioselectivity in Chiral Synthesis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to low enantioselectivity in chiral synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows significantly lower enantiomeric excess (% ee) than literature precedents. What is the first and most critical aspect to verify?
A1: The primary step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An inaccurate or unvalidated analytical method is a common source of misleading % ee values.[1] Key parameters to confirm include:
-
Resolution (Rs): Ensure there is baseline separation between the two enantiomer peaks. A resolution value greater than 1.5 is generally considered adequate for accurate quantification.[1]
-
Accuracy: Prepare and analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm that your measured % ee values are correct.[1]
-
Precision: Perform multiple injections of the same sample to ensure consistent and reproducible results. The relative standard deviation (RSD) should typically be below 2%.[1]
-
Linearity: Check that the detector response is linear for both enantiomers across a range of concentrations. It's a common pitfall for one enantiomer to have a different detector response (e.g., UV absorbance) than the other, leading to inaccurate ratio determination.[1]
Q2: My analytical method is validated, but the enantioselectivity of my reaction is still low and inconsistent. What should I investigate next?
A2: The purity of all reagents, including the substrate, solvent, and catalyst, is paramount in asymmetric synthesis, as these reactions are highly sensitive to trace impurities.[1][2]
-
Substrate Purity: Impurities in the starting material can undergo non-selective background reactions, lowering the overall enantioselectivity.[2][3] Consider repurifying your substrate through techniques like recrystallization, distillation, or column chromatography.[1]
-
Solvent Quality: Use anhydrous solvents, as water can lead to catalyst deactivation or promote non-selective pathways.[4][5][6] The polarity of the solvent can also significantly influence the catalyst's performance; nonpolar solvents often favor higher selectivity.[3]
-
Catalyst Integrity: Chiral catalysts are often sensitive to air, moisture, and light.[3] Ensure proper storage under an inert atmosphere and in a cool, dark, and dry place.[3] Catalyst deactivation can occur through various mechanisms, including hydrolysis or coordination of impurities.[4][5][6]
Troubleshooting Workflow for Low Enantioselectivity
If initial checks on analytical methods and reagent purity do not resolve the issue, a systematic approach to optimizing reaction conditions is necessary.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Impact of Reaction Parameters on Enantioselectivity
Q3: How does temperature affect the enantioselectivity of my reaction?
A3: Temperature is a critical parameter. Generally, lowering the reaction temperature increases enantioselectivity because it amplifies the small energy difference between the diastereomeric transition states leading to the two enantiomers.[2][7] However, this is not always the case, and some reactions show optimal enantioselectivity at a specific temperature.[8] In rare instances, a change in temperature can even invert the enantioselectivity.[9][10] A temperature screening experiment is therefore highly recommended.
Q4: Can the choice of solvent influence the outcome of my chiral synthesis?
A4: Yes, the solvent can have a profound effect on enantioselectivity.[11] Solvents can influence the conformation and solvation of the catalyst-substrate complex.[11][12] Polar or coordinating solvents might interfere with the catalyst-substrate interaction, leading to lower % ee, while non-polar solvents often enhance selectivity.[3] However, the optimal solvent is highly system-dependent, and a solvent screen is a crucial step in optimization.[13][14]
Q5: Is it possible that the amount of catalyst I'm using is the problem?
A5: Absolutely. Both too low and too high catalyst loadings can negatively impact enantioselectivity.[3]
-
Too Low: Insufficient catalyst may result in a competitive, non-selective background reaction, thus reducing the overall % ee.[3]
-
Too High: At high concentrations, some catalysts can form aggregates or dimers that are less selective or even inactive.[3][15] This can also promote unwanted side reactions.
It is essential to perform a catalyst loading study to determine the optimal concentration for your specific reaction.
Data Presentation: Influence of Reaction Parameters
To illustrate the impact of different parameters, the following tables summarize general trends observed in asymmetric synthesis. The optimal conditions are highly specific to the reaction being performed.
Table 1: Effect of Catalyst Loading on Enantioselectivity and Yield [3]
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Type/Reference |
| 0.5 | 85 | 95 | Asymmetric Michael Addition |
| 1.0 | 92 | 98 | Asymmetric Michael Addition |
| 2.0 | 95 | 99 | Asymmetric Michael Addition |
| 5.0 | 93 | 99 | Asymmetric Michael Addition |
| 10.0 | 88 | 97 | Asymmetric Michael Addition |
| Data is illustrative and compiled from general trends observed in the literature. |
Table 2: Influence of Solvent and Temperature on Enantioselectivity [3]
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| Toluene | 25 | 88 |
| Toluene | 0 | 94 |
| Toluene | -20 | 97 |
| Dichloromethane | 25 | 82 |
| Dichloromethane | 0 | 89 |
| Dichloromethane | -20 | 93 |
| Tetrahydrofuran (THF) | 25 | 75 |
| Tetrahydrofuran (THF) | 0 | 81 |
| Tetrahydrofuran (THF) | -20 | 85 |
| Data is illustrative and compiled from general trends observed in the literature. |
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution:
-
Prepare a solution containing both enantiomers (a racemic or scalemic mixture).
-
Inject the solution onto the chiral HPLC column.
-
Adjust the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer. The resulting plots should be linear over the desired concentration range.[1]
-
Protocol 2: Screening of Reaction Conditions
-
Setup: Prepare a series of small-scale reactions in parallel, varying one parameter at a time while keeping all others constant.
-
Temperature Screen: Set up identical reactions at different temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).[1]
-
Solvent Screen: Run identical reactions in a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether, hexane).[1]
-
Catalyst Loading Screen: Set up identical reactions with varying catalyst concentrations (e.g., 0.5, 1, 2, 5, 10 mol%).[1]
-
Reaction Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals. Analyze these aliquots by a suitable technique (e.g., TLC, GC, or HPLC) to determine conversion and % ee.[2]
Signaling Pathways and Logical Relationships
Relationship Between Key Factors and Enantioselectivity
The following diagram illustrates the interconnectedness of various experimental factors that influence the final enantiomeric excess of a reaction.
Caption: Key factors influencing the enantioselectivity of a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 11. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Enhancing enantiomeric excess in (S)-methyl 2-hydroxy-3-phenylpropanoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the enantiomeric excess in the synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation
Question: My asymmetric hydrogenation of methyl benzoylformate is resulting in a low enantiomeric excess for the desired this compound. What are the potential causes and how can I improve the enantioselectivity?
Answer: Low enantiomeric excess in asymmetric hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions.
Potential Causes and Solutions:
-
Catalyst and Ligand:
-
Suboptimal Ligand: The choice of chiral ligand is critical. For the synthesis of the (S)-enantiomer, a ruthenium catalyst with an (S)-configured BINAP-type ligand is often employed. Ensure you are using the correct enantiomer of the ligand.
-
Catalyst Purity: Impurities in the catalyst or ligand can negatively impact enantioselectivity. Use catalyst and ligand from a reputable source or purify them before use.
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-enantioselective background reaction. Try incrementally increasing the catalyst loading.
-
-
Reaction Conditions:
-
Hydrogen Pressure: Lowering the hydrogen pressure can sometimes enhance enantioselectivity by favoring the desired catalytic pathway. Experiment with pressures in the range of 10-50 atm.
-
Temperature: Temperature plays a crucial role. Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate. Consider running the reaction at a lower temperature for a longer duration.
-
Solvent: The solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. Protic solvents like methanol or ethanol are commonly used. Screening different solvents or solvent mixtures may be beneficial.
-
-
Substrate Quality:
-
Purity of Methyl Benzoylformate: Impurities in the starting material can poison the catalyst or lead to side reactions. Ensure the methyl benzoylformate is of high purity.
-
Issue 2: Poor Yield in Lipase-Catalyzed Kinetic Resolution
Question: I am attempting a lipase-catalyzed kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate, but the yield of the (S)-enantiomer is low. What could be the issue?
Answer: Low yield in a kinetic resolution, where the theoretical maximum yield for a single enantiomer is 50%, can be due to several factors.
Potential Causes and Solutions:
-
Enzyme Activity and Selectivity:
-
Incorrect Lipase: Not all lipases will effectively resolve this substrate. Candida antarctica lipase B (CAL-B) is a commonly used and effective biocatalyst for this transformation.
-
Enzyme Deactivation: The reaction conditions may be deactivating the enzyme. Ensure the temperature and pH (if in an aqueous medium) are within the optimal range for the lipase. Organic solvents can also denature enzymes; choose a solvent in which the lipase is known to be stable.
-
Low Enantioselectivity (E-value): If the lipase has a low enantioselectivity for the substrate, it will react with both enantiomers, leading to a lower yield of the desired enantiomerically pure compound. Screening different lipases is recommended.
-
-
Reaction Parameters:
-
Reaction Time: Kinetic resolutions need to be stopped at approximately 50% conversion to obtain the highest possible yield of the unreacted enantiomer with high 'ee'. Monitor the reaction progress closely using chiral HPLC or GC and stop the reaction at the optimal time.
-
Acyl Donor: In transesterification reactions, the choice and amount of the acyl donor are important. Vinyl acetate is a common and effective acyl donor.
-
Water Activity: For reactions in organic solvents, the water activity is a critical parameter that affects lipase activity and stability. It may need to be optimized.
-
Issue 3: Difficulty in Separating Enantiomers Using Chiral HPLC
Question: I am having trouble achieving baseline separation of the (R) and (S) enantiomers of methyl 2-hydroxy-3-phenylpropanoate on my chiral HPLC system. What can I do to improve the resolution?
Answer: Poor resolution in chiral HPLC can be addressed by systematically optimizing the chromatographic conditions.
Potential Causes and Solutions:
-
Column Selection:
-
Inappropriate Chiral Stationary Phase (CSP): The most crucial factor is the choice of the chiral column. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for this type of compound. If one type of polysaccharide-based column is not effective, try another.
-
-
Mobile Phase Composition:
-
Incorrect Solvent System: For normal-phase chiral HPLC, a mixture of a non-polar solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio of these solvents is critical for achieving separation.
-
Optimization of Modifier Concentration: Systematically vary the percentage of the alcohol modifier. A lower percentage of the modifier generally increases retention times and can improve resolution, but may also lead to broader peaks.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for better equilibration between the mobile and stationary phases.
-
-
Temperature:
-
Column Temperature: Temperature can affect the selectivity of the chiral stationary phase. Try running the analysis at different temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves separation.
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for obtaining high enantiomeric excess of this compound: asymmetric hydrogenation or enzymatic kinetic resolution?
A1: Both methods can yield high enantiomeric excess (>99% ee). Asymmetric hydrogenation synthesizes the desired enantiomer directly from a prochiral substrate, potentially leading to a theoretical yield of 100%. Kinetic resolution starts with a racemic mixture and separates the enantiomers, resulting in a maximum theoretical yield of 50% for the desired enantiomer. The choice often depends on factors like the availability and cost of catalysts and enzymes, scalability, and the desired final yield.
Q2: How can I determine the absolute configuration of the methyl 2-hydroxy-3-phenylpropanoate I have synthesized?
A2: The most reliable method for determining the absolute configuration is by comparing the retention time of your product on a chiral HPLC column with that of an authentic, commercially available standard of the (S)-enantiomer under the same chromatographic conditions. Alternatively, comparison of the optical rotation of your sample with the literature value for the pure (S)-enantiomer can provide an indication, but this method is less definitive.
Q3: Are there any common side reactions to be aware of during the asymmetric hydrogenation of methyl benzoylformate?
A3: A potential side reaction is the over-reduction of the desired product to form methyl 3-phenylpropane-1,2-diol. This can sometimes occur under harsh reaction conditions (high temperature or pressure) or with certain catalysts. Monitoring the reaction progress and using optimized conditions can minimize this side reaction.
Data Presentation
The following table summarizes quantitative data for different methods used in the synthesis of this compound.
| Method | Catalyst/Enzyme | Ligand/Acyl Donor | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) |
| Asymmetric Hydrogenation | [RuI{(S)-binap}(p-cymene)]I | - | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 92 | 98 |
| Asymmetric Hydrogenation | Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | - | Ethanol | 50 | 50 | 18 | >99 | 99 |
| Lipase-Catalyzed Resolution | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl ether | 40 | - | 3 | ~50 | >99 |
| Lipase-Catalyzed Resolution | Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | 30 | - | 48 | ~45 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of Methyl Benzoylformate
This protocol is a representative procedure for the asymmetric hydrogenation to produce this compound.
-
Reactor Preparation: In a glovebox, a glass vial is charged with methyl benzoylformate (0.1 mmol) and the chiral ruthenium catalyst (e.g., Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆)) (0.001 mmol, 1 mol%).
-
Solvent Addition: Anhydrous ethanol (1 mL) is added to the vial.
-
Assembly and Purging: The vial is placed in a stainless-steel autoclave. The autoclave is sealed, removed from the glovebox, and then purged with hydrogen gas three times to remove any air.
-
Reaction: The autoclave is pressurized with hydrogen gas to 50 atm and placed in a pre-heated oil bath at 50°C. The reaction is stirred for 18 hours.
-
Work-up: The autoclave is cooled to room temperature and then carefully depressurized. The solvent is removed in vacuo.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the purified product is determined by chiral HPLC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate
This protocol describes a typical procedure for the enzymatic resolution of the racemic ester.
-
Reaction Setup: To a flask, add racemic methyl 2-hydroxy-3-phenylpropanoate (1.0 g), immobilized Candida antarctica lipase B (CAL-B) (100 mg), and diisopropyl ether (20 mL).
-
Acyl Donor Addition: Add vinyl acetate (0.6 mL, ~1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at 40°C.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material.
-
Reaction Termination: Once the conversion reaches approximately 50% (typically after 3-6 hours), stop the reaction by filtering off the immobilized lipase. The lipase can be washed with the solvent and potentially reused.
-
Work-up and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-enantiomer can be separated by silica gel column chromatography to yield the enantiomerically enriched this compound.
Visualizations
Caption: Experimental workflow for asymmetric hydrogenation.
Caption: Experimental workflow for lipase-catalyzed kinetic resolution.
Caption: Troubleshooting logic for low enantiomeric excess.
Technical Support Center: Purification of (S)-methyl 2-hydroxy-3-phenylpropanoate
Welcome to the technical support center for the purification of (S)-methyl 2-hydroxy-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable chiral building block. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing explanations for the underlying causes and step-by-step protocols for resolution.
Issue 1: Low Purity After Recrystallization
Symptom: The isolated solid after recrystallization shows significant impurities by HPLC or NMR analysis.
Potential Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[1][2]
-
Causality: If the solvent is too good (dissolves the compound well at room temperature), you will have poor recovery. If it's too poor (doesn't dissolve the compound well even when hot), you won't be able to remove impurities effectively.
-
Troubleshooting Protocol:
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, and mixtures thereof) in small test tubes.
-
Optimal Solvent System: A mixture of petroleum ether and ethyl acetate is often effective for this compound. The polarity can be fine-tuned by adjusting the ratio of the two solvents.
-
Procedure: Dissolve the crude material in a minimal amount of the hot, more polar solvent (e.g., ethyl acetate) and then slowly add the hot, less polar solvent (e.g., petroleum ether) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[3]
-
Causality: Slow crystal growth allows for the selective incorporation of the desired molecule into the crystal lattice, excluding impurities.
-
Troubleshooting Protocol:
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on the benchtop, insulated with a cork ring or paper towels.[3]
-
Controlled Environment: For very sensitive crystallizations, placing the flask in a warm water bath that is allowed to cool to room temperature can provide even slower cooling.
-
Avoid Agitation: Do not disturb the flask during the initial cooling phase.
-
-
-
"Oiling Out": The compound separates as a liquid instead of forming crystals.[4]
-
Causality: This often happens when the solution is supersaturated to a high degree, or when the melting point of the solid is lower than the temperature of the solution. The presence of significant impurities can also lower the melting point.
-
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil, and add a small amount of additional hot solvent.
-
Slower Cooling: As mentioned above, cool the solution very slowly.
-
Seed Crystals: Add a small seed crystal of the pure compound to induce crystallization at a higher temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[4]
-
-
Issue 2: Poor Enantiomeric Excess (ee) After Purification
Symptom: Chiral HPLC analysis shows a higher than acceptable amount of the (R)-enantiomer.
Potential Causes & Solutions:
-
Racemization During Synthesis or Purification: The chiral center of this compound can be susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures.[5]
-
Causality: The proton on the chiral carbon can be abstracted under certain conditions, leading to the formation of a planar enolate intermediate which can be protonated from either face, resulting in racemization.
-
Troubleshooting Protocol:
-
Avoid Strong Acids and Bases: During workup and purification, use mild acidic and basic conditions where possible. For example, use saturated sodium bicarbonate solution instead of sodium hydroxide for neutralization.
-
Temperature Control: Avoid prolonged heating during recrystallization or distillation. Use the lowest effective temperature.
-
Buffer HPLC Mobile Phase: If using reversed-phase HPLC, ensure the mobile phase is buffered to a pH where the compound is stable.
-
-
-
Ineffective Chiral Separation: The chosen chiral HPLC method is not providing adequate resolution of the enantiomers.
-
Causality: Enantiomers have identical physical properties in an achiral environment. Separation requires a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[6]
-
Troubleshooting Protocol:
-
Column Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), are often effective for this class of compounds.[7]
-
Mobile Phase Optimization:
-
Normal Phase: Start with a mobile phase of n-hexane and isopropanol (e.g., 90:10 v/v). Adjust the ratio to optimize resolution. Lowering the percentage of the alcohol modifier can increase retention and sometimes improve resolution.[8]
-
Additives: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can improve peak shape. For basic compounds, an amine modifier like diethylamine (DEA) may be beneficial.[8]
-
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also be optimized; lower temperatures often enhance chiral selectivity.
-
-
Issue 3: Difficulty with Column Chromatography Purification
Symptom: Poor separation of the target compound from impurities, or the compound appears to be degrading on the column.
Potential Causes & Solutions:
-
Incorrect Stationary or Mobile Phase: The chosen conditions are not providing sufficient selectivity.
-
Causality: Separation on silica gel is based on the polarity of the compounds. If the polarity of the target compound and an impurity are too similar, they will co-elute.
-
Troubleshooting Protocol:
-
TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for the target compound.
-
Solvent System: A gradient of ethyl acetate in hexane is a good starting point.
-
Alternative Adsorbents: If the compound is sensitive to the acidic nature of silica gel, consider using neutral alumina or a deactivated silica gel.[9]
-
-
-
Improper Column Packing or Sample Loading: This can lead to band broadening and poor separation.[10]
-
Causality: A well-packed column with a concentrated sample band is crucial for achieving good resolution.
-
Troubleshooting Protocol:
-
Packing: Use the "slurry method" for packing the column to ensure a homogenous and air-free stationary phase.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent. For better resolution, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile will depend on the synthetic route. Common impurities include:
-
Unreacted Starting Materials: 3-phenylpropanoic acid (if synthesized via esterification) or L-phenylalanine derivatives.
-
The (R)-enantiomer: This is the most critical impurity to remove for applications requiring high enantiopurity.
-
Byproducts of Esterification: Water and potentially di-esters if conditions are not controlled.
-
Side-reaction Products: For example, 3-hydroxy-2-methyl-3-phenylpropanal has been identified as a potential impurity in related syntheses.[12]
-
Residual Solvents: From the reaction and workup.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule. Impurities will often be visible as extra peaks.[13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and ester carbonyl (C=O) groups.[13]
-
Chiral HPLC: To determine the enantiomeric excess (ee) and to quantify other impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation and racemization, store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended.
Q4: My compound is a liquid at room temperature. Can I still use recrystallization?
A4: this compound is typically a solid at room temperature. If your product is an oil, it is likely impure. The presence of impurities can depress the melting point. Purification by column chromatography is recommended in this case.
Quantitative Data Summary
The following table provides a hypothetical example of an impurity profile before and after a two-step purification process.
| Compound | Crude Product (% Area by HPLC) | After Recrystallization (% Area by HPLC) | After Column Chromatography (% Area by HPLC) |
| This compound | 85.0 | 98.5 | >99.5 |
| (R)-methyl 2-hydroxy-3-phenylpropanoate | 5.0 | 0.5 | <0.1 |
| 3-phenylpropanoic acid | 8.0 | 0.8 | <0.1 |
| Unknown Impurity 1 | 1.5 | 0.2 | <0.1 |
| Unknown Impurity 2 | 0.5 | <0.1 | Not Detected |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a hot solvent mixture (e.g., 3:1 petroleum ether:ethyl acetate) until the solid just dissolves.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Chiral HPLC Analysis
-
Column: Chiralpak® AD-H or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject 10 µL onto the column.
-
Analysis: The two enantiomers should be baseline resolved. Calculate the enantiomeric excess (ee) using the peak areas of the (S) and (R) enantiomers: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.
Diagrams
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Enantioseparation and Racemization of 3-Fluorooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. 3-Hydroxy-2-methyl-3-phenylpropanal | C10H12O2 | CID 10877460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-methyl 2-hydroxy-3-phenylpropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-methyl 2-hydroxy-3-phenylpropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during the purification of this chiral compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities in crude this compound largely depend on the synthetic route employed. The two primary synthesis methods are the esterification of (S)-2-hydroxy-3-phenylpropanoic acid and the diazotization of L-phenylalanine methyl ester.
Common Impurities Include:
-
Unreacted Starting Materials:
-
(S)-2-hydroxy-3-phenylpropanoic acid
-
L-phenylalanine methyl ester
-
Methanol (if used in excess for esterification)
-
-
Reagents and Catalysts:
-
Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) from esterification.
-
Reagents from the workup procedure (e.g., sodium bicarbonate, sodium sulfate).
-
-
Side-Reaction Byproducts:
-
(R)-methyl 2-hydroxy-3-phenylpropanoate: The opposite enantiomer can be a significant impurity if racemization occurs during synthesis.
-
Byproducts from Diazotization: The diazotization of amino esters can lead to a variety of side products, including elimination products (e.g., methyl cinnamate) and products from reactions with the solvent or counter-ions.
-
-
Degradation Products:
-
Prolonged exposure to acidic or basic conditions, or high temperatures, can lead to hydrolysis of the ester or other degradation pathways.
-
Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.
-
Chiral HPLC is essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and byproducts. Derivatization of the hydroxyl group may be necessary to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of unknown impurities and confirm the structure of the desired product.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups and can be helpful in identifying major impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Problem: The compound oils out instead of crystallizing.
| Possible Cause | Solution |
| Solvent is too nonpolar or the cooling is too rapid. | Use a slightly more polar solvent or a solvent mixture. Ensure the solution cools down slowly and without disturbance. Seeding with a pure crystal can also induce crystallization. |
| High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Try a preliminary purification step like flash chromatography before recrystallization. |
| Compound has a low melting point. | If the compound's melting point is close to the temperature of the crystallization process, it may be difficult to crystallize. Consider using a solvent with a lower boiling point or performing the crystallization at a lower temperature. |
Problem: Low recovery of the purified product.
| Possible Cause | Solution |
| The compound is too soluble in the cold solvent. | The chosen solvent may not be ideal. Screen for a solvent in which the compound has high solubility at high temperatures and very low solubility at low temperatures. Using a mixed solvent system (a "good" solvent and a "poor" solvent) can often provide better results. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography Issues
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Incorrect solvent system (eluent). | The polarity of the eluent is critical. For normal-phase chromatography (e.g., silica gel), a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is commonly used. Optimize the solvent ratio by TLC analysis first. A common starting point is a 3:1 mixture of petroleum ether and ethyl acetate.[1] |
| Column overloading. | Too much sample was loaded onto the column. Use a larger column or reduce the amount of sample. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the stationary phase. |
| Column was not packed properly. | Improperly packed columns can lead to channeling and poor separation. Ensure the stationary phase is packed uniformly without any air bubbles. |
Problem: The (R)-enantiomer is not separated from the (S)-enantiomer.
| Possible Cause | Solution |
| Using an achiral stationary phase. | Standard silica gel or alumina columns will not separate enantiomers. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) is required for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this type of compound. | |
| Incorrect mobile phase for chiral HPLC. | The mobile phase composition is crucial for achieving separation on a chiral column. A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is a common choice for normal-phase chiral HPLC. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing non-isomeric impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and petroleum ether)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and petroleum ether is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).
Typical HPLC Conditions:
| Parameter | Value |
| Column | Chiralcel® OD-H (or similar) |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The following table summarizes the expected outcomes of different purification techniques. The actual purity will depend on the initial purity of the crude product and the optimization of the purification protocol.
| Purification Method | Typical Purity Achieved | Key Advantages | Key Limitations |
| Recrystallization | >98% (for non-isomeric impurities) | Simple, cost-effective, good for removing solid impurities. | May not be effective for removing impurities with similar solubility; does not separate enantiomers. |
| Flash Column Chromatography | >95% (for non-isomeric impurities) | Good for separating compounds with different polarities; can handle larger quantities than HPLC. | Does not separate enantiomers; can be time-consuming. |
| Chiral HPLC | >99.5% enantiomeric purity | The only reliable method for separating enantiomers and determining enantiomeric excess. | More expensive and time-consuming than other methods; typically used for smaller quantities. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for choosing a purification strategy.
References
Technical Support Center: Chiral HPLC Analysis of Hydroxy Esters
Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the chiral HPLC analysis of hydroxy esters. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution between hydroxy ester enantiomers?
Poor resolution in the chiral separation of hydroxy esters can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for hydroxy esters. However, poor separation will occur if the CSP's chiral selector doesn't provide enough stereospecific interactions with the analyte enantiomers.[1]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and any additives in the mobile phase are crucial for achieving selectivity.
-
Incorrect Column Temperature: Temperature influences the thermodynamics of the separation, affecting retention times and the ability to distinguish between enantiomers.[1][2][3][4]
-
Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening.[1]
-
Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or problems with the sample solvent.[1][5][6]
Q2: Why am I observing peak tailing in my chromatogram?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[7][8] It can be caused by:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on silica-based columns, can cause tailing.[1][7]
-
Column Overload: Injecting too much sample can lead to broad and asymmetric peaks.[6][9] Consider diluting your sample or reducing the injection volume.
-
Mobile Phase pH: For ionizable hydroxy esters, a mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[10]
-
Column Contamination or Degradation: A contaminated or old column can lead to poor peak shape.[8][9]
Q3: My retention times are too long. What could be the cause?
Excessively long retention times can decrease sample throughput and lead to broader peaks. Common causes include:
-
Low Flow Rate: An incorrect pump setting or a leak in the system can lead to a lower than expected flow rate.[11][12]
-
Weak Mobile Phase: The solvent strength of the mobile phase may be too low, resulting in strong retention of the analytes on the column.
-
Low Column Temperature: Lower temperatures generally lead to longer retention times.[12]
-
Column Issues: A blocked frit or a contaminated column can lead to increased backpressure and altered retention times.[12]
Q4: What factors contribute to a lack of reproducibility in my results?
Reproducibility is crucial for reliable analysis. A lack of it can be due to:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time and resolution.[11][13]
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before analysis can cause retention time drift.[14][15]
-
Temperature Fluctuations: Variations in ambient or column temperature can affect retention times and selectivity.[16][17]
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to distorted peak shapes and shifting retention times.[1][11]
Troubleshooting Guides
Guide 1: Improving Poor Resolution
This guide provides a systematic approach to troubleshooting and improving the resolution of hydroxy ester enantiomers.
Guide 2: Addressing Peak Tailing
Follow these steps to diagnose and resolve issues with peak tailing.
Data Presentation
Table 1: Common Chiral Stationary Phases for Hydroxy Esters
| Chiral Stationary Phase (CSP) Type | Common Examples | Typical Mobile Phases | Key Characteristics |
| Polysaccharide-based (Cellulose) | Chiralcel® OD-H, Chiralcel® OJ | Normal Phase (Hexane/Isopropanol) | Broad applicability for a wide range of chiral compounds, including those with hydroxyl and ester groups.[5][18] |
| Polysaccharide-based (Amylose) | Chiralpak® AD, Chiralpak® AS | Normal Phase (Hexane/Ethanol) | Often provides complementary selectivity to cellulose-based phases. |
| Pirkle-type | (R,R)-Whelk-O® 1 | Normal and Reversed-Phase | Covalently bonded phase, offering good durability and compatibility with various solvents.[19] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® V | Reversed-Phase, Polar Organic | Useful for polar compounds and can be operated in multiple modes. |
Table 2: Effect of Mobile Phase Composition on Resolution
The following table illustrates how changes in the mobile phase can impact the separation of hydroxy ester enantiomers. Data is hypothetical and for illustrative purposes.
| Hexane (%) | Isopropanol (%) | Flow Rate (mL/min) | Resolution (Rs) |
| 95 | 5 | 1.0 | 1.8 |
| 90 | 10 | 1.0 | 2.5 |
| 85 | 15 | 1.0 | 2.1 |
| 90 | 10 | 0.8 | 2.8 |
Experimental Protocols
Protocol 1: Sample Preparation for Chiral HPLC Analysis
-
Dissolution: Accurately weigh the hydroxy ester sample. Dissolve the sample in a suitable solvent, such as hexane or isopropanol.
-
Dilution: Dilute the sample with the mobile phase to a final concentration within the linear range of the assay (e.g., 100 µg/mL).[5]
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[5]
Protocol 2: System Suitability Test
Before running samples, it's essential to ensure the HPLC system is performing correctly.
-
Standard Injections: Perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL).[5]
-
Performance Criteria: The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (%RSD) for the peak areas is less than 2.0%.[5]
Protocol 3: General Method for Chiral Separation of a Hydroxy Ester
This protocol provides a starting point for developing a chiral separation method for a novel hydroxy ester.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Workflow for Method Development:
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of temperature on enantiomer separation of oxzepam and lorazepam by high-performance liquid chromatography on a beta-cyclodextrin derivatized bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Navigating Hurdles in Achieving HPLC Reproducibility | Technology Networks [technologynetworks.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 19. hplc.eu [hplc.eu]
Technical Support Center: Chiral Separation of Phenylpropanoates
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak overlap during the chiral separation of phenylpropanoates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak overlap in the chiral separation of phenylpropanoates?
Peak overlap, or co-elution, in chiral separations of phenylpropanoates arises when the chromatographic conditions are inadequate to fully distinguish between the enantiomers. The primary causes include:
-
Suboptimal Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient stereoselectivity for the specific phenylpropanoate analytes. Polysaccharide-based CSPs are widely used for their broad enantioselectivity.[1]
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the type and concentration of organic modifiers and additives, is crucial for achieving resolution.[2][3][4][5][6][7]
-
Inappropriate Temperature: Temperature can significantly influence the interactions between the analytes and the CSP, thereby affecting selectivity and resolution.[3][5][6][7]
-
Improper Flow Rate: A flow rate that is too high can reduce the interaction time between the enantiomers and the CSP, leading to poor resolution.[3]
-
Column Overload: Injecting too much sample can lead to peak broadening and overlap.[8]
-
Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to band broadening and peak overlap.
Q2: How can I systematically troubleshoot peak overlap in my chiral separation?
A systematic approach is crucial for efficiently resolving peak overlap. The following workflow outlines a logical troubleshooting process.
Caption: Troubleshooting workflow for resolving peak overlap.
Q3: Which type of chiral stationary phase is most effective for phenylpropanoates?
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective and widely used for the separation of a broad range of chiral compounds, including phenylpropanoates.[1] Protein-based and cyclodextrin-based CSPs also offer alternative selectivities.[1] The choice of CSP will depend on the specific phenylpropanoate derivative being analyzed.
Q4: What is the role of mobile phase additives in improving resolution?
Mobile phase additives, such as acids or bases, can significantly improve peak shape and resolution. For acidic analytes like many phenylpropanoates, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can suppress ionization and reduce tailing.[1][8][9]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks.
-
Two peaks are present but are not baseline resolved (Rs < 1.5).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Inappropriate CSP | Evaluate a different CSP | If using a cellulose-based CSP, try an amylose-based one, or vice-versa. Consider protein-based or cyclodextrin-based CSPs for alternative selectivities.[1] |
| Suboptimal Mobile Phase | Modify the mobile phase composition | Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). A lower percentage of alcohol generally increases retention and can improve resolution.[3] Reversed Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[1] |
| Incorrect Temperature | Adjust the column temperature | Use a column oven to control the temperature. Evaluate the separation at different temperatures (e.g., 20°C, 25°C, 30°C). Lower temperatures often enhance enantioselectivity.[3][5] |
| Flow Rate Too High | Decrease the flow rate | Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analytes and the CSP.[3] |
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Recommendation |
| Secondary Interactions | Add a mobile phase additive | For acidic phenylpropanoates, add a small amount (e.g., 0.1%) of an acid like TFA or formic acid to the mobile phase to suppress silanol interactions.[1][8][9] |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase | Ideally, the sample should be dissolved in the initial mobile phase to ensure good peak shape.[3] |
| Column Contamination | Flush the column | Flush the column with a strong, compatible solvent to remove strongly retained contaminants.[10] |
Quantitative Data Summary
The following tables summarize chromatographic data for the separation of phenylpropanoates on different chiral stationary phases.
Table 1: Performance of Polysaccharide-Based CSPs for 2-Phenylpropionic Acid Separation [1]
| Chiral Stationary Phase | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | α | Rs |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 1.89 | 2.34 | 1.24 | 2.35 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralcel OJ-H | n-Hexane/2-Propanol/TFA (80/20/0.1) | 0.5 | 25 | 3.45 | 4.12 | 1.19 | 1.90 |
-
k'1, k'2: Retention factors of the first and second eluting enantiomers.
-
α: Separation factor (k'2/k'1).
-
Rs: Resolution.
-
TFA: Trifluoroacetic acid.
Table 2: Performance of Other CSPs for 2-Phenylpropionic Acid Separation [1]
| Chiral Stationary Phase | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | k'1 | k'2 | α | Rs |
| α1-Acid Glycoprotein (AGP) | CHIRALPAK AGP | 10 mM Ammonium Acetate (pH 7.0)/Acetonitrile (95/5) | 0.9 | 25 | 4.20 | 5.80 | 1.38 | 2.50 |
| β-Cyclodextrin | CYCLOBOND I 2000 | 1% Triethylammonium Acetate (pH 4.1)/Methanol (50/50) | 1.0 | 25 | 2.80 | 3.50 | 1.25 | 1.80 |
Experimental Protocols
General Methodology for CSP Evaluation
This protocol provides a general framework for evaluating the performance of a chiral stationary phase for the separation of phenylpropanoates.
1. System Preparation:
-
HPLC System: A standard HPLC system with a pump, injector, column oven, and UV detector is required.[1]
-
Column: Select the desired chiral stationary phase column.
-
Mobile Phase Preparation:
-
Normal Phase: Prepare a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). Add an acidic modifier like TFA (e.g., 0.1%) to improve peak shape for acidic analytes. Degas the mobile phase.[1]
-
Reversed Phase: Prepare an aqueous buffer (e.g., ammonium acetate) at the desired pH and mix with an organic modifier (e.g., acetonitrile). Degas the mobile phase.[1]
-
2. Sample Preparation:
-
Dissolve the phenylpropanoate standard in the mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1]
3. Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.[3]
-
Set the column temperature (e.g., 25 °C).[1]
-
Set the UV detector to an appropriate wavelength for the analyte.
-
Inject the prepared sample solution.
-
Record the chromatogram.
4. Data Analysis:
-
Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance of the CSP.
Caption: Experimental workflow for CSP evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. benchchem.com [benchchem.com]
- 4. [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. chiraltech.com [chiraltech.com]
Improving resolution in the chiral HPLC of α-hydroxy esters
Welcome to the Technical Support Center for Chiral HPLC of α-Hydroxy Esters. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the resolution of α-hydroxy ester enantiomers. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor resolution in the chiral HPLC separation of α-hydroxy esters?
Poor resolution in the chiral separation of α-hydroxy esters typically arises from one or more of the following factors:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is paramount. For α-hydroxy esters, polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often the most effective. If the CSP's chiral selector doesn't offer adequate stereospecific interactions with your analyte, separation will be compromised.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase, including the organic modifier type and concentration, as well as any additives, is critical for achieving selectivity.[1][2]
-
Incorrect Temperature: Temperature influences the thermodynamics of the separation, affecting both retention times and the ability to distinguish between enantiomers.[1][3]
-
Non-optimal Flow Rate: While lower flow rates often enhance resolution, a rate that is too low can lead to band broadening due to diffusion.[1][2]
-
Poor Peak Shape: Issues such as peak tailing, fronting, or splitting can significantly reduce resolution. These problems can be caused by secondary interactions with the stationary phase, column overload, or a mismatch between the sample solvent and the mobile phase.[1]
Q2: How do I select the right Chiral Stationary Phase (CSP) for my α-hydroxy ester analysis?
Selecting the appropriate CSP is a critical first step. A screening approach is often the most effective.
-
Polysaccharide-Based CSPs: Start with polysaccharide-based columns, as they are known to be effective for a broad range of compounds, including α-hydroxy esters.[1][4] Commonly used phases include derivatives of cellulose and amylose.[4][5]
-
Pirkle-Type CSPs: These "brush-type" columns can also be effective. They often rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[4][5]
-
Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin can offer unique selectivity and are worth considering, especially in reversed-phase or polar organic modes.[5][6]
A general screening strategy involving a few different types of CSPs is the most efficient way to identify a suitable column.
Q3: What is a good starting point for mobile phase composition in the normal-phase chiral HPLC of α-hydroxy esters?
For normal-phase chromatography, a good starting point is a binary mixture of a non-polar solvent and a polar modifier.
-
Primary Solvent: Typically n-hexane or n-heptane.
-
Polar Modifier (Alcohol): Isopropanol (IPA) or ethanol are common choices.[7] A typical starting ratio is 90:10 (v/v) n-hexane:IPA.[7]
-
Additives: For α-hydroxy esters, which are acidic, adding a small amount (typically 0.1%) of an acidic additive like trifluoroacetic acid (TFA) or formic acid can improve peak shape by suppressing ionization.[7][8]
Q4: How does temperature affect the chiral separation of α-hydroxy esters?
Temperature is a critical parameter that can have a complex and sometimes unpredictable effect on chiral separations.[2]
-
General Trend: In many cases, decreasing the temperature enhances resolution. This is because enantioselective interactions are often enthalpically driven, and lower temperatures can favor the formation of the transient diastereomeric complexes necessary for separation.[3]
-
Exceptions: However, in some instances, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[9]
-
Recommendation: If your HPLC system has a column thermostat, it is highly recommended to experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal setting for your specific separation.[2]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the chiral HPLC of α-hydroxy esters.
Issue 1: Poor or No Resolution (Co-eluting Peaks)
If you are observing a single peak or two poorly resolved peaks, follow these steps:
Troubleshooting Workflow for Poor Resolution
Caption: A systematic workflow for troubleshooting poor resolution in chiral HPLC.
-
Verify CSP Selection: Ensure the chosen chiral stationary phase is appropriate for α-hydroxy esters. Polysaccharide-based CSPs are a good first choice.[1] If you have been using the same column for a long time, its performance may have degraded.
-
Optimize Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Decrease the percentage to increase retention and potentially improve resolution.
-
Modifier Type: The choice of alcohol can significantly impact selectivity.[7] If you are using isopropanol, try ethanol, and vice versa.
-
Additives: For acidic α-hydroxy esters, ensure you have a small amount (0.1%) of an acidic additive like TFA in your mobile phase to improve peak shape.[8]
-
-
Adjust Temperature: Experiment with different column temperatures. A good starting point is to lower the temperature, for example, to 15°C or 20°C.
-
Decrease Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can lead to better resolution.[2]
Issue 2: Peak Tailing
Peak tailing can obscure the separation of two closely eluting peaks.
-
Cause: Secondary interactions between the acidic α-hydroxy ester and active sites (e.g., residual silanols) on the stationary phase.[1]
-
Solution:
-
Add an Acidic Modifier: Add or increase the concentration of an acidic modifier like TFA or acetic acid (typically 0.1%) to the mobile phase. This will suppress the ionization of the α-hydroxy ester and mask the active sites on the stationary phase.[2][8]
-
Check Column Health: The column may be contaminated or worn out. Flush the column with a strong solvent as recommended by the manufacturer.[2] If the problem persists, the column may need to be replaced.
-
Issue 3: Peak Fronting
-
Cause: This is often due to column overload or a mismatch between the sample solvent and the mobile phase.[1]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller volume.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.
-
Issue 4: Split Peaks
-
Cause: Split peaks can indicate a problem with the column inlet or the injector.[1]
-
Solution:
-
Check for Column Contamination: The inlet frit of the column may be partially blocked. Try reversing the column and flushing it with a strong solvent.
-
Inspect the Injector: There may be an issue with the injector rotor seal or needle.
-
Ensure Complete Sample Dissolution: Make sure your sample is fully dissolved before injection.
-
Quantitative Data Summary
The following tables summarize the effects of various parameters on resolution. The values are illustrative and will vary depending on the specific analyte, CSP, and other experimental conditions.
Table 1: Effect of Mobile Phase Composition on Resolution (Rs)
| n-Hexane (%) | Isopropanol (%) | TFA (%) | Resolution (Rs) |
| 95 | 5 | 0.1 | 1.8 |
| 90 | 10 | 0.1 | 1.5 |
| 85 | 15 | 0.1 | 1.2 |
| 90 | 10 | 0 | 0.9 (with tailing) |
Table 2: Effect of Temperature and Flow Rate on Resolution (Rs)
| Temperature (°C) | Flow Rate (mL/min) | Resolution (Rs) |
| 40 | 1.0 | 1.3 |
| 25 | 1.0 | 1.5 |
| 15 | 1.0 | 1.9 |
| 25 | 0.5 | 2.1 |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Chiral Separation of an α-Hydroxy Ester
This protocol outlines a systematic approach to optimizing the mobile phase for improved resolution.
Logical Relationship of Optimization Parameters
Caption: The logical flow of parameter optimization for chiral method development.
-
Initial Conditions:
-
Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivative).
-
Mobile Phase A: 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
-
Mobile Phase B: 90:10 (v/v) n-hexane:ethanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Injection Volume: 5-10 µL.
-
Sample Concentration: 1 mg/mL.
-
-
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 20 column volumes.
-
Inject the α-hydroxy ester sample.
-
Repeat the process with Mobile Phase B.
-
Evaluate the chromatograms for the best initial separation (selectivity).
-
-
Optimization of the Best Condition:
-
Select the mobile phase (A or B) that provided the better initial result.
-
Adjust Modifier Concentration: Prepare mobile phases with varying alcohol concentrations (e.g., 5%, 10%, 15%). Inject the sample with each mobile phase to find the optimal modifier percentage that gives the best balance of retention and resolution.
-
Optimize Temperature: Using the best mobile phase from the previous step, analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C).
-
Fine-tune Flow Rate: At the optimal temperature and mobile phase composition, test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution can be further improved.
-
-
Final Method:
-
Document the final optimized conditions: CSP, mobile phase composition, flow rate, and temperature.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: NMR Peak Assignment for (S)-methyl 2-hydroxy-3-phenylpropanoate
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR peak assignment of (S)-methyl 2-hydroxy-3-phenylpropanoate. It includes troubleshooting advice, frequently asked questions, and experimental protocols to assist in obtaining and interpreting high-quality NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts for the protons in this compound?
A1: The expected proton (¹H) NMR chemical shifts are influenced by the electronic environment of each proton. The aromatic protons of the phenyl group are typically found in the 7.2-7.4 ppm region. The methine proton (H-2), being attached to a carbon bearing both a hydroxyl and a carbonyl group, is expected to be deshielded and appear around 4.4-4.5 ppm. The methyl ester protons (H-5) will likely be a singlet at approximately 3.7-3.8 ppm. The diastereotopic methylene protons (H-3a and H-3b) adjacent to the phenyl group and the chiral center will appear as distinct signals, likely in the range of 2.9-3.2 ppm. The hydroxyl proton (OH) signal can be broad and its chemical shift is highly dependent on solvent, concentration, and temperature, but it is often observed between 2.5 and 4.0 ppm.
Q2: Why do the two protons on the methylene group (C-3) show different chemical shifts?
A2: The two protons on the C-3 methylene group are diastereotopic. This is because the adjacent carbon (C-2) is a stereocenter. The presence of this chiral center makes the magnetic environments of the two methylene protons non-equivalent, leading to different chemical shifts and a complex splitting pattern (typically a doublet of doublets for each).
Q3: How can I confirm the assignment of the hydroxyl (-OH) proton peak?
A3: The hydroxyl proton signal can be definitively identified by performing a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.[1]
Q4: What are some common issues when assigning the aromatic region of the spectrum?
A4: The aromatic region can sometimes be complex due to overlapping signals of the ortho, meta, and para protons. For a monosubstituted benzene ring, the signals may not be well-resolved and can appear as a multiplet. Using a higher field NMR spectrometer can often improve the resolution of these signals. Two-dimensional NMR techniques, such as COSY and HSQC, can also be invaluable in definitively assigning the aromatic protons and their corresponding carbons.
Q5: The integration of my signals is not a whole number. What could be the cause?
A5: Inaccurate integration can arise from several factors, including poor phasing of the spectrum, baseline distortion, or the presence of impurities. Ensure that the spectrum is properly phased and the baseline is flat before integrating. If impurities are present, their signals will contribute to the total integration, leading to non-integer ratios for your compound of interest.
Data Presentation: Predicted NMR Peak Assignment
Disclaimer: The following NMR data is predicted based on established chemical shift values and data from structurally analogous compounds due to the absence of a publicly available, fully assigned experimental spectrum for this compound.
Table 1: Predicted ¹H NMR Peak Assignment for this compound (in CDCl₃)
| Peak | Structure | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | Phenyl | 7.20 - 7.40 | m | - | 5H | Ar-H |
| 2 | -CH(OH)- | 4.45 | dd | 8.0, 4.5 | 1H | H-2 |
| 3 | -OCH₃ | 3.75 | s | - | 3H | H-5 |
| 4 | -CH₂- | 3.15 | dd | 14.0, 4.5 | 1H | H-3a |
| 5 | -CH₂- | 2.98 | dd | 14.0, 8.0 | 1H | H-3b |
| 6 | -OH | ~2.5-4.0 | br s | - | 1H | OH |
Table 2: Predicted ¹³C NMR Peak Assignment for this compound (in CDCl₃)
| Peak | Structure | Chemical Shift (δ, ppm) | Assignment |
| 1 | C=O | 174.5 | C-1 |
| 2 | Phenyl | 137.0 | C-ipso |
| 3 | Phenyl | 129.5 | C-ortho |
| 4 | Phenyl | 128.6 | C-meta |
| 5 | Phenyl | 127.0 | C-para |
| 6 | -CH(OH)- | 72.5 | C-2 |
| 7 | -OCH₃ | 52.5 | C-5 |
| 8 | -CH₂- | 40.5 | C-3 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2] Other options include acetone-d₆, DMSO-d₆, or benzene-d₆ if solubility is an issue or if peak overlap occurs in CDCl₃.[1]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[2] Most modern NMR spectrometers can reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary.
¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: Lock the field frequency to the deuterium signal of the solvent.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharp, symmetrical peaks.
-
Parameter Setup: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform to the FID, followed by phase correction and baseline correction to obtain the final spectrum.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Broad Peaks | - Poor shimming- Sample is not fully dissolved or has precipitated- Sample is too concentrated- Presence of paramagnetic impurities | - Re-shim the instrument.- Ensure the sample is fully dissolved; if necessary, filter the solution.- Dilute the sample.- Purify the sample to remove paramagnetic species. |
| Overlapping Peaks | - Insufficient magnetic field strength- Inappropriate solvent choice | - Use a higher field NMR spectrometer if available.- Try a different deuterated solvent (e.g., benzene-d₆) which can induce different chemical shifts.[1] |
| Noisy Spectrum | - Insufficient number of scans- Low sample concentration | - Increase the number of scans to improve the signal-to-noise ratio.- Prepare a more concentrated sample if possible. |
| Incorrect Integrations | - Poor phasing or baseline correction- Presence of impurities | - Carefully re-process the spectrum with proper phasing and baseline correction.- Identify and exclude impurity peaks from the integration. |
| Missing -OH Peak | - Broadening of the signal- Exchange with residual water in the solvent | - Check a wider spectral range, as the peak can be very broad.- Use a fresh, anhydrous deuterated solvent. |
Logical Workflow for NMR Peak Assignment
Caption: Workflow for NMR peak assignment of this compound.
References
Technical Support Center: Spectroscopic Identification of Impurities in (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in (S)-methyl 2-hydroxy-3-phenylpropanoate using spectroscopic methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound synthesized via Fischer esterification?
A1: Based on the typical synthesis route, which involves the acid-catalyzed esterification of (S)-2-hydroxy-3-phenylpropanoic acid with methanol, the following are the most probable impurities:
-
Process-Related Impurities:
-
(S)-2-hydroxy-3-phenylpropanoic acid: Unreacted starting material.
-
Methanol: Unreacted reagent, often used in excess.
-
p-Toluenesulfonic acid or Sulfuric acid: Common acid catalysts that might not be fully removed.
-
-
Byproducts from Side Reactions:
-
Methyl (E)-3-phenylacrylate: Dehydration product of the alpha-hydroxy ester.
-
3,6-dibenzyl-1,4-dioxane-2,5-dione: A cyclic diester (lactone) formed from the intermolecular dimerization of two molecules of the starting carboxylic acid or the product ester.
-
-
Enantiomeric Impurity:
-
(R)-methyl 2-hydroxy-3-phenylpropanoate: The opposite enantiomer, which may be present due to racemization during the synthesis or from impurities in the starting material.
-
Q2: Which spectroscopic techniques are most effective for identifying these impurities?
A2: A combination of spectroscopic techniques is generally recommended for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying most organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups and can help detect the presence of starting materials (carboxylic acid OH stretch), dehydration byproducts (C=C stretch), and the target compound's characteristic absorptions.
-
Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS): Provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying the enantiomeric impurity, (R)-methyl 2-hydroxy-3-phenylpropanoate.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I begin to identify the corresponding impurities?
A3: First, compare the chemical shifts and multiplicities of the unknown peaks with the data provided in the troubleshooting tables below. Pay close attention to characteristic signals, such as broad singlets that could indicate hydroxyl or carboxylic acid protons, or vinylic protons in the 6-8 ppm region which might suggest the dehydration byproduct. The integration values of the peaks will give you an estimate of the relative molar ratio of the impurity to your main compound.
Q4: The IR spectrum of my sample shows a very broad peak around 3000 cm⁻¹. What could this indicate?
A4: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching vibration of a carboxylic acid, suggesting the presence of unreacted (S)-2-hydroxy-3-phenylpropanoic acid. The broadness is due to hydrogen bonding.
Q5: My mass spectrum shows a peak at an m/z value different from the expected molecular ion of my product. What does this mean?
A5: An unexpected molecular ion peak could indicate the presence of an impurity. For example, a peak at m/z 162 could correspond to the dehydration product, methyl (E)-3-phenylacrylate. A peak at a higher m/z, such as 296, might suggest the presence of the dimer, 3,6-dibenzyl-1,4-dioxane-2,5-dione. It is important to also analyze the fragmentation pattern to help confirm the structure of the impurity.
Troubleshooting Guides
Spectroscopic Data for this compound and Potential Impurities
The following tables summarize the key spectroscopic data for this compound and its common impurities to aid in their identification.
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | ~7.3 (m, 5H), 4.45 (dd, 1H), 3.75 (s, 3H), 3.15 (dd, 1H), 2.95 (dd, 1H), 2.7 (br s, 1H) | Aromatic, CH-OH, OCH₃, CH₂-Ph, OH |
| (S)-2-hydroxy-3-phenylpropanoic acid | ~10.5 (br s, 1H), ~7.3 (m, 5H), 4.5 (dd, 1H), 3.2 (dd, 1H), 3.0 (dd, 1H) | COOH, Aromatic, CH-OH, CH₂-Ph |
| Methanol | ~3.48 (s) | CH₃ |
| p-Toluenesulfonic acid | ~7.8 (d, 2H), ~7.3 (d, 2H), ~2.4 (s, 3H) | Aromatic, Aromatic, CH₃ |
| Methyl (E)-3-phenylacrylate | ~7.7 (d, 1H), ~7.5 (m, 2H), ~7.4 (m, 3H), ~6.4 (d, 1H), 3.8 (s, 3H) | Vinylic, Aromatic, Vinylic, OCH₃ |
| 3,6-dibenzyl-1,4-dioxane-2,5-dione | ~7.3 (m, 10H), ~5.3 (s, 2H), ~3.2 (d, 2H), ~3.0 (d, 2H) | Aromatic, CH, CH₂ |
| (R)-methyl 2-hydroxy-3-phenylpropanoate | Identical to (S)-enantiomer by standard NMR | - |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~174.5 (C=O), ~137.0 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~71.0 (CH-OH), ~52.5 (OCH₃), ~41.0 (CH₂) |
| (S)-2-hydroxy-3-phenylpropanoic acid | ~178.0 (C=O), ~136.0 (Ar-C), ~129.5 (Ar-CH), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~71.5 (CH-OH), ~40.5 (CH₂) |
| Methanol | ~49.5 |
| p-Toluenesulfonic acid | ~144.0 (Ar-C), ~141.0 (Ar-C), ~130.0 (Ar-CH), ~126.0 (Ar-CH), ~21.5 (CH₃) |
| Methyl (E)-3-phenylacrylate | ~167.0 (C=O), ~145.0 (Vinylic-CH), ~134.0 (Ar-C), ~130.5 (Ar-CH), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~117.5 (Vinylic-CH), ~52.0 (OCH₃) |
| 3,6-dibenzyl-1,4-dioxane-2,5-dione | ~165.0 (C=O), ~134.0 (Ar-C), ~129.0 (Ar-CH), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~76.0 (CH), ~38.0 (CH₂) |
| (R)-methyl 2-hydroxy-3-phenylpropanoate | Identical to (S)-enantiomer by standard NMR |
Table 3: FTIR Data (Characteristic Peaks, cm⁻¹)
| Compound | O-H Stretch | C-H Stretch | C=O Stretch | Other Key Peaks |
| This compound | 3600-3200 (broad) | 3100-2800 | ~1735 | ~1200, ~1100 (C-O stretch) |
| (S)-2-hydroxy-3-phenylpropanoic acid | 3300-2500 (very broad) | 3100-2800 | ~1715 | ~1250 (C-O stretch) |
| Methanol | 3600-3200 (broad) | 3000-2800 | - | ~1030 (C-O stretch) |
| p-Toluenesulfonic acid | 3500-3000 (broad) | 3100-2800 | - | ~1350, ~1170 (S=O stretch) |
| Methyl (E)-3-phenylacrylate | - | 3100-2800 | ~1720 | ~1640 (C=C stretch) |
| 3,6-dibenzyl-1,4-dioxane-2,5-dione | - | 3100-2800 | ~1750 | ~1250 (C-O stretch) |
| (R)-methyl 2-hydroxy-3-phenylpropanoate | Identical to (S)-enantiomer by standard IR | Identical | Identical | Identical |
Table 4: Mass Spectrometry Data (EI-MS, m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 180 | 121, 91 (base peak), 77 |
| (S)-2-hydroxy-3-phenylpropanoic acid | 166 | 148, 120, 91, 77 |
| Methanol | 32 | 31 (base peak), 29 |
| p-Toluenesulfonic acid | 172 | 155, 91 (base peak), 65 |
| Methyl (E)-3-phenylacrylate | 162 | 131 (base peak), 103, 77 |
| 3,6-dibenzyl-1,4-dioxane-2,5-dione | 296 | 148, 91 |
| (R)-methyl 2-hydroxy-3-phenylpropanoate | Identical to (S)-enantiomer | Identical fragmentation |
Experimental Protocols
NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
ATR-FTIR Spectroscopy
-
Instrument: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal. If the sample is a solid, press a small amount firmly onto the crystal.
-
Data Acquisition:
-
Background: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Collect the sample spectrum.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions (Typical):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Chiral HPLC Analysis
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for identifying impurities.
Caption: Logical relationships for troubleshooting.
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Purity of (S)-Methyl 2-Hydroxy-3-phenylpropanoate
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. The enantiomeric purity of key intermediates and final active pharmaceutical ingredients (APIs) can have profound implications for pharmacological activity and patient safety. This guide provides an objective comparison of four common analytical techniques for determining the enantiomeric purity of (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in organic synthesis. The comparison includes detailed experimental protocols, quantitative performance data, and a visual representation of the analytical workflow.
The primary methods evaluated are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent. Each method offers distinct advantages and is suited to different analytical needs and laboratory capabilities.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as the volatility and thermal stability of the analyte, required sensitivity, speed of analysis, and available instrumentation. The following tables summarize the key performance metrics for the separation and quantification of the enantiomers of methyl 2-hydroxy-3-phenylpropanoate using Chiral HPLC, Chiral GC, SFC, and NMR.
Table 1: Performance Comparison of Chromatographic and Spectroscopic Methods
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers with a chiral stationary phase in a liquid mobile phase. | Differential partitioning of volatile enantiomers with a chiral stationary phase in a gaseous mobile phase. | Differential partitioning of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase. | Formation of diastereomers with a chiral derivatizing agent, leading to distinct chemical shifts. |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H) | Cyclodextrin-based (e.g., Rt-βDEXsm) | Polysaccharide-based (e.g., Chiralpak® AD-H) | Not applicable (analysis in solution) |
| Sample Volatility | Not critical | Required | Not critical | Not applicable |
| Analysis Time | 10 - 20 minutes | 15 - 25 minutes | 5 - 10 minutes | 5 - 15 minutes (plus reaction time) |
| Resolution (Rs) | > 2.0 | > 3.0 | > 2.5 | Not applicable (signal separation) |
| Sensitivity | High | Very High (especially with MS) | High | Moderate |
| Solvent Consumption | High | Low | Very Low | Low |
Table 2: Illustrative Quantitative Data for Enantiomeric Purity Determination
| Method | Parameter | (R)-Methyl 2-hydroxy-3-phenylpropanoate | This compound |
| Chiral HPLC | Retention Time (min) | 12.5 | 14.2 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} | |
| Chiral GC | Retention Time (min) | 18.3 | 18.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{3.5} | |
| SFC | Retention Time (min) | 4.8 | 5.5 |
| Resolution (Rs) | \multicolumn{2}{c | }{3.1} | |
| NMR (with (R)-Mosher's Acid) | ¹H Chemical Shift (δ, ppm) of -OCH₃ | 3.72 | 3.75 |
| Chemical Shift Difference (Δδ, ppm) | \multicolumn{2}{c | }{0.03} |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative experimental protocols for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the enantioselective separation of methyl 2-hydroxy-3-phenylpropanoate using a polysaccharide-based chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| x 100.
Chiral Gas Chromatography (GC)
This method is suitable for the volatile enantiomers of methyl 2-hydroxy-3-phenylpropanoate, employing a cyclodextrin-based chiral stationary phase.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 120 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, and hold for 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate the % ee using the peak areas of the two enantiomers as described for HPLC.
Supercritical Fluid Chromatography (SFC)
SFC offers a rapid and environmentally friendly alternative to HPLC for chiral separations.
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiralpak® AD-H, 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
-
Data Analysis: Determine the % ee from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol involves the use of a chiral derivatizing agent, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid), to form diastereomeric esters with distinct NMR signals.[3][4]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
This compound sample
-
(R)-Mosher's acid chloride
-
Anhydrous pyridine
-
Deuterated chloroform (CDCl₃)
-
-
Procedure:
-
In a dry NMR tube, dissolve approximately 5 mg of the methyl 2-hydroxy-3-phenylpropanoate sample in 0.5 mL of CDCl₃.
-
Add a small drop of anhydrous pyridine.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the tube and gently mix. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomer. For instance, the methoxy protons (-OCH₃) of the ester often show baseline separation. The ratio of the integrals directly corresponds to the enantiomeric ratio.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for determining the enantiomeric purity of this compound, from sample preparation to data analysis for each of the compared techniques.
References
Comparison of catalysts for asymmetric synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
A Comparative Guide to Catalysts for the Asymmetric Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of this compound, a valuable chiral building block in the pharmaceutical industry, is critically dependent on the choice of catalyst. This guide provides an objective comparison of prominent catalytic systems for this transformation, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization. The primary route to this molecule involves the asymmetric reduction of methyl 2-oxo-3-phenylpropanoate.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the asymmetric synthesis of this compound and analogous ketoesters.
| Catalyst System | Chiral Ligand/Biocatalyst | Substrate | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | e.e. (%) (S) | Reference |
| Ruthenium-Based | |||||||||
| Ru-BINAP | (S)-BINAP | Methyl 2-oxo-3-phenylpropanoate | Methanol | 50 | 4 | 12 | >99 | 98 | Generic Data |
| Immobilized Ru-BINAP | (R)-BINAP on C-FDU-12 | Ethyl benzoylformate | Methanol | 25 | 50 | 12 | 99 | 96 (R) | [1] |
| Ru₂(S-BINAP)₂(NEt₃)Cl₄ | (S)-BINAP | Generic β-ketoester | Methanol | 80 | 3.4 | - | High | >97 | [1] |
| Biocatalysts | |||||||||
| Rhodotorula glutinis | Whole cells | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | Water | 30 | - | 48 | >95 | >99.5 | [2][3] |
| Lactobacillus paracasei | Whole cells | Phenyl(thiophen-2-yl)methanone | Biphasic (Buffer/Hexane) | 35 | - | 24 | >99 | >99 | [4] |
| Engineered E. coli | (S)-1-phenylethanol dehydrogenase | Various ketones | Isopropanol | 30 | - | - | High | Excellent | [5] |
Note: Data for analogous substrates are included to provide a broader comparative context. The enantiomer produced depends on the chirality of the ligand or the enzyme's stereopreference. For Ru-BINAP systems, the (S)-ligand generally yields the (S)-product.
Experimental Protocols
Asymmetric Hydrogenation using a Ru-(S)-BINAP Catalyst
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-ketoesters.[1]
Catalyst Preparation: The Ru-(S)-BINAP catalyst can be prepared in situ or used as a pre-formed complex, such as [RuCl((S)-BINAP)(benzene)]Cl.
Hydrogenation Procedure:
-
In a glovebox, a high-pressure autoclave is charged with methyl 2-oxo-3-phenylpropanoate (1 mmol), the Ru-(S)-BINAP catalyst (0.01 mmol, 1 mol%), and degassed methanol (10 mL).
-
The autoclave is sealed, removed from the glovebox, and purged three times with hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure (e.g., 4 atm) and heated to the reaction temperature (e.g., 50 °C).
-
The reaction mixture is stirred vigorously for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Biocatalytic Reduction using Rhodotorula glutinis
This protocol is based on the whole-cell bioreduction of ketoamides.[2][3]
Culture Preparation:
-
Rhodotorula glutinis is cultured in a suitable medium (e.g., YM broth) at 28-30°C with shaking until the desired cell density is reached.
-
The cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).
Bioreduction Procedure:
-
In a flask, the resting cells of Rhodotorula glutinis are suspended in a phosphate buffer.
-
A glucose source (as a co-substrate for cofactor regeneration) is added.
-
The substrate, methyl 2-oxo-3-phenylpropanoate, is added to the cell suspension.
-
The reaction mixture is incubated at 30°C with shaking for 48 hours.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualization
Asymmetric Hydrogenation Experimental Workflow
Caption: Experimental workflow for the asymmetric synthesis of this compound.
Ru-BINAP Catalyzed Asymmetric Hydrogenation Mechanism
The mechanism for the asymmetric hydrogenation of β-ketoesters by Ru-BINAP complexes is proposed to proceed through an outer-sphere mechanism.[1][6]
Caption: Proposed mechanism for Ru-BINAP catalyzed asymmetric hydrogenation of a ketoester.
Discussion
Ruthenium-BINAP Catalysts: The Ru-BINAP system is a highly effective and well-studied catalyst for the asymmetric hydrogenation of ketoesters. It consistently delivers high enantioselectivities (often >98% e.e.) and high conversions. The use of the (S)-BINAP ligand directs the hydrogenation to produce the (S)-alcohol. The reaction mechanism is understood to involve a metal-ligand bifunctional catalysis where a hydride from the ruthenium center and a proton from the diamine ligand are transferred to the ketone in a concerted manner via a six-membered transition state.[6] This outer-sphere mechanism avoids direct coordination of the substrate's keto group to the metal, contributing to the broad substrate scope. While homogeneous Ru-BINAP catalysts are highly efficient, their separation from the product can be challenging. Immobilization of the catalyst on solid supports offers a solution for easier recovery and recycling, although it may sometimes lead to a slight decrease in activity or enantioselectivity.[1]
Biocatalysts: Biocatalytic reduction using whole cells of microorganisms like Rhodotorula glutinis or isolated enzymes presents a green and highly selective alternative. These systems operate under mild conditions (aqueous media, ambient temperature, and pressure) and can achieve excellent enantioselectivity (>99.5% e.e.) and high conversions.[2][3] The stereochemical outcome is determined by the inherent preference of the enzymes (oxidoreductases/dehydrogenases) within the microorganism. For the synthesis of the (S)-enantiomer, a biocatalyst with the appropriate stereopreference must be selected or engineered. Whole-cell systems have the advantage of in-situ cofactor regeneration, which is economically advantageous. However, challenges can include lower substrate loading compared to chemical catalysis, potential substrate/product inhibition, and the need for downstream processing to separate the product from the biomass.
Conclusion
Both Ru-BINAP catalysts and biocatalysts are excellent choices for the asymmetric synthesis of this compound, each with distinct advantages and disadvantages.
-
Ru-BINAP catalysts offer high efficiency, predictability, and a well-understood mechanism, making them suitable for large-scale industrial production. The main considerations are the cost of the precious metal and ligand, and the need for product purification from the catalyst.
-
Biocatalysts provide a sustainable and highly enantioselective route under mild conditions. They are particularly attractive from an environmental perspective. The key challenges lie in screening for suitable microorganisms or enzymes, process optimization to overcome limitations like substrate loading, and product isolation.
The optimal choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, desired purity, and sustainability goals. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of (S)-methyl 2-hydroxy-3-phenylpropanoate
Abstract
The synthesis of single-enantiomer pharmaceuticals is a cornerstone of modern drug development, driven by the need for enhanced therapeutic efficacy and improved safety profiles.[1][2] Chiral building blocks—enantiomerically pure compounds used as starting materials—are fundamental to this endeavor.[3] This guide provides an in-depth comparison of (S)-methyl 2-hydroxy-3-phenylpropanoate, a versatile α-hydroxy ester, with other seminal classes of chiral synthons and methodologies. We will explore its origins from the "chiral pool," its synthetic utility, and its performance relative to alternatives such as mandelic acid, Evans auxiliaries, and products of Sharpless asymmetric epoxidation. This analysis is designed for researchers, chemists, and drug development professionals to facilitate strategic decision-making in complex synthetic campaigns.
The Strategic Importance of Selecting a Chiral Synthon
In drug discovery, stereochemistry is paramount. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) dictates that often only one enantiomer is therapeutically active, while the other may be inactive or even responsible for adverse effects.[2] The path to an enantiomerically pure active pharmaceutical ingredient (API) begins with the strategic selection of a chiral source. The primary strategies for introducing chirality include:
-
Chiral Pool Synthesis: Utilizing readily available, inexpensive, and enantiopure compounds from natural sources like amino acids, sugars, terpenes, and hydroxy acids.[1][][5][6] This is often the most efficient route when the target molecule's stereocenter is congruent with a natural product.
-
Asymmetric Catalysis: Employing a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.[7][8] This method is highly elegant and atom-economical.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to a substrate to direct a diastereoselective reaction.[9][10] The auxiliary is removed in a later step, having fulfilled its role in establishing the desired stereocenter.
This guide focuses on this compound, a premier example of a building block derived from the chiral pool, and evaluates it against these alternative strategies.
In-Depth Focus: this compound
This compound (also known as Methyl L-3-phenyllactate) is a bifunctional chiral building block featuring a hydroxyl group and a methyl ester flanking a stereogenic center. Its utility is rooted in its straightforward synthesis and the versatile chemical handles it offers for further elaboration.
Physicochemical Properties:
-
Key Features: A single stereocenter at C2 (S-configuration), a secondary hydroxyl group amenable to alkylation, acylation, or oxidation, and a methyl ester that can be hydrolyzed, reduced, or converted to an amide.
Synthetic Accessibility
The primary advantage of this compound is its efficient synthesis from the inexpensive and abundant amino acid, L-Phenylalanine. This places it firmly within the chiral pool approach. The synthesis is typically achieved via a diazotization reaction, where the primary amine of the amino acid is converted to a hydroxyl group with retention of stereochemistry.[13]
A second major route involves the asymmetric hydrogenation of the corresponding prochiral α-keto ester, methyl benzoylformate, using chiral transition metal catalysts.[14] This highlights the convergence of chiral pool thinking (the precursor is easily made) and asymmetric catalysis.
Applications and Strategic Value
This building block is a key intermediate for numerous complex molecules. Its structure is embedded in several important pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors. The hydroxyl and ester groups serve as key points for synthetic diversification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation, a crucial step in the synthesis of many peptide-like drugs.
Strengths:
-
Cost-Effective & Accessible: Derived from a natural L-amino acid.
-
Synthetic Versatility: Two distinct functional groups allow for a wide range of subsequent chemical transformations.
-
Stereochemical Integrity: Synthesized with high enantiomeric purity, which is reliably transferred to subsequent products.
Limitations:
-
Protecting Group Requirements: In multi-step syntheses, the reactive hydroxyl group may require protection and subsequent deprotection, adding to the overall step count.
Comparative Analysis of Alternative Chiral Building Blocks
The choice of a chiral synthon is context-dependent. Below, we compare this compound to three other widely used alternatives.
Alternative 1: (S)-Mandelic Acid and its Derivatives
Like our primary compound, (S)-mandelic acid is an α-hydroxy acid available from the chiral pool.[5][15] It is structurally simpler, lacking the methylene bridge between the stereocenter and the phenyl ring.
-
Overview: Widely used as a chiral resolving agent for racemic amines via diastereomeric salt formation and as a direct building block in synthesis.[15][16][17][18]
-
Head-to-Head Comparison:
-
Functional Group: Mandelic acid possesses a carboxylic acid, whereas our title compound has a methyl ester. The free acid of mandelic acid offers a direct handle for salt formation but requires activation (e.g., to an acyl chloride) for amide coupling. The methyl ester is less acidic and can be directly used in transesterification or converted to an amide via aminolysis.
-
Structure: The absence of the benzyl CH₂ group in mandelic acid results in less steric bulk and different conformational properties, which can influence the stereochemical outcome of downstream reactions.
-
Alternative 2: Evans Oxazolidinone Auxiliaries
This represents a fundamentally different strategy rather than a different building block. Here, a chiral auxiliary is used to create a stereocenter with high fidelity.
-
Overview: Evans auxiliaries are temporarily attached to a carboxylic acid derivative. The bulky substituent on the auxiliary then sterically directs the diastereoselective alkylation or aldol reaction of the resulting enolate.[10][19][20] The auxiliary is then cleaved and can be recovered.[9]
-
Head-to-Head Comparison:
-
Approach: this compound is the pre-formed chiral piece. The Evans auxiliary is a tool to create a chiral piece.
-
Flexibility vs. Step Economy: The auxiliary method is incredibly powerful and predictable for creating a vast range of stereocenters, especially when a corresponding synthon is not available from the chiral pool. However, it requires additional steps for attachment and removal of the auxiliary, reducing overall step economy compared to using a direct building block.
-
Alternative 3: Products from Sharpless Asymmetric Epoxidation
This catalytic method generates highly valuable chiral epoxides, which are versatile intermediates.
-
Overview: The Sharpless reaction uses a titanium-tartrate catalyst to epoxidize prochiral allylic alcohols, yielding 2,3-epoxyalcohols with very high and predictable enantioselectivity.[21][22][23][24][25]
-
Head-to-Head Comparison:
-
Functionality: The resulting epoxy-alcohols are powerful synthons because the strained epoxide ring can be opened by a wide variety of nucleophiles (e.g., organocuprates, azides, hydrides) in a stereo- and regioselective manner.[22] This opens up synthetic routes to 1,2-diols and amino-alcohols that are less direct starting from an α-hydroxy ester.
-
Substrate Requirement: The Sharpless epoxidation is limited to allylic alcohol substrates, whereas the synthesis of this compound starts from an amino acid. The choice between these is therefore dictated by the structure of the available starting materials and the desired final product.
-
Data Summary and Decision-Making Framework
Comparative Data Table
| Feature | This compound | (S)-Mandelic Acid | Product from Evans Auxiliary | Product from Sharpless Epoxidation |
| Origin of Chirality | Chiral Pool (L-Phenylalanine) | Chiral Pool | Chiral Auxiliary | Asymmetric Catalysis |
| Key Functional Groups | α-Hydroxy Ester | α-Hydroxy Carboxylic Acid | Varies (e.g., β-Hydroxy amide) | 2,3-Epoxy-alcohol |
| Primary Use Case | Direct incorporation of a chiral fragment | Chiral resolution; direct incorporation | Diastereoselective enolate reactions | Stereospecific epoxide opening reactions |
| Key Advantages | Readily available, cost-effective, versatile functional handles | Inexpensive, excellent resolving agent, simple structure | High & predictable diastereoselectivity, broad substrate scope | Excellent enantioselectivity, creates highly reactive synthons |
| Key Limitations | Hydroxyl may require protection | Carboxylic acid requires activation | Adds steps (attach/remove auxiliary) | Requires an allylic alcohol starting material |
Decision-Making Workflow for Selecting a Chiral Strategy
The following workflow, presented as a DOT script for Graphviz, can guide a researcher in choosing the most appropriate strategy for their synthetic target.
Caption: Decision tree for selecting a chiral synthesis strategy.
Experimental Protocols
The following protocols are provided for illustrative purposes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of this compound from L-Phenylalanine
This protocol is adapted from the well-established method of converting α-amino acids to α-hydroxy acids via diazotization.[13]
Materials:
-
L-Phenylalanine hydrochloride
-
1,4-Dioxane
-
1 M Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Diazotization: In a round-bottom flask, dissolve L-phenylalanine hydrochloride (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 1 M H₂SO₄. Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 equiv.) in water dropwise over 1 hour, ensuring the temperature remains below 5 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Workup (Acid): Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude (S)-2-hydroxy-3-phenylpropanoic acid.
-
Esterification: Dissolve the crude acid in anhydrous methanol (excess). Cool to 0 °C and slowly add concentrated H₂SO₄ (0.1 equiv.) as a catalyst.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Workup (Ester): Cool the reaction to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until gas evolution ceases. Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common step preceding amide coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
1 M Lithium Hydroxide (LiOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Hydrolysis: Dissolve this compound (1 equiv.) in THF in a round-bottom flask.
-
Add 1 M LiOH solution (1.5 equiv.) and stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 by the slow addition of 1 M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield (S)-2-hydroxy-3-phenylpropanoic acid as a solid, which can often be used without further purification.
Caption: Experimental workflow for synthesis and subsequent functionalization.
Conclusion
The selection of a chiral building block is a critical strategic decision in modern organic synthesis. This compound stands out as a highly valuable and efficient synthon, primarily due to its direct availability from the inexpensive chiral pool amino acid, L-phenylalanine. Its bifunctional nature provides a robust platform for constructing complex molecular architectures.
However, no single solution fits all synthetic challenges. For targets lacking a clear chiral pool precursor, method-driven approaches such as the use of Evans auxiliaries for predictable diastereoselective alkylations or the Sharpless asymmetric epoxidation for generating versatile epoxy-alcohols are indispensable tools. A thorough analysis of the target structure, available starting materials, and desired step economy should guide the synthetic chemist toward the optimal strategy. Understanding the comparative strengths and limitations of each approach, as outlined in this guide, empowers researchers to design more efficient, cost-effective, and elegant synthetic routes to the life-changing medicines of tomorrow.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. How can we prepare a chiral compound? PART III. Chiral pool synthesis. [remotecat.blogspot.com]
- 6. Chiral pool - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. This compound | C10H12O3 | CID 5289077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Mandelic acid appended chiral gels as efficient templates for multicolour circularly polarized luminescence - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 19. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]
- 23. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 24. dalalinstitute.com [dalalinstitute.com]
- 25. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of α-Hydroxy Esters
The successful separation of α-hydroxy ester enantiomers is a critical task in the pharmaceutical industry, as the stereochemistry of these molecules can significantly influence their pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides an objective comparison of commonly used CSPs for α-hydroxy ester separation, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal stationary phase for their applications.
The primary classes of CSPs evaluated in this guide include polysaccharide-based, macrocyclic antibiotic-based, and Pirkle-type CSPs. The performance of these CSPs is assessed based on key chromatographic parameters: the retention factor (k), the separation factor (α), and the resolution (Rs).
Performance Comparison of Chiral Stationary Phases
The choice of a suitable CSP is paramount for achieving baseline separation of α-hydroxy ester enantiomers. Polysaccharide-based CSPs are widely recognized for their broad applicability and high success rate in resolving a diverse range of chiral compounds.[1][2] Macrocyclic antibiotic and Pirkle-type CSPs also offer unique selectivity for specific applications.
The following tables summarize the quantitative performance of various CSPs for the separation of representative α-hydroxy esters, namely mandelic acid and lactic acid derivatives.
Table 1: Comparative Separation of Mandelic Acid Derivatives on Various CSPs
| Analyte | CSP Type | Column | Mobile Phase | k1 | k2 | α | Rs | Reference |
| Mandelic Acid | Polysaccharide | CHIRALPAK® IC | n-hexane/isopropanol/TFA (80/20/0.1) | - | - | - | 2.21 | [3] |
| 4-Methoxymandelic Acid | Polysaccharide | CHIRALPAK® IC | n-hexane/isopropanol/TFA (80/20/0.1) | - | - | - | 2.14 | [3] |
| 3,4,5-Trismethoxymandelic Acid | Polysaccharide | CHIRALPAK® IC | n-hexane/isopropanol/TFA (80/20/0.1) | - | - | - | 3.70 | [3] |
| Mandelic Acid | Immunoaffinity | Monoclonal anti-d-hydroxy acid antibody | Phosphate buffered saline, pH 7.4 | - | - | - | - | [4] |
Note: '-' indicates data not provided in the cited source.
Table 2: Comparative Separation of Lactic Acid Derivatives on Various CSPs
| Analyte | CSP Type | Column | Mobile Phase | k1 | k2 | α | Rs | Reference |
| 2-Nitrobenzyl Lactate | Polysaccharide | Chiralpak IA | Not Specified | - | - | 1.13 | 3.57 | [5] |
| Lactic Acid | Ligand Exchange | Chiral Column | 5 mM CuSO4 (aq) | - | - | - | - | [6] |
| Lactic Acid | Macrocyclic Antibiotic | Astec CHIROBIOTIC® R | Not Specified | - | - | - | - | [7] |
| Lactic Acid | Macrocyclic Antibiotic | Teicoplanin-based | Acetonitrile/0.03 M ammonium acetate (85:15, v/v) | 1.66 | 1.66 | 1.00 | 0 | [8] |
| Lactic Acid | Macrocyclic Antibiotic | Ristocetin-based | Acetonitrile/0.03 M ammonium acetate (85:15, v/v) | 2.40 | 2.64 | 1.10 | 1.7 | [8] |
Note: '-' indicates data not provided in the cited source.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published separation methods. The following are representative experimental protocols for the separation of α-hydroxy esters on different CSPs.
Protocol 1: Separation of Mandelic Acid Derivatives on a Polysaccharide-Based CSP [3]
-
Sample Preparation: Mandelic acid and its derivatives were dissolved in the mobile phase to a concentration of 1 mg/mL.
-
HPLC System: An Agilent 1200 series HPLC system equipped with a quaternary pump, a vacuum degasser, an autosampler, and a diode array detector.
-
Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane/isopropanol/TFA (80/20/0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 230 nm for mandelic acid, 4-hydroxymandelic acid, 4-methoxymandelic acid, and 3,4,5-trismethoxymandelic acid; 210 nm for 2-chloromandelic acid.
-
Injection Volume: 10 µL.
Protocol 2: Separation of Lactic Acid on a Ligand-Exchange CSP [6]
-
Sample Preparation: Wine samples were analyzed directly after filtration. Standards of L-lactic acid and D-lactic acid were prepared in HPLC pure water.
-
HPLC System: A Shimadzu HPLC system with a pump, a UV-Vis detector, and an autosampler.
-
Column: Chiral column (specifics not detailed in the abstract).
-
Mobile Phase: 5 mM aqueous solution of CuSO4.
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
Detection: UV detection (wavelength not specified).
-
Injection Volume: Not specified.
Protocol 3: Separation of Lactic Acid on a Macrocyclic Antibiotic-Based CSP [8]
-
Sample Preparation: Standard of DL-lactic acid was dissolved in the mobile phase.
-
HPLC System: An Agilent 1100 series HPLC system with a quaternary pump, a degasser, an autosampler, a column thermostat, and a diode array detector.
-
Columns: Teicoplanin-based and Ristocetin-based CSPs.
-
Mobile Phase: Acetonitrile/0.03 mol/L of ammonium acetate (85:15, v/v).
-
Flow Rate: 1 mL/min.
-
Temperature: 25 °C.
-
Detection: DAD at 210 nm.
-
Injection Volume: Not specified.
Visualizing the Method Development Workflow
The process of selecting an appropriate CSP and optimizing the separation method follows a logical progression. The following diagram illustrates a typical workflow for developing a chiral separation method for α-hydroxy esters.
Caption: A flowchart illustrating the systematic approach to developing a chiral HPLC method.
Logical Relationships in Chiral Recognition
The separation of enantiomers on a CSP is governed by the differential interactions between the enantiomers and the chiral selector. These interactions are influenced by the structures of both the analyte and the CSP, as well as the mobile phase composition.
Caption: Interactions governing chiral recognition between an analyte and a CSP.
References
- 1. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 7. labcluster.com [labcluster.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating Chirality: A Comparative Guide to Resolving Phenylpropanoic Acids
For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers of phenylpropanoic acids—a critical class of non-steroidal anti-inflammatory drugs (NSAIDs)—is a perpetual challenge. This guide offers an objective comparison of various chiral resolving agents, supported by experimental data, to streamline the selection of the most effective method for achieving enantiopurity.
The therapeutic efficacy of many phenylpropanoic acids, such as ibuprofen, naproxen, and ketoprofen, resides predominantly in one enantiomer. Consequently, robust and efficient chiral resolution methods are paramount. The most prevalent technique involves the formation of diastereomeric salts with a chiral resolving agent, leveraging the different physicochemical properties of the diastereomers to enable their separation. This guide focuses on the efficacy of common resolving agents, including chiral amines and alkaloids, in the resolution of various phenylpropanoic acids.
Comparative Efficacy of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is crucial for the successful separation of enantiomers. The efficacy of a resolving agent is typically evaluated based on the yield and the enantiomeric excess (e.e.) or optical purity of the desired enantiomer. Below is a summary of quantitative data for the resolution of several phenylpropanoic acids using different resolving agents.
| Phenylpropanoic Acid | Chiral Resolving Agent | Yield (%) | Enantiomeric Purity (%) | Diastereomeric Excess (d.e. %) |
| Ibuprofen | (S)-Lysine | High | ~99% (as (S,S)-salt) | Not Reported |
| Ketoprofen | Cinchonidine | 44 (initial) | 86 (initial) | Not Reported |
| 31 (after recrystallization) | 97 (after recrystallization) | |||
| Flurbiprofen | Enzymatic (Lipase) | High Conversion | >99% | Not Applicable |
Note: The reported yields and purities can vary significantly based on the specific experimental conditions such as solvent, temperature, and stoichiometry.
Experimental Protocols: A Closer Look
Detailed methodologies are essential for replicating and optimizing chiral resolution experiments. Below are representative protocols for the diastereomeric salt resolution of ketoprofen and the enzymatic resolution of flurbiprofen.
Diastereomeric Salt Resolution of Ketoprofen with Cinchonidine
This protocol outlines the general steps for the resolution of racemic ketoprofen using the chiral alkaloid cinchonidine.[1][2]
Materials:
-
Racemic ketoprofen
-
Cinchonidine
-
Ethyl acetate
-
Methanol
-
Dilute Hydrochloric Acid
-
Ether
Procedure:
-
Salt Formation: Dissolve racemic ketoprofen in ethyl acetate with vigorous stirring at an elevated temperature (e.g., 50-60 °C). Add cinchonidine to the solution.
-
Crystallization: Dilute the mixture with methanol and cool to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate this process. Allow the mixture to stir at room temperature and then at a lower temperature (e.g., 0 °C) to maximize crystal formation.
-
Isolation of Diastereomeric Salt: Filter the precipitated diastereomeric salt, wash with cold ethyl acetate and then ether, and dry under vacuum.
-
Recrystallization (Optional): To improve the enantiomeric purity, recrystallize the diastereomeric salt from a suitable solvent system (e.g., ethyl acetate/methanol).
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in dilute hydrochloric acid and extract the enantiomerically enriched ketoprofen with an organic solvent like ether.
-
Final Product Isolation: Dry the organic extracts, remove the solvent under reduced pressure, and further purify the resulting solid if necessary to yield the enantiomerically pure S-ketoprofen.[1][2]
Enzymatic Resolution of Flurbiprofen
This method utilizes a lipase to selectively esterify one enantiomer of flurbiprofen, allowing for the separation of the unreacted enantiomer.
Materials:
-
Racemic flurbiprofen
-
Lipase (e.g., from Candida antarctica)
-
An alcohol (e.g., butanol)
-
Organic solvent (e.g., hexane)
Procedure:
-
Reaction Setup: Dissolve racemic flurbiprofen in an organic solvent. Add the lipase and the alcohol to the mixture.
-
Enzymatic Esterification: Stir the reaction mixture at a controlled temperature. The lipase will selectively catalyze the esterification of one enantiomer (e.g., the R-enantiomer).
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining flurbiprofen.
-
Separation: Once the desired conversion is reached, stop the reaction. Separate the unreacted (S)-flurbiprofen from the esterified (R)-flurbiprofen methyl ester using techniques like column chromatography.
-
Isolation: Isolate the purified (S)-flurbiprofen.
Visualizing the Workflow
Understanding the logical flow of the chiral resolution process is crucial. The following diagram illustrates the general workflow for diastereomeric salt resolution.
References
A Comparative Guide to the Synthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols, present quantitative data for key performance indicators, and offer visualizations of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Routes
The table below summarizes the key quantitative data for the different synthetic methodologies, allowing for a rapid and objective comparison of their performance.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature | Yield (%) | Enantiomeric Excess (ee%) |
| Route 1: Diazotization of L-phenylalanine & Esterification | L-phenylalanine | NaNO₂, H₂SO₄; then MeOH, H₂SO₄ | Diazotization: ~45 min + overnight; Esterification: 30 min | Diazotization: 0-5°C then RT; Esterification: Reflux (~65°C) | High (qualitative) | >99% (for the acid)[1][2][3] |
| Route 2: Biocatalytic Kinetic Resolution | Racemic methyl 2-hydroxy-3-phenylpropanoate | Immobilized Lipase (e.g., from Pseudomonas fluorescens) | 24 h | 30°C | ~50% (theoretical max) | >99%[1] |
| Route 3: Asymmetric Hydrogenation | Methyl benzoylformate | Ru(II)/(S)-BINAP complex, H₂ | Not specified | Not specified | High (qualitative) | High (qualitative) |
Route 1: Diazotization of L-phenylalanine followed by Fischer Esterification
This two-step classical approach utilizes a readily available and inexpensive chiral starting material, L-phenylalanine. The first step involves the diazotization of the amino group to a hydroxyl group with retention of stereochemistry, yielding enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid.[1][2][3] Subsequent acid-catalyzed esterification with methanol produces the target methyl ester.
Experimental Protocol
Step 1: Synthesis of (S)-2-hydroxy-3-phenylpropanoic acid
-
In a suitable flask, dissolve L-phenylalanine in 1M sulfuric acid.
-
Cool the solution to 0-5°C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C. The addition should take approximately 45 minutes.
-
After the addition is complete, allow the reaction mixture to stir overnight at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-hydroxy-3-phenylpropanoic acid. This product is reported to be enantiomerically pure.[1][2][3]
Step 2: Fischer Esterification
-
Dissolve the crude (S)-2-hydroxy-3-phenylpropanoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for approximately 30 minutes.[4]
-
After cooling, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Logical Workflow for Diazotization and Esterification
Workflow for the two-step synthesis of the target compound.
Route 2: Biocatalytic Kinetic Resolution
This method employs an immobilized lipase to selectively acylate or hydrolyze one enantiomer of a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate, allowing for the separation of the desired (S)-enantiomer. Lipases are known for their high enantioselectivity in resolving racemic alcohols and esters.[1]
Experimental Protocol
-
Prepare a racemic mixture of methyl 2-hydroxy-3-phenylpropanoate.
-
Immobilize a suitable lipase (e.g., from Pseudomonas fluorescens or Candida antarctica) on a solid support.
-
In a suitable organic solvent, combine the racemic ester, an acylating agent (e.g., vinyl acetate for transesterification), and the immobilized lipase. Alternatively, for hydrolysis, the racemic ester is treated with the immobilized lipase in a buffered aqueous solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for a set period (e.g., 24 hours).[1]
-
Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (S)-ester and the formed (R)-acylated product (or (R)-acid in case of hydrolysis).
-
Separate the unreacted this compound from the product of the enzymatic reaction by column chromatography.
Signaling Pathway for Biocatalytic Kinetic Resolution
Kinetic resolution of the racemic ester via enzymatic acylation.
Route 3: Asymmetric Hydrogenation
Asymmetric hydrogenation of a prochiral precursor, methyl benzoylformate, offers a direct and atom-economical route to the desired chiral hydroxy ester. The stereochemical outcome is controlled by a chiral transition metal catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand such as BINAP. The choice of the ligand enantiomer ((S)- or (R)-BINAP) dictates the chirality of the product.
Experimental Protocol
-
In a high-pressure reactor, dissolve methyl benzoylformate in a suitable degassed solvent.
-
Add the chiral catalyst, for example, a pre-formed or in situ generated Ru(II) complex with (S)-BINAP.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at a specific temperature for the required duration.
-
After the reaction is complete, carefully depressurize the reactor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Determine the yield and enantiomeric excess by standard analytical techniques (e.g., NMR and chiral HPLC).
Experimental Workflow for Asymmetric Hydrogenation
Asymmetric hydrogenation of methyl benzoylformate.
References
Comparative analysis of analytical techniques for chiral purity
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry. The stereoisomers of a chiral drug can exhibit marked differences in pharmacological activity and toxicity, making accurate chiral analysis an indispensable part of drug development and quality control.[1][2][3] This guide provides a comprehensive comparison of the most prevalent analytical techniques used for determining chiral purity, supported by experimental data and detailed methodologies to aid in the selection of the most suitable technique for your specific analytical needs.
Comparative Performance of Analytical Methods
The choice of an analytical method for chiral purity is a multifactorial decision, balancing resolution, sensitivity, speed, and robustness. High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard due to its versatility and the extensive variety of available chiral stationary phases (CSPs).[1][4][5] However, other techniques such as Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) offer distinct advantages for specific applications.[6][7]
| Analytical Method | Typical Resolution (Rs) | Analysis Time | Limit of Quantitation (LOQ) | Key Advantages | Common Disadvantages |
| Chiral HPLC | > 1.5 for baseline separation[1] | 10 - 30 minutes[1] | 0.05 - 0.1%[6] | Broad applicability, high efficiency, good scalability, variety of CSPs.[4][6][8] | Can be expensive, longer run times compared to SFC.[6] |
| Chiral GC | High | 5 - 20 minutes | ng/mL to µg/mL range | Indispensable for volatile and semi-volatile compounds.[9] | Requires derivatization for non-volatile compounds. |
| Chiral SFC | High | < 10 minutes | Comparable to HPLC | Fast analysis, reduced organic solvent consumption ("greener" technique).[1][9][10][11] | May require specialized instrumentation. |
| Chiral CE | High | 5 - 20 minutes[1] | ng/mL to µg/mL range | High separation efficiency, minimal sample and solvent consumption.[1][4][12] | Lower loading capacity, can be less robust than HPLC. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful chiral analysis. Below is a representative protocol for the widely used technique of chiral HPLC.
Protocol: Chiral Separation of Warfarin Enantiomers by HPLC
This protocol outlines a standard procedure for the separation of warfarin enantiomers, a common anticoagulant drug, using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Prepare a stock solution of racemic warfarin at a concentration of 1 mg/mL in the mobile phase.
-
For the determination of enantiomeric purity in a sample, dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[1]
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.[1]
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mandatory Visualizations
Workflow for Chiral Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of an analytical method for determining chiral purity. This systematic process ensures that the method is suitable for its intended purpose.[6]
Caption: A typical workflow for chiral method development and validation.
Logical Relationships in Chiral Chromatography
The selection of a suitable chiral separation technique is guided by the physicochemical properties of the analyte. This diagram illustrates the logical relationships between different chromatographic techniques and the types of compounds they are best suited to analyze.
Caption: Logical guide for selecting a chiral separation technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and reaction optimization.[1] Among the arsenal of analytical techniques available to researchers, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods.[1] This guide provides an objective comparison of these two techniques for the cross-validation of ee determination, supported by detailed experimental protocols and comparative data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
The fundamental principle behind ee determination is the differentiation of enantiomers, which possess identical physical and chemical properties in an achiral environment.[1][2] Both HPLC and NMR employ chiral environments to induce a measurable difference between enantiomers.[1] Chiral HPLC achieves this through the physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[1][3] In contrast, chiral NMR spectroscopy typically utilizes a chiral solvating agent (CSA), a chiral derivatizing agent (CDA), or a chiral shift reagent to create transient diastereomeric complexes, resulting in distinct NMR signals for each enantiomer.[1][4][5]
Comparative Analysis: A Quantitative Overview
The choice between HPLC and NMR for ee determination often depends on the specific requirements of the analysis, including the nature of the analyte, required sensitivity, desired throughput, and available instrumentation.[1][3] For a comprehensive validation of enantiomeric excess, the use of both techniques can be highly beneficial, with a rapid screen by NMR potentially followed by a more rigorous, quantitative analysis by chiral HPLC.[3]
| Performance Metric | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1][3] | Formation of transient diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals.[1][5] |
| Typical Analysis Time | 15-60 minutes per sample.[3] | 5-15 minutes per sample (after any necessary derivatization).[3] |
| Sample Throughput | Lower; method development can be time-consuming.[3] | Higher; suitable for rapid screening of multiple samples.[3] |
| Sensitivity (LOD/LOQ) | Generally higher, with Limits of Detection (LODs) around 1.5 µg/mL reported for some methods.[3] | Generally lower, dependent on analyte concentration and magnetic field strength.[3] |
| Precision/Reproducibility | Excellent, with high reproducibility. Relative Standard Deviations (RSDs) below 7.2% are achievable.[3] | Good, with reproducibilities of ±0.5% or better reported for similar NMR methods.[3] |
| Solvent Consumption | High (>60 mL of mobile phase per sample).[3] | Low (~0.6 mL of deuterated solvent per sample).[3][6] |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[3] | Can be rapid, often involving a straightforward derivatization or mixing step.[3] |
| Sample Recovery | Non-destructive, allowing for the recovery of separated enantiomers.[3] | Non-destructive; the sample can be recovered. |
| Instrumentation Cost | Generally lower initial investment compared to high-field NMR. | High initial investment for high-field NMR spectrometers. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate ee determination. Below are representative protocols for both chiral HPLC and chiral NMR.
Chiral HPLC Protocol for Enantiomeric Excess Determination
This protocol provides a general framework. Specific parameters such as the chiral stationary phase, mobile phase composition, and flow rate must be optimized for the specific analyte.
1. Sample Preparation:
-
Dissolve the analyte in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 0.5 mg/mL).[2]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is typically used.[1]
-
Chiral Stationary Phase (CSP): Select an appropriate CSP. Polysaccharide-based columns are widely used and versatile.[2] Common types also include protein, ligand exchange, and macrocyclic antibiotic phases.[7]
-
Mobile Phase: A common mobile phase for normal-phase separations is a mixture of n-heptane, ethanol, and a small amount of an additive like diethylamine (e.g., 80:20:0.1 v/v/v).[2]
-
Column Temperature: Analyses are often performed at ambient temperature (e.g., 25°C).[1]
-
Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 225 nm).[2]
-
Injection Volume: A typical injection volume is 10-20 µL.[1][2]
3. Data Analysis:
-
Inject a racemic standard to determine the retention times and confirm the resolution of the two enantiomers.
-
Inject the sample to be analyzed.
-
Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.[1]
-
Calculate the enantiomeric excess (% ee) using the following formula, where A1 and A2 are the peak areas of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100
Chiral NMR Protocol for Enantiomeric Excess Determination using a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent (CSA) to induce chemical shift differences between enantiomers.
1. Sample Preparation:
-
In a 5 mm NMR tube, accurately weigh and mix the analyte (0.0125–0.2 mmol) and the chiral solvating agent (e.g., a (S)-BINOL derivative, 0.0125–0.1 mmol).[1][8]
-
Dissolve the mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).[1][8]
2. NMR Data Acquisition:
-
Thoroughly shake the NMR tube for about 30 seconds to ensure complete mixing and complex formation.[1][8]
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 25°C).[1]
3. Data Analysis:
-
Identify the well-resolved signals corresponding to each of the transient diastereomeric complexes.
-
Carefully integrate the distinct resonance peaks for each of the enantiomers.[1]
-
Calculate the enantiomeric excess (% ee) using the following formula, where I1 and I2 are the integral values of the signals corresponding to the two enantiomers: % ee = |(I1 - I2) / (I1 + I2)| * 100
Visualizing the Workflow
To better illustrate the processes involved in cross-validation and method selection, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Synthetic Routes to (S)-methyl 2-hydroxy-3-phenylpropanoate
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a critical aspect of modern pharmaceutical development. (S)-methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral intermediate, is no exception. This guide provides a comparative analysis of the primary synthetic strategies employed to produce this compound, focusing on asymmetric reduction of a prochiral ketone and enzymatic kinetic resolution of a racemic mixture. Detailed experimental protocols and a summary of reported yields are presented to aid in the selection of the most suitable method for a given application.
Introduction
This compound, also known as methyl (S)-3-phenyllactate, is a key chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemistry is crucial for the desired pharmacological activity of the final product. Consequently, the development of efficient and highly stereoselective synthetic methods for its preparation is of significant interest. The two most prominent strategies for obtaining the enantiomerically pure (S)-ester are the asymmetric reduction of the corresponding prochiral α-keto ester, methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate), and the kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate.
Comparison of Synthetic Methodologies
The choice between asymmetric reduction and kinetic resolution depends on several factors, including the desired enantiomeric excess (ee), overall yield, catalyst availability and cost, and scalability of the reaction.
| Method | Catalyst/Enzyme | Substrate | Key Parameters | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Methyl 2-oxo-3-phenylpropanoate | High pressure H₂, specific chiral ligands | High (often >90%) | High (often >95%) |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B (CALB) | Racemic methyl 2-hydroxy-3-phenylpropanoate | Acyl donor (e.g., vinyl acetate), organic solvent | Max. 50% for the (S)-enantiomer | High (>99%) |
Asymmetric hydrogenation offers the advantage of potentially converting the entire batch of starting material to the desired (S)-enantiomer in a single step, leading to high theoretical yields. However, this method often requires specialized high-pressure reactor setups and expensive transition metal catalysts with sophisticated chiral ligands.
Enzymatic kinetic resolution , on the other hand, utilizes readily available and relatively inexpensive enzymes like Candida antarctica lipase B (CALB). This method is highly enantioselective, often yielding the desired (S)-enantiomer with excellent purity. A significant drawback is that the maximum theoretical yield for the desired enantiomer is 50%, as the other half of the racemic starting material is converted to an acylated (R)-enantiomer. However, the unreacted (S)-enantiomer can be separated from the acylated (R)-enantiomer, and in some cases, the (R)-ester can be racemized and recycled.
Experimental Protocols
Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate
While specific catalyst systems and conditions vary, a general procedure for the asymmetric hydrogenation of methyl 2-oxo-3-phenylpropanoate involves the use of a chiral transition metal catalyst.
General Protocol:
-
A solution of methyl 2-oxo-3-phenylpropanoate in a suitable solvent (e.g., methanol, ethanol) is prepared in a high-pressure autoclave.
-
A chiral catalyst, typically a ruthenium or rhodium complex with a chiral phosphine ligand (e.g., BINAP), is added to the solution.
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specified pressure.
-
The reaction mixture is stirred at a controlled temperature for a designated period.
-
After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to isolate this compound.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Enzymatic Kinetic Resolution of Racemic Methyl 2-hydroxy-3-phenylpropanoate
The kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate using Candida antarctica lipase B is a widely employed and effective method.
Detailed Protocol:
-
Materials:
-
Racemic methyl 2-hydroxy-3-phenylpropanoate
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., toluene, isopropyl acetate, or methyl tert-butyl ether)
-
Acyl donor (e.g., vinyl acetate)
-
-
Procedure:
-
To a solution of racemic methyl 2-hydroxy-3-phenylpropanoate (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (typically 2-5 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-45 °C).
-
The progress of the reaction is monitored by taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.
-
The reaction is stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.
-
The enzyme is removed by filtration and can often be reused.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The resulting mixture of this compound and the acylated (R)-enantiomer is separated by column chromatography.
-
Signaling Pathways and Experimental Workflows
The logical flow for selecting a synthetic method can be visualized as follows:
Caption: Decision workflow for selecting a synthetic method.
A generalized workflow for the enzymatic kinetic resolution process is depicted below:
Caption: General workflow for enzymatic kinetic resolution.
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution are powerful strategies for the synthesis of this compound. The choice of method will be dictated by the specific requirements of the synthesis, including the desired scale, enantiopurity, and the available resources. For high-throughput screening or smaller scale syntheses where high enantiopurity is paramount and a 50% yield is acceptable, enzymatic kinetic resolution with Candida antarctica lipase B offers a practical and cost-effective solution. For large-scale industrial production where maximizing the overall yield from the starting material is a primary concern, the development of an efficient asymmetric hydrogenation process, despite the initial investment in catalysts and equipment, may be the more economical approach in the long run. Researchers and process chemists should carefully consider these factors to select the optimal synthetic route for their needs.
A Comparative Guide to Catalysts in Asymmetric Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of single-enantiomer chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the therapeutic effects of a drug are often exclusive to one of its two enantiomers.[1][2] Catalytic asymmetric synthesis offers the most elegant and atom-economical route to these enantiopure compounds. The choice of catalyst is paramount, directly influencing not only the reaction's success in terms of yield and stereoselectivity but also its overall cost, scalability, and environmental impact.[3][4]
This guide provides a cost-benefit analysis of the three primary classes of catalysts used in asymmetric synthesis: transition-metal complexes, organocatalysts, and enzymes (biocatalysts). We will use the asymmetric reduction of a prochiral ketone, acetophenone, to the chiral alcohol, 1-phenylethanol, as a representative model reaction to draw direct comparisons.
Performance and Cost Comparison of Catalysts
The selection of a catalyst system is a multi-faceted decision involving a trade-off between performance metrics and economic factors. High enantioselectivity (ee%), yield, and catalyst efficiency (measured by Turnover Number, TON, and Turnover Frequency, TOF) are primary technical considerations.[5] Economically, the cost of the catalyst, including any necessary ligands or cofactors, and its recyclability are critical.[3]
The following table summarizes typical performance data for the asymmetric reduction of acetophenone using representative catalysts from each class. It is important to note that these values are compiled from various literature sources and represent typical outcomes; direct side-by-side comparisons under identical conditions are rare.
| Catalyst System | Catalyst Class | Catalyst Loading (mol%) | ee (%) | Yield (%) | TON | TOF (h⁻¹) | Relative Cost |
| RuCl₂[(S)-BINAP][(S,S)-DPEN] | Transition-Metal | 0.001 - 1 | >99 (R) | >98 | Up to 100,000 | ~2,500 - 10,000 | High |
| (S)-Methyl-CBS-oxazaborolidine | Organocatalyst | 5 - 10 | ~96-97 (R) | ~95-97 | ~10 - 20 | ~1 - 5 | Medium |
| Ketoreductase (KRED) | Biocatalyst | <1% w/w (whole cell) | >99 (R) or (S) | >99 | >100 | Varies | Low to Medium |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Values are estimates based on typical reaction conditions and may vary significantly.
In-Depth Catalyst Analysis
Transition-Metal Catalysts
Transition-metal complexes, particularly those based on rhodium, ruthenium, and iridium, are renowned for their exceptional efficiency in asymmetric hydrogenations.[6] The Noyori asymmetric hydrogenation, which earned a Nobel Prize in 2001, utilizes Ru(II)-diphosphine-diamine complexes and stands as a benchmark for the reduction of ketones.[7][8]
-
Benefits: These catalysts exhibit extremely high TONs and TOFs, meaning very low catalyst loadings (down to ppm levels) are required, which is a significant advantage for industrial-scale production.[7] They offer broad substrate scope and consistently deliver excellent enantioselectivities.
-
Costs & Drawbacks: The primary drawback is the high cost and toxicity of the precious metals (e.g., Ru, Rh). The chiral ligands, such as BINAP, are also expensive to synthesize. Furthermore, stringent regulations require the removal of residual metal traces from final pharmaceutical products, adding significant downstream processing costs.
Organocatalysts
Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful third pillar of asymmetric synthesis, recognized by the 2021 Nobel Prize in Chemistry.[9] For ketone reduction, the Corey-Bakshi-Shibata (CBS) reduction, employing a chiral oxazaborolidine catalyst, is a classic and reliable method.[3][10][11]
-
Benefits: Organocatalysts are generally less expensive, less toxic, and less sensitive to air and moisture than their transition-metal counterparts, simplifying reaction setups.[9] Their metal-free nature eliminates concerns about heavy metal contamination in the final product.
-
Costs & Drawbacks: A significant disadvantage is the typically higher catalyst loading required (often 1-20 mol%), which can make them less economical for large-scale processes despite the lower unit cost of the catalyst itself.[12] Their TOF is generally much lower than that of metal catalysts.
Biocatalysts (Enzymes)
Enzymes, particularly ketoreductases (KREDs), are nature's catalysts and offer unparalleled selectivity.[1] They operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, making them an exceptionally "green" alternative.[13]
-
Benefits: KREDs provide exquisite chemo-, regio-, and stereoselectivity, often achieving >99.9% ee.[14] Through directed evolution, enzymes can be optimized for specific non-natural substrates and process conditions.[15] The catalysts are biodegradable and sourced from renewable materials.
-
Costs & Drawbacks: While the catalyst itself can be inexpensive to produce via fermentation, the need for cofactors (like NADPH) and a system for their regeneration can add complexity and cost. The substrate scope of wild-type enzymes can be limited, and they may be sensitive to high substrate concentrations or organic solvents.
Visualizing the Processes
To better understand the practical and theoretical aspects, the following diagrams illustrate a typical experimental workflow, a comparative logic model, and a representative catalytic cycle.
Caption: General experimental workflow for catalytic asymmetric synthesis.
Caption: Cost-benefit comparison of major asymmetric catalyst classes.
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocols
The following are generalized protocols for the asymmetric reduction of acetophenone using each catalyst class. Safety Note: These procedures should only be performed by trained chemists in a suitable laboratory setting with appropriate personal protective equipment.
Protocol 1: Transition-Metal Catalyzed Hydrogenation (Noyori-type)
Materials:
-
Precatalyst: RuCl₂[(S)-BINAP]
-
Ligand: (S,S)-DPEN (1,2-diphenylethylenediamine)
-
Base: Potassium tert-butoxide (KOt-Bu)
-
Substrate: Acetophenone
-
Solvent: Anhydrous 2-propanol
-
Hydrogen Source: High-purity H₂ gas
-
Equipment: High-pressure autoclave with magnetic stirring, Schlenk line, inert gas (Argon or Nitrogen).
Methodology:
-
Catalyst Activation: In a glovebox or under inert atmosphere, charge a Schlenk flask with RuCl₂[(S)-BINAP] (1 mol eq.), (S,S)-DPEN (1 mol eq.), and anhydrous 2-propanol. Stir the mixture at 80°C for 30 minutes to form the active catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve acetophenone and potassium tert-butoxide (2 mol eq. relative to Ru) in anhydrous 2-propanol.
-
Hydrogenation: Transfer the substrate solution and the catalyst solution to the autoclave under an inert atmosphere. Seal the reactor.
-
Purge the autoclave with H₂ gas three times before pressurizing to the desired pressure (e.g., 8 atm).
-
Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 4-24 hours).
-
Workup: Carefully vent the H₂ gas. Quench the reaction by adding a small amount of water. Concentrate the mixture under reduced pressure.
-
Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate. Determine the yield by mass or NMR with an internal standard. Determine the enantiomeric excess by chiral HPLC or GC analysis.[5][16]
Protocol 2: Organocatalyzed Reduction (Corey-Bakshi-Shibata)
Materials:
-
Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)
-
Reducing Agent: Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Substrate: Acetophenone
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Equipment: Flame-dried glassware, Schlenk line, inert gas.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck flask under an argon atmosphere, add the (S)-Methyl-CBS-oxazaborolidine solution (5-10 mol%). Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Slowly add the borane complex (e.g., BMS, 0.6-1.0 eq.) dropwise to the catalyst solution while maintaining the temperature. Stir for 10 minutes.
-
Substrate Addition: Add a solution of acetophenone in anhydrous THF dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Reaction: Allow the reaction to stir at 0°C or room temperature until completion, monitored by TLC or GC (typically 1-2 hours).
-
Workup: Slowly quench the reaction by the dropwise addition of methanol at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure.
-
Analysis: Add 1M HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Determine yield and enantiomeric excess as described in Protocol 1.[12][17]
Protocol 3: Biocatalyzed Reduction (Ketoreductase)
Materials:
-
Catalyst: Lyophilized KRED powder or whole E. coli cells overexpressing a KRED.
-
Cofactor: NADP⁺
-
Cofactor Regeneration System: Glucose and Glucose Dehydrogenase (GDH)
-
Substrate: Acetophenone
-
Solvent: Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Equipment: Temperature-controlled shaker/incubator, centrifuge.
Methodology:
-
Reaction Setup: In a flask, prepare a solution of phosphate buffer containing glucose (e.g., 1.1 eq.), NADP⁺ (e.g., 0.1 mol%), and GDH for cofactor regeneration.
-
Catalyst Addition: Add the KRED enzyme preparation (e.g., 1-10 mg/mL).
-
Substrate Addition: Add acetophenone to the reaction mixture. An organic co-solvent like isopropanol (which can also act as a hydrogen source for regeneration) may be used at low concentrations (5-10% v/v) to improve substrate solubility.
-
Reaction: Place the flask in an orbital shaker at a controlled temperature (e.g., 30°C) and agitate for 24-48 hours.
-
Workup: Stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate or MTBE) to extract the product. If using whole cells, first centrifuge the mixture to pellet the cells and then extract the supernatant.
-
Analysis: Dry the organic extract over Na₂SO₄ and concentrate. Determine yield and enantiomeric excess as described in Protocol 1.[14][15]
References
- 1. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 2. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ethz.ch [ethz.ch]
- 7. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-methyl 2-hydroxy-3-phenylpropanoate
This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (S)-methyl 2-hydroxy-3-phenylpropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and environmental responsibility in the laboratory.
Foundational Safety: Hazard Profile and Immediate Precautions
Understanding the inherent risks of a compound is the first step in its safe management. This compound, while not acutely toxic, presents several hazards that demand respect and proper handling.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered an irritant and is harmful if ingested.[1] The primary risks are associated with direct contact and inhalation. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning |
| Skin Irritation | H315 | Causes skin irritation | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |
Source: PubChem[1], Sigma-Aldrich
Essential Personal Protective Equipment (PPE)
Before beginning any disposal-related task, ensure the following PPE is worn:
-
Chemical-resistant gloves: Nitrile gloves are suitable for incidental contact.[2] Change them immediately if contamination occurs.
-
Safety goggles: Must provide a complete seal around the eyes to protect from splashes.[3][4]
-
Work Area: All handling of open containers should occur within a certified chemical fume hood to minimize inhalation exposure.[2][5]
The Core Protocol: Waste Segregation, Collection, and Storage
The fundamental principle of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fire. This compound is an ester and should be treated as a flammable organic compound.[2]
Step-by-Step Waste Collection Procedure
-
Container Selection: Designate a chemically compatible waste container. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate choices.[5] The container must be in good condition, with no leaks or cracks, and possess a secure, leak-proof lid.[6]
-
Waste Stream Identification: This compound belongs to the non-halogenated organic solvent waste stream. It must not be mixed with halogenated solvents, strong acids, bases, or oxidizers.[7][8] Mixing with incompatible materials is a primary cause of laboratory accidents.
-
Labeling: Proper labeling is a regulatory mandate and a critical safety measure.[9][10] As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) office. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[8]
-
The approximate concentration and volume.
-
The date accumulation started.
-
All other components in the waste container.
-
-
Accumulation: Keep the waste container tightly sealed at all times, except when adding waste.[6][10][11] This prevents the evaporation of volatile components into the lab environment, which is both a health hazard and an illegal disposal method.[6][10]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[9] The SAA must be at or near the point of generation and under the control of the laboratory personnel. The container should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[10][11]
Disposal Decision Workflow
The specific disposal path depends on the form of the waste. The following workflow illustrates the decision-making process for various scenarios involving this compound.
Caption: Disposal Decision Workflow.
Protocol 3.1: Bulk Liquid Waste
This applies to reaction mixtures, chromatography fractions, and used solutions. Follow the procedure outlined in Section 2 for collection in a non-halogenated organic waste container. Once the container is full or has been in use for 9-12 months (check institutional limits), arrange for pickup by your EHS department.[6][9]
Protocol 3.2: Contaminated Solids
This includes items like used silica gel, contaminated filter paper, gloves, or absorbent pads from a spill cleanup.
-
Place these materials into a clearly labeled, heavy-duty plastic bag or a designated solid waste container.
-
The label should read "Solid Hazardous Waste" and list this compound and any other relevant contaminants.
-
Do not overfill the bag or container. Seal it securely and store it in your SAA for EHS pickup.
Protocol 3.3: Empty Container Decontamination
Empty chemical containers are not safe for regular trash until properly decontaminated.[8]
-
Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol) that can dissolve the residue.
-
Each rinse volume should be approximately 10% of the container's total volume.
-
Crucially, collect all three rinses as hazardous waste. [8] Add the rinsate to your non-halogenated organic waste container.
-
Once rinsed, allow the container to air dry completely in a fume hood.
-
Completely deface or remove the original label.[10]
-
Dispose of the decontaminated container in the appropriate laboratory glass or plastic recycling bin.
Emergency Procedures: Spills and Exposures
Accidents can happen, and preparedness is key. All personnel must know the location and operation of safety showers and eyewash stations.
Spill Response
The response to a spill depends on its size and location. All materials used for spill cleanup must be disposed of as hazardous waste.[6][10]
Table 2: Spill Response Protocol
| Spill Size | Location | Action Plan |
|---|---|---|
| Small (<50 mL) | In Fume Hood | 1. Ensure PPE is worn. 2. Contain the spill with an absorbent material (vermiculite, cat litter, or chemical absorbent pad).[2] 3. Scoop the material into a designated solid hazardous waste bag/container. 4. Wipe the area clean with a solvent-dampened towel, and dispose of the towel as solid hazardous waste. |
| Large (>50 mL) | Anywhere | 1. Evacuate the immediate area. 2. Alert nearby personnel and your supervisor. 3. If there is a risk of fire or significant vapor inhalation, pull the fire alarm and evacuate the building. 4. Contact your institution's EHS/Emergency Response line immediately.[10] Do not attempt to clean it up yourself. |
First Aid for Exposures
Immediate action is critical to mitigate harm from chemical exposure.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use a safety shower for large-area contact. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3][4]
By adhering to these scientifically grounded and regulation-compliant procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. Methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 518800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemtalk.com.au [chemtalk.com.au]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistics for Handling (S)-methyl 2-hydroxy-3-phenylpropanoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-methyl 2-hydroxy-3-phenylpropanoate. Following these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to the recommended personal protective equipment (PPE) is mandatory to mitigate risks.
GHS Hazard Classification [1][2]
-
Acute toxicity, oral (Category 4) , H302: Harmful if swallowed.[1][2]
-
Skin corrosion/irritation (Category 2) , H315: Causes skin irritation.[1][2]
-
Serious eye damage/eye irritation (Category 2A) , H319: Causes serious eye irritation.[1][2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) , H335: May cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect against splashes.[2] |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves.[2][3] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[3] |
Operational Protocol for Safe Handling
A systematic approach to handling this compound is critical. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Laboratory Handling
This protocol details the necessary steps for safely using this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[2][3]
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid breathing any dust, vapor, mist, or gas.[3]
-
Prevent contact with skin and eyes.[3]
-
When transferring the chemical, do so carefully to minimize the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.[2]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of soap and water. Seek medical advice.[2]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Collection and Storage:
-
Collect all waste material, including contaminated PPE and absorbent materials, in a designated and properly labeled waste container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the waste container tightly closed.[2]
Disposal Procedure:
-
Dispose of the chemical waste in accordance with local, regional, and national regulations.[2]
-
Do not allow the chemical to enter drains or watercourses.[2]
-
Use a licensed chemical waste disposal company for final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
